molecular formula C7H13NO2 B1301614 1-methylpiperidine-3-carboxylic Acid CAS No. 5657-70-5

1-methylpiperidine-3-carboxylic Acid

Cat. No.: B1301614
CAS No.: 5657-70-5
M. Wt: 143.18 g/mol
InChI Key: AYIXGVABNMIOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methylpiperidine-3-carboxylic Acid is a natural product found in Areca catechu with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371716, DTXSID00902717
Record name 1-methylpiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-70-5
Record name 1-methylpiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methylpiperidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (also known as N-methylnipecotic acid). As a key heterocyclic building block, this compound serves as a crucial scaffold and synthetic intermediate in the development of pharmacologically active agents, particularly those targeting the central nervous system. This document consolidates essential physicochemical data, outlines detailed synthetic protocols, explores its characteristic reactivity, and discusses its role in medicinal chemistry, offering field-proven insights for researchers in drug discovery and development.

Introduction: A Versatile Heterocyclic Scaffold

This compound, systematically named according to IUPAC nomenclature, is a derivative of piperidine, a foundational saturated heterocycle in medicinal chemistry. Its structure incorporates a tertiary amine within the piperidine ring and a carboxylic acid at the 3-position. This unique combination of a basic nitrogenous center and an acidic functional group imparts zwitterionic character under physiological conditions and offers multiple avenues for chemical modification.

Notably, this compound is the N-methylated analog of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] The strategic methylation of the piperidine nitrogen significantly alters the molecule's lipophilicity and basicity, properties that are critical for modulating pharmacokinetic and pharmacodynamic profiles in drug candidates. The parent scaffold has been identified in natural sources, such as the areca nut (Areca catechu), linking it to a class of biologically active alkaloids.[1] This guide will delve into the core chemical attributes that make this compound a molecule of significant interest.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and analytical characteristics is fundamental to its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are essential for reaction planning, purification, and formulation development.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 5657-70-5[1][2]
Appearance White to off-white solid[3]
Melting Point ~176 °C (for the 4-isomer)[4]
pKa (Basic) 9.7 (for the tertiary amine)[1]
pKa (Acidic) ~3.5 - 4.0 (estimated for carboxylic acid)
Solubility Soluble in water[5]

Note on Melting Point and Acidic pKa: An experimental melting point for the 3-carboxylic acid isomer is not widely reported. The value for the isomeric 1-methylpiperidine-4-carboxylic acid is provided for reference.[4] The acidic pKa is estimated based on the parent compound, nipecotic acid.

Predicted Spectroscopic Profile
  • ¹H NMR Spectroscopy :

    • Piperidine Ring Protons (C2-H, C4-H, C5-H, C6-H): A complex series of multiplets is expected in the range of δ 1.5-3.5 ppm. The protons adjacent to the nitrogen (C2-H and C6-H) will be further downfield.

    • Methine Proton (C3-H): A multiplet around δ 2.5-3.0 ppm, coupled to the adjacent methylene protons.

    • N-Methyl Protons (-NCH₃): A sharp singlet expected around δ 2.3-2.8 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (-COOH): Expected in the δ 175-180 ppm region.

    • Piperidine Ring Carbons: Signals for the five ring carbons are expected between δ 25-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in this group.

    • N-Methyl Carbon (-NCH₃): A signal expected around δ 40-45 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.

    • C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

    • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1700-1730 cm⁻¹.

  • Mass Spectrometry (Electron Ionization - EI) :

    • Molecular Ion (M⁺): A peak at m/z = 143.

    • Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents from the ring. Another expected fragmentation is the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 98.[6]

Synthesis Strategies: A Validated Protocol

The most direct and widely applicable synthesis of this compound involves the N-methylation of its precursor, piperidine-3-carboxylic acid (nipecotic acid). The Eschweiler-Clarke reaction is a classic and robust method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it avoids the use of expensive or hazardous alkylating agents and prevents over-alkylation to form quaternary ammonium salts.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Piperidine-3-carboxylic Acid (Nipecotic Acid) D Eschweiler-Clarke Reductive Amination A->D B Formaldehyde (aq.) B->D C Formic Acid C->D E Concentration (Removal of excess reagents) D->E F Neutralization / pH Adjustment E->F G Crystallization / Purification F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke N-Methylation

The causality behind this protocol is the in-situ formation of an iminium ion from nipecotic acid and formaldehyde, which is then irreversibly reduced by a hydride transfer from formic acid.

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (2.5 eq) followed by formic acid (3.0 eq). The addition of formic acid is exothermic and should be done cautiously.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material. The mechanism involves the release of carbon dioxide gas.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a larger beaker and carefully add concentrated hydrochloric acid. Evaporate the mixture to dryness under reduced pressure to yield the crude hydrochloride salt.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot isopropanol, and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid. The free base can be obtained by careful neutralization with a suitable base and subsequent extraction or ion-exchange chromatography if required.

Chemical Reactivity and Derivative Synthesis

The bifunctional nature of this compound allows for selective reactions at either the carboxylic acid or the tertiary amine.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation.

  • Esterification: The formation of esters, such as the methyl or ethyl ester, is typically achieved under acidic conditions (e.g., Fischer esterification with H₂SO₄ in the corresponding alcohol) or by using coupling agents. These esters are valuable intermediates, as the ester group can be more readily manipulated in subsequent synthetic steps.[6]

  • Amide Coupling: The synthesis of amides is of paramount importance in medicinal chemistry. This is accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU are highly effective. This reaction forms the basis for incorporating the N-methylnipecotic acid scaffold into larger, more complex molecules.

G cluster_ester Esterification cluster_amide Amide Coupling A 1-Methylpiperidine- 3-carboxylic Acid B Alcohol (R'-OH) Acid Catalyst (H+) A->B D Amine (R''-NH₂) Coupling Reagents A->D C Ester Derivative B->C E Amide Derivative D->E

Sources

1-methylpiperidine-3-carboxylic acid CAS number 5657-70-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-methylpiperidine-3-carboxylic acid (CAS: 5657-70-5): A Key Building Block for Modern Drug Discovery

Introduction

This compound, identified by CAS Number 5657-70-5, is a heterocyclic compound featuring a piperidine ring N-methylated and substituted with a carboxylic acid group at the 3-position.[1] While a seemingly simple molecule, it represents a crucial structural motif and a versatile chemical building block, particularly within the realms of pharmaceutical research and drug development.[2][3][4] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active molecules targeting a wide range of diseases.[5][6]

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, synthesis, analytical characterization, applications, and safety protocols, underscoring its utility as a foundational element in the synthesis of novel active pharmaceutical ingredients (APIs).[4]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are critical for its application in chemical synthesis. Its structure combines a basic tertiary amine with an acidic carboxylic acid, making it a zwitterionic compound under certain pH conditions.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 5657-70-5 [1][7]
Molecular Formula C₇H₁₃NO₂ [1][2][7]
Molecular Weight 143.18 g/mol [1][2]
IUPAC Name This compound [1]
Common Synonyms N-methylnipecotic acid, 1-Methyl-3-piperidinecarboxylic acid [1]
Appearance Solid [3]
Basic pKa 9.7 [1]
SMILES CN1CCCC(C1)C(=O)O [1][3][8]

| InChI Key | AYIXGVABNMIOLK-UHFFFAOYSA-N |[1][3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available piperidine precursors. A common and logical strategy involves the N-methylation of a suitable piperidine-3-carboxylate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach is advantageous as it protects the carboxylic acid functionality during the N-alkylation step, preventing unwanted side reactions.

A plausible synthetic pathway involves the Eschweiler-Clarke reaction for methylation, which is a well-established method for N-methylating primary and secondary amines using formic acid and formaldehyde.

G start Ethyl Nipecotate (Piperidine-3-carboxylic acid ethyl ester) step1 Reagents: Formaldehyde (CH₂O) Formic Acid (HCOOH) start->step1 intermediate Ethyl 1-methylpiperidine-3-carboxylate step1->intermediate step2 Reagent: Sodium Hydroxide (NaOH) (Saponification) intermediate->step2 product This compound (CAS: 5657-70-5) step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-methylation and Hydrolysis

This protocol describes a representative lab-scale synthesis.

Step 1: N-methylation of Ethyl Nipecotate

  • To a round-bottom flask charged with ethyl nipecotate (1 equivalent), add formic acid (2.5 equivalents).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add aqueous formaldehyde (37% solution, 1.5 equivalents) to the stirred mixture, ensuring the temperature remains below 10°C.

    • Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions. Formaldehyde and formic acid together serve as the source for the methyl group in this reductive amination process.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 100°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully make it basic by adding a saturated solution of sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-methylpiperidine-3-carboxylate.[9][10]

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 equivalents) and heat the mixture to 60-70°C for 2-4 hours, again monitoring by TLC until the starting material is consumed.

    • Causality: Sodium hydroxide acts as a base to hydrolyze (saponify) the ethyl ester back to the carboxylic acid sodium salt.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~6-7 with hydrochloric acid.

  • The product may precipitate upon neutralization. If not, concentrate the solution to dryness to obtain the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (N-CH₃) around 2.2-2.8 ppm. The protons on the piperidine ring would appear as a series of complex multiplets between approximately 1.5 and 3.5 ppm. The carboxylic acid proton (COOH) would be a broad singlet, typically downfield (>10 ppm), though its visibility can depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should display 7 distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the N-methyl carbon, and the five carbons of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 144.1019 m/z.[12] Predicted collision cross-section (CCS) data can further aid in structural confirmation in ion mobility-mass spectrometry studies.[12]

Core Applications in Research and Development

The true value of this compound lies in its role as a versatile scaffold in drug discovery.[5] Its two distinct functional handles—the tertiary amine and the carboxylic acid—allow for orthogonal chemical modifications, enabling the construction of diverse molecular libraries.

  • Scaffold for Derivatization: The carboxylic acid can be readily converted into amides, esters, or other functional groups through standard coupling reactions. The tertiary amine, while less reactive, can influence the compound's basicity, solubility, and pharmacokinetic properties.

  • Building Block for Complex APIs: It serves as a key intermediate in the synthesis of more complex molecules. For instance, the carboxylic acid can be coupled with various amines to explore structure-activity relationships (SAR) for a specific biological target. Piperidine derivatives are integral to drugs targeting neurological disorders, inflammation, and pain.[5]

G A This compound (Core Scaffold) B Amide Coupling (with R-NH₂) A->B C Esterification (with R-OH) A->C D Diverse Amide Derivatives B->D E Diverse Ester Derivatives C->E F Biological Screening (e.g., CNS, Analgesia) D->F E->F

Caption: Application workflow in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is crucial in a laboratory setting. The compound is classified with GHS07 (Warning) pictogram.[2][3]

Table 2: Hazard Identification

Hazard Code Description Source(s)
H319 Causes serious eye irritation [1][2][3]
H302 Harmful if swallowed (Aggregated data) [13]

| H312 | Harmful in contact with skin (Aggregated data) |[13] |

Handling and First Aid:

  • General Advice: Consult a physician and show them the safety data sheet.[14]

  • Eye Contact: Causes serious eye irritation.[1][15] Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

  • Skin Contact: Wash off with soap and plenty of water.[14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • The compound is classified under Storage Class 11 (Combustible Solids).[2]

Conclusion

This compound (CAS: 5657-70-5) is more than a simple chemical entry in a catalog; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, dual functionality, and membership in the privileged piperidine class make it an indispensable building block for developing the next generation of therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in the quest for novel and effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • ChemBK. (2024). 1-methyl-piperidine-3-carboxylic acid methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound ethyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound ethyl ester. NIST WebBook. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Methylpiperidine-3-carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of 1-methylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core physicochemical properties, including its precise molecular weight of 143.18 g/mol , and details its synthesis, analytical validation, and primary applications.[1][2][3] As a versatile scaffold and chemical building block, this compound serves as a crucial starting material for the synthesis of complex therapeutic agents. This whitepaper offers field-proven insights and validated protocols for its characterization and safe handling, designed to support scientists in leveraging this compound to its full potential in discovery pipelines.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone structural motif in medicinal chemistry.[4] Its prevalence in a wide array of biologically active molecules, including many approved pharmaceuticals, stems from its conformational flexibility and its ability to engage in key intermolecular interactions with biological targets.[4] Piperidine derivatives are particularly prominent in the development of drugs targeting the central nervous system (CNS).[4] this compound, also known as N-methylnipecotic acid, represents a key derivative, offering protected functional groups that are essential for controlled, multi-step synthetic pathways, making it a valuable building block for crafting novel drug candidates.[1][4]

Physicochemical and Structural Characterization

Accurate characterization of a starting material is fundamental to reproducible research. This compound is a solid compound whose properties are well-defined.[3] It is critical to distinguish between the free acid form and its commonly used hydrochloride salt, as their properties, particularly molecular weight and solubility, differ significantly.

PropertyValue (Free Acid)Value (Hydrochloride Salt)Source(s)
Molecular Weight 143.18 g/mol 179.64 g/mol [1][2][5][6]
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂[1][2][5][6]
CAS Number 5657-70-519999-64-5[1][2][6]
IUPAC Name This compoundThis compound;hydrochloride[1][6]
Physical Form SolidSolid[5]
Basic pKa 9.7Not Applicable[1]
SMILES CN1CCCC(C1)C(=O)OCN1CCCC(C1)C(=O)O.Cl[1][5][6]
InChIKey AYIXGVABNMIOLK-UHFFFAOYSA-NYUNAYYMTACPBTD-UHFFFAOYSA-N[1][5][6]

Synthesis and Derivatization Strategies

The synthesis of this compound typically involves the modification of a precursor piperidine ring. A common and logical starting point is nipecotic acid (piperidine-3-carboxylic acid) or its ester derivatives. The key transformation is the selective N-methylation of the secondary amine.

G cluster_0 Synthesis Workflow A Start: Nipecotic Acid or Ester Derivative B Step 1: N-Alkylation (e.g., Eschweiler-Clarke reaction with formaldehyde/formic acid) A->B Reagents C Step 2: Work-up & Purification (Extraction, Chromatography) B->C Isolation D Step 3 (If starting from ester): Ester Hydrolysis (Acid/Base mediated) C->D Optional E Final Product: This compound C->E If starting from acid D->E Final Step

Caption: Generalized synthetic pathway for this compound.

This protocol illustrates a common method for N-methylation. The causality for using a reductive amination approach, such as the Eschweiler-Clarke reaction, is its high efficiency, use of inexpensive reagents, and typically high yields for methylating secondary amines without over-alkylation.

  • Reaction Setup: Dissolve nipecotic acid (1 equivalent) in an appropriate solvent (e.g., formic acid or water).

  • Reagent Addition: Add aqueous formaldehyde (1.1 equivalents) to the solution. The formaldehyde reacts with the secondary amine to form an intermediate iminium ion.

  • Reduction: The formic acid in the reaction mixture acts as the reducing agent, converting the iminium ion to the tertiary N-methyl group. Heat the reaction mixture (e.g., to 80-100 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to a neutral or slightly basic pH.

  • Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove organic impurities. The product, being a zwitterion, may have limited organic solubility; adjusting the pH can be critical for efficient extraction.

  • Purification: Purify the product by crystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., dichloromethane/methanol with a trace of ammonia) to afford the pure compound.

Analytical Validation and Quality Control

Many commercial suppliers provide this compound as a building block for early-stage research and may not provide comprehensive analytical data.[5] Therefore, it is incumbent upon the researcher to independently verify the identity, purity, and integrity of the material upon receipt. This self-validating system ensures the reliability of subsequent experimental results.

G cluster_1 Analytical Validation Workflow A Received Sample: This compound B Structural Verification: ¹H and ¹³C NMR Spectroscopy A->B Confirms Connectivity C Mass Confirmation: Mass Spectrometry (LC-MS or HRMS) A->C Confirms M.W. D Purity Assessment: HPLC or UPLC Analysis A->D Quantifies Purity (%) E Verified Reagent: Proceed to Synthesis B->E C->E D->E

Caption: Standard workflow for the analytical validation of the title compound.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound. For NMR, dissolve in a suitable deuterated solvent (e.g., D₂O or MeOD). For LC-MS and HPLC, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a solvent like methanol or water.

  • ¹H and ¹³C NMR Spectroscopy:

    • Objective: To confirm the chemical structure and proton/carbon environment.

    • Procedure: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Validation: The resulting spectra should show characteristic peaks corresponding to the N-methyl group, the piperidine ring protons, and the carboxylic acid. The number of signals and their integrations in the ¹H spectrum and the chemical shifts in the ¹³C spectrum must match the expected structure.

  • Mass Spectrometry (MS):

    • Objective: To verify the molecular weight.

    • Procedure: Inject the sample solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Validation: In positive ion mode, the instrument should detect the protonated molecule [M+H]⁺ at an m/z value corresponding to 144.10. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to further confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Procedure: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

    • Validation: The resulting chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks detected (typically by UV at 210 nm or via an ELSD). A purity of >95% is generally required for synthetic applications.

Core Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile scaffold in the synthesis of more complex molecules for drug discovery programs.

  • Scaffold for Library Synthesis: The molecule's carboxylic acid handle allows for straightforward amide bond formation with a diverse range of amines, enabling the rapid generation of compound libraries for high-throughput screening.

  • Pharmacophore Mimicry: The piperidine ring can act as a bioisostere for other cyclic systems or as a conformationally constrained linker to orient other pharmacophoric groups.[4]

  • Addressing ADME Challenges: While the carboxylic acid group is a common pharmacophore, it can lead to poor metabolic stability or low membrane permeability.[7][8] This molecule serves as an excellent platform to explore bioisosteric replacements for the carboxylate group, where medicinal chemists replace it with other acidic functional groups (like tetrazoles or hydroxypyrazoles) to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

G cluster_2 Role as a Building Block in Drug Discovery A 1-Methylpiperidine -3-carboxylic Acid (Building Block) B Library Synthesis (Amide Coupling) A->B Derivatization C Screening & Hit ID B->C Biological Assay D Lead Optimization (ADME, Potency) C->D SAR Studies E Candidate Drug D->E Selection

Caption: The role of this compound in a typical drug discovery cascade.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound has specific hazards that must be managed.

  • Hazard Identification: The compound is classified as causing serious eye irritation (GHS Hazard statement H319).[1][3] The hydrochloride salt may have additional hazards, including acute toxicity if swallowed or in contact with skin.[6] Always consult the supplier-specific Safety Data Sheet (SDS) before use.[10][11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][12] It is classified as a combustible solid (Storage Class 11).[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10]

  • First Aid - Eyes: In case of eye contact, immediately rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[11][12]

  • First Aid - Skin: If skin contact occurs, wash off with plenty of soap and water.[10][11] If skin irritation persists, seek medical advice.[12]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, combined with its versatile synthetic utility, establish it as a valuable building block for the construction of novel molecular entities. By understanding its synthesis, implementing rigorous analytical validation, and adhering to strict safety protocols, researchers can effectively harness this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • PubChem. This compound | C7H13NO2 | CID 2736937. [Link]

  • Amerigo Scientific. This compound. [Link]

  • PubChem. This compound hydrochloride | C7H14ClNO2 | CID 12514711. [Link]

  • ChemBK. 1-methyl-piperidine-3-carboxylic acid methyl ester. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride (Alternative). [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

Sources

1-methylpiperidine-3-carboxylic acid synthesis from nipecotic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methylpiperidine-3-carboxylic Acid from Nipecotic Acid

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound from its precursor, nipecotic acid. The primary focus is on the Eschweiler-Clarke reaction, a robust and highly efficient method for the N-methylation of secondary amines. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It offers a detailed mechanistic overview, a step-by-step experimental protocol, safety considerations, and a discussion of the underlying chemical principles that ensure a successful and reproducible synthesis.

Introduction: The Significance of Nipecotic Acid and its N-Methylated Derivative

Nipecotic acid, known systematically as piperidine-3-carboxylic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] As a cyclic analog of GABA, it has served as a crucial lead structure in the development of anticonvulsant and anxiolytic agents.[2][3] The modification of the piperidine nitrogen is a common strategy to alter the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier.

The target molecule, this compound, is the N-methylated derivative of nipecotic acid.[4] This modification neutralizes the secondary amine, transforming the molecule into a tertiary amine and altering its polarity, basicity, and biological activity profile. The synthesis of this compound is a key step in creating libraries of nipecotic acid derivatives for further pharmacological investigation.[5][6]

This guide focuses on the most reliable and field-proven method for this transformation: the Eschweiler-Clarke reaction.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines to their corresponding tertiary amines.[7][8][9] It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10]

Rationale for Method Selection

The choice of the Eschweiler-Clarke reaction is grounded in several key advantages that make it superior to other N-methylation techniques for a substrate like nipecotic acid:

  • High Selectivity: The reaction proceeds cleanly to the tertiary amine without the formation of quaternary ammonium salts.[7] This is a significant advantage over using alkyl halides (e.g., methyl iodide), which often lead to over-alkylation.

  • Irreversibility: The mechanism involves the release of carbon dioxide gas, which drives the reaction to completion.[7]

  • Cost-Effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available.

  • Mild Conditions: The reaction is typically performed at or near the boiling point of the aqueous solution (around 80-100 °C), conditions under which the piperidine ring and carboxylic acid functional group are stable.[10]

  • Stereochemical Integrity: For chiral amines, the Eschweiler-Clarke reaction generally proceeds without racemization.[7]

Reaction Mechanism

The reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by its reduction.

  • Iminium Ion Formation: The secondary amine of nipecotic acid performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the iminium ion, reducing it to the tertiary amine (this compound). This step is accompanied by the evolution of carbon dioxide.

The overall transformation is a reductive amination where formaldehyde provides the carbon and formic acid provides the hydride for reduction.

Visualization: Eschweiler-Clarke Mechanism

Eschweiler_Clarke_Mechanism Nipecotic Nipecotic Acid (Secondary Amine) Iminium Iminium Ion Intermediate Nipecotic->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde FormicAcid Formic Acid FormicAcid->Iminium Product 1-Methylpiperidine- 3-carboxylic Acid (Tertiary Amine) Iminium->Product + Formic Acid (Hydride Donor) CO2 CO₂ Iminium->CO2 - CO₂ Workflow reactant_node reactant_node process_node process_node product_node product_node start 1. Add Nipecotic Acid, Formic Acid, & Formaldehyde to Flask reflux 2. Heat to 80-90 °C under Reflux (18h) start->reflux workup 3. Cool & Acidify with HCl reflux->workup evap 4. Evaporate Volatiles (Rotary Evaporator) workup->evap isolate 5. Adjust pH to Isoelectric Point & Precipitate Product evap->isolate purify 6. Filter, Wash, and Recrystallize isolate->purify finish 7. Dry Final Product (this compound) purify->finish

Caption: Synthetic workflow for this compound.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueRationale / Notes
Starting Material Nipecotic AcidA secondary amine, ideal substrate.
Molecular Weight 129.16 g/mol -
Methylating Agent Formaldehyde (37% aq.)C1 source for the reaction.
Reducing Agent Formic AcidHydride source; also acts as a solvent.
Reagent Equivalents ~2 eq. Formaldehyde, ~4 eq. Formic AcidExcess ensures the reaction goes to completion. [8]
Reaction Temperature 80-90 °COptimal for iminium formation and reduction.
Reaction Time ~18 hoursStandard duration for this reaction type. [8]
Final Product This compound-
Molecular Weight 143.18 g/mol -
Expected Yield >80%The Eschweiler-Clarke reaction is known for high yields. [10]
Appearance White to off-white solid -

Safety and Handling

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formaldehyde: A known carcinogen and sensitizer. All handling should be performed within a fume hood to avoid inhalation of vapors.

  • Hydrochloric Acid: Corrosive. Handle with care, using appropriate PPE.

  • General Precautions: The reaction should be conducted in a well-ventilated area. Ensure that the reflux condenser has adequate water flow to prevent the escape of volatile reagents.

Conclusion

The synthesis of this compound from nipecotic acid is most effectively achieved via the Eschweiler-Clarke reaction. This method is distinguished by its high selectivity, excellent yield, operational simplicity, and the use of inexpensive reagents. The detailed protocol and mechanistic insights provided in this guide offer a reliable framework for researchers to produce this valuable compound for further studies in medicinal chemistry and drug development.

References

  • Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 11, 2026. [Link]

  • Hohmann, J., et al. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed, 2019. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Accessed January 11, 2026. [Link]

  • Fülöp, F., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, 2022. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Accessed January 11, 2026. [Link]

  • Hohmann, J., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications, 2020. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. Accessed January 11, 2026. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC, 2021. [Link]

  • Wang, D., et al. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv, 2020. [Link]

  • This compound. PubChem. Accessed January 11, 2026. [Link]

  • Hohmann, J., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv, 2025. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Al-Khawaja, A., et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed, 2017. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Leandro, C., et al. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed, 2013. [Link]

Sources

(R)-1-methylpiperidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-1-methylpiperidine-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-1-methylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, is a valuable building block in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold and specific stereochemistry are crucial for the targeted interaction with various biological systems. As a derivative of nipecotic acid, it is related to compounds that are potent inhibitors of γ-aminobutyric acid (GABA) uptake, making it a significant intermediate for the synthesis of neuroactive agents.[2][3] The synthesis of enantiomerically pure (R)-1-methylpiperidine-3-carboxylic acid presents a significant challenge, requiring precise control of stereochemistry. This guide provides a comprehensive overview of the primary synthetic strategies, focusing on the underlying principles and offering practical, field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of (R)-1-methylpiperidine-3-carboxylic acid can be broadly categorized into three main approaches: chiral resolution of a racemic mixture, asymmetric synthesis from achiral precursors, and chiral pool synthesis starting from an enantiopuer building block. The choice of strategy often depends on factors such as the availability of starting materials, scalability, and desired enantiomeric purity.

Chiral Resolution of Racemic 1-Methylpiperidine-3-carboxylic Acid

A classical and widely employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[4] This strategy involves the reaction of racemic this compound or its ester with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

Commonly used chiral resolving agents for carboxylic acids are chiral amines, while for amino acids and their derivatives, chiral acids are frequently employed. For piperidine derivatives, tartaric acid and mandelic acid derivatives are effective resolving agents.[6][7][8] The process involves the formation of diastereomeric salts, separation of the desired salt by crystallization, and subsequent liberation of the enantiomerically pure target compound. While effective, this method has the inherent drawback of a theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[4]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center from an achiral starting material using a chiral catalyst or auxiliary. Several modern catalytic methods have been developed for the asymmetric synthesis of chiral piperidines. These include:

  • Palladium-Catalyzed Decarboxylative Cyclization: This method allows for the stereoselective synthesis of nipecotic acid derivatives from γ-methylidene-δ-valerolactones and imines.[9]

  • Enantiodivergent Synthesis from δ-Lactam Derivatives: A stereoselective strategy for constructing δ-lactams which can then be converted to nipecotic acid analogues.[10][11]

These methods offer the potential for high enantioselectivity and are at the forefront of modern organic synthesis. However, they may require specialized catalysts and careful optimization of reaction conditions.

Chiral Pool Synthesis: N-methylation of (R)-Nipecotic Acid

The chiral pool synthesis approach utilizes a readily available, enantiomerically pure natural product as a starting material. In this case, (R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, serves as the chiral precursor.[1] The synthesis then involves the selective N-methylation of (R)-nipecotic acid to yield the target molecule. This is a highly efficient and direct strategy as the chirality is already established in the starting material.

The N-methylation of amines is a well-established transformation in organic chemistry.[12][13] Common methods include reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, or direct alkylation with a methylating agent such as methyl iodide. Given its efficiency and straightforward nature, this guide will provide a detailed protocol for this approach.

Detailed Experimental Protocol: Synthesis via N-methylation of (R)-Nipecotic Acid

This protocol details a two-step synthesis of (R)-1-methylpiperidine-3-carboxylic acid starting from (R)-nipecotic acid. The first step is the esterification of the carboxylic acid to protect it during the subsequent N-methylation. The final step is the hydrolysis of the ester to yield the desired product.

Step 1: Esterification of (R)-Nipecotic Acid to (R)-Ethyl Nipecotate

Rationale: The carboxylic acid group is protected as an ethyl ester to prevent side reactions during the N-methylation step. Thionyl chloride in ethanol is a common and effective method for this transformation.

Materials:

  • (R)-Nipecotic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend (R)-nipecotic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess ethanol and thionyl chloride.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain (R)-ethyl nipecotate as an oil.

Step 2: N-methylation of (R)-Ethyl Nipecotate

Rationale: Reductive amination with formaldehyde and sodium cyanoborohydride is a mild and efficient method for the N-methylation of secondary amines.[14]

Materials:

  • (R)-Ethyl nipecotate

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-ethyl nipecotate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add the aqueous formaldehyde solution to the cooled solution.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-ethyl 1-methylpiperidine-3-carboxylate.

Step 3: Hydrolysis of (R)-Ethyl 1-methylpiperidine-3-carboxylate

Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid using a strong base like sodium hydroxide.

Materials:

  • (R)-Ethyl 1-methylpiperidine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • pH paper or pH meter

Procedure:

  • Dissolve (R)-ethyl 1-methylpiperidine-3-carboxylate in a mixture of methanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully acidify the aqueous solution to pH 6-7 with hydrochloric acid.

  • The product can be isolated by crystallization or extraction, depending on its solubility. Lyophilization of the neutralized solution can also be an effective isolation method.

Data Presentation: Comparison of Synthetic Strategies

Strategy Starting Materials Key Steps Advantages Disadvantages
Chiral Resolution Racemic this compound, Chiral resolving agent (e.g., tartaric acid)Diastereomeric salt formation, Fractional crystallization, Liberation of enantiomerWell-established, reliable for obtaining high enantiopurity.Theoretical max yield of 50%, may require extensive screening of resolving agents and solvents.[4]
Asymmetric Synthesis Achiral precursors (e.g., pyridines, lactones)Catalytic asymmetric reaction (e.g., hydrogenation, cyclization)Potentially high enantioselectivity, avoids resolution steps.[9]May require expensive catalysts and ligands, reaction optimization can be challenging.
Chiral Pool Synthesis (R)-Nipecotic acidEsterification, N-methylation, HydrolysisStereochemistry is pre-defined, straightforward transformations.Dependent on the availability and cost of the chiral starting material.

Visualization of the Synthetic Pathway

The following diagram illustrates the chiral pool synthesis of (R)-1-methylpiperidine-3-carboxylic acid from (R)-nipecotic acid.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-methylation cluster_2 Step 3: Hydrolysis start (R)-Nipecotic Acid ester (R)-Ethyl Nipecotate start->ester EtOH, SOCl₂ Reflux methyl_ester (R)-Ethyl 1-methyl- piperidine-3-carboxylate ester->methyl_ester HCHO, NaBH₃CN MeOH final_product (R)-1-methylpiperidine- 3-carboxylic acid methyl_ester->final_product 1. NaOH, H₂O/MeOH 2. HCl

Caption: Synthetic pathway from (R)-nipecotic acid.

Conclusion

The synthesis of enantiomerically pure (R)-1-methylpiperidine-3-carboxylic acid is a critical step in the development of various pharmaceuticals. This guide has outlined the primary synthetic strategies, with a detailed protocol for a highly efficient chiral pool approach. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. By understanding the principles behind each method, scientists can make informed decisions to achieve their synthetic goals in a timely and cost-effective manner.

References

  • An Enantiodivergent Synthesis of C α -Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a Highly Stereoselective Cyclization Strategy. (2015). The Aquila Digital Community. Retrieved from [Link]

  • An Enantiodivergent Synthesis of Cα-Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a Highly Stereoselective Cyclization Strategy. (2015). Tetrahedron Letters, 56(52), 7294-7297.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(18), 3248. Retrieved from [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (2017). Google Patents.
  • Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of Gamma-Methylidene-Delta-Valerolactones With Imines. (2009). Organic Letters, 11(4), 843–846. Retrieved from [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2017). Chinese Journal of Organic Chemistry, 37(1), 58-71.
  • Improvement of the Resolution Experiment of Racemic Tartaric Acid. (2023).
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2021). bioRxiv. Retrieved from [Link]

  • Chiral resolution. Wikipedia. Retrieved from [Link]

  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189.
  • Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
  • A kind of preparation method of (S)-nipecotic acid. (2019). Google Patents.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(13), 9139–9160. Retrieved from [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.
    • RSC Medicinal Chemistry. (2024). Retrieved from [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). The Journal of Organic Chemistry.
  • N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research, 41(10), 1379–1390. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules, 29(19), 4475.
  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews, 50(6), 3896-3945. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-1-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-1-methylpiperidine-3-carboxylic Acid in Modern Drug Discovery

(S)-1-methylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, represents a privileged scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific stereochemistry at the C3 position, coupled with the N-methyl substitution, is critical for achieving selective interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable chiral building block, offering field-proven insights into the causality behind experimental choices, and presenting self-validating protocols for key transformations.

Strategic Overview of Synthetic Approaches

The synthesis of enantiomerically pure (S)-1-methylpiperidine-3-carboxylic acid can be broadly categorized into three main strategies. The choice of strategy is often dictated by factors such as scale, cost, available starting materials, and the desired level of stereochemical purity.

  • Asymmetric Synthesis: This approach involves the construction of the chiral piperidine ring from achiral or prochiral precursors using a chiral catalyst or auxiliary. This is often the most elegant and atom-economical approach for accessing the target molecule directly in high enantiomeric purity.

  • Chiral Resolution: This classical method involves the separation of a racemic mixture of 1-methylpiperidine-3-carboxylic acid or a suitable precursor. This is a robust and scalable technique, frequently employed in industrial settings.

  • Synthesis from the Chiral Pool: This strategy utilizes an enantiomerically pure starting material, such as (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), which is then converted to the target compound through functional group manipulation, in this case, N-methylation.

The following sections will delve into the technical details of each of these strategies, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Part 1: Asymmetric Synthesis – Building Chirality from the Ground Up

Asymmetric catalysis offers the most direct route to enantiopure compounds. For the synthesis of chiral piperidines, several powerful methods have emerged.

Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

Expertise & Experience: The rhodium-catalyzed [2+2+2] cycloaddition is a powerful transformation for the construction of six-membered rings. By employing a chiral phosphine ligand, the reaction can be rendered highly enantioselective. The general mechanism involves the oxidative coupling of two alkyne molecules to a Rh(I) center to form a rhodacyclopentadiene intermediate. Subsequent insertion of a third unsaturated partner (in this case, an alkene tethered to an isocyanate) and reductive elimination yields the cyclized product.[1][2] The choice of a cleavable tether is a key strategic decision, allowing for the formation of a monocyclic piperidine scaffold upon cleavage.[3][4]

Trustworthiness: This method provides excellent control over the stereochemistry, with reported high yields and enantioselectivities. The stereocenter introduced in the catalytic step can then direct the diastereoselectivity of subsequent transformations.[3]

G cluster_0 Catalytic Cycle cluster_1 Post-Cycloaddition Rh_I_cat [Rh(I)]* Catalyst Rhodacyclopentadiene Rhodacyclopentadiene Intermediate Rh_I_cat->Rhodacyclopentadiene Oxidative Coupling Alkyne1 Alkyne 1 Alkyne1->Rhodacyclopentadiene Alkyne2 Alkyne 2 Alkyne2->Rhodacyclopentadiene Rhodacycloheptadiene Rhodacycloheptatriene Intermediate Rhodacyclopentadiene->Rhodacycloheptadiene Insertion Alkene_Isocyanate Tethered Alkene-Isocyanate Alkene_Isocyanate->Rhodacycloheptadiene Cycloadduct Chiral Bicyclic Product Rhodacycloheptadiene->Cycloadduct Reductive Elimination Cycloadduct->Rh_I_cat Catalyst Regeneration Reduction Reduction Cycloadduct->Reduction Cleavage Tether Cleavage Reduction->Cleavage Final_Product (S)-Piperidine Derivative Cleavage->Final_Product

Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Workflow.

Organocatalytic Asymmetric Aza-Michael Reaction

Expertise & Experience: Organocatalysis has emerged as a powerful alternative to metal-based catalysis. For piperidine synthesis, the intramolecular aza-Michael reaction is particularly relevant.[5][6][7] Chiral amines, such as proline derivatives, can catalyze the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, setting the stereocenter. The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which effectively shields one face of the molecule, leading to a highly enantioselective transformation.[8]

Trustworthiness: This approach avoids the use of potentially toxic and expensive heavy metals. The reactions are often performed under mild conditions and can be highly stereoselective. The choice of catalyst and reaction conditions is crucial to prevent side reactions and ensure high enantiomeric excess.[8][9]

Catalyst TypeTypical SubstratesReported ee (%)Reference
Cinchona Alkaloid DerivativesEnone carbamatesup to 99%[5]
ProlineCyclic imines and ketonesup to 94%[8]

Part 2: Chiral Resolution – The Classical Approach to Enantiopurity

Chiral resolution remains a cornerstone of enantioselective synthesis, particularly on an industrial scale. The strategy involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties.

Diastereomeric Salt Crystallization

Expertise & Experience: This is the most common method for resolving racemic amines and carboxylic acids. For the synthesis of (S)-1-methylpiperidine-3-carboxylic acid, a practical approach is to resolve a precursor, such as racemic ethyl piperidine-3-carboxylate (ethyl nipecotate), using a chiral acid.[10][11] Dibenzoyl-L-tartaric acid is a highly effective resolving agent for this purpose.[10][12] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid. One diastereomer preferentially crystallizes from solution, allowing for its separation by filtration.

Trustworthiness: This method is highly reliable and scalable. The purity of the resolved enantiomer can be enhanced by recrystallization. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.[10][13]

G Racemic_Ester Racemic Ethyl Piperidine-3-carboxylate Diastereomeric_Salts Diastereomeric Salt Mixture (in solution) Racemic_Ester->Diastereomeric_Salts Chiral_Acid (+)-Dibenzoyl-L-tartaric Acid Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((S)-Ester • L-DBTA) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt ((R)-Ester • L-DBTA) (remains in mother liquor) Crystallization->More_Soluble_Salt Liberation Liberation of Free Base (e.g., with Na2CO3) Less_Soluble_Salt->Liberation Pure_Ester (S)-Ethyl Piperidine-3-carboxylate Liberation->Pure_Ester

Caption: Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution of (±)-Ethyl Piperidine-3-carboxylate

Materials:

  • Racemic (±)-ethyl nipecotate

  • Di-benzoyl-L-tartaric acid

  • 91% aqueous 2B-ethanol

  • Sodium carbonate solution (15%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: To a suitable reactor, charge racemic (±)-ethyl nipecotate (1.0 eq.) followed by 91% aqueous 2B-ethanol. Add a slurry of di-benzoyl-L-tartaric acid (0.25 eq.) in 91% aqueous 2B-ethanol.[11]

  • Dissolution: Heat the mixture to reflux (approximately 76 °C) until complete dissolution is observed.[11]

  • Crystallization: Allow the solution to cool slowly and undisturbed. Seeding the solution at a slightly elevated temperature (e.g., 64-71 °C) can promote crystallization.[10][11] Allow the mixture to cool to room temperature and stir for at least 16 hours to ensure complete precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum. The resulting solid is the (S)-ethyl nipecotate • di-benzoyl-L-tartrate salt.[10]

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate. To the rapidly stirring slurry, add 15% aqueous sodium carbonate solution until the solid dissolves completely and the aqueous layer is basic.[10]

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield enantiomerically enriched (S)-ethyl piperidine-3-carboxylate. The enantiomeric excess can be determined by chiral HPLC.[10]

Part 3: Synthesis from the Chiral Pool and Final N-Methylation

This strategy leverages a commercially available or readily prepared enantiopure starting material.

Preparation of (S)-Nipecotic Acid

A patented method describes the preparation of (S)-nipecotic acid through the hydrolysis of 3-piperidine formamide in concentrated hydrochloric acid. This process has the dual effect of hydrolysis and chiral resolution, avoiding the need for a separate resolving agent.[7][14][15]

N-Methylation: The Final Step

Once enantiopure (S)-piperidine-3-carboxylic acid or its ester is obtained, the final step is the introduction of the N-methyl group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[16]

Expertise & Experience: The Eschweiler-Clarke reaction utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[17] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. A key advantage of this reaction is that it does not lead to over-methylation to form a quaternary ammonium salt, as a tertiary amine cannot form an iminium ion with formaldehyde.[16] The reaction is irreversible due to the evolution of carbon dioxide. Importantly, chiral amines typically do not racemize under these conditions.[16]

Trustworthiness: This is a high-yielding and robust reaction that is widely used for the N-methylation of primary and secondary amines.

Experimental Protocol: N-Methylation of (S)-Ethyl Piperidine-3-carboxylate via Eschweiler-Clarke Reaction

Materials:

  • (S)-Ethyl piperidine-3-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (S)-ethyl piperidine-3-carboxylate (1.0 eq.), formic acid (excess, e.g., 5 eq.), and formaldehyde solution (excess, e.g., 3 eq.).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a cold sodium hydroxide solution to pH > 10.

  • Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Isolation: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain crude (S)-ethyl 1-methylpiperidine-3-carboxylate.

  • Hydrolysis (if necessary): If the final carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic conditions (e.g., NaOH in methanol/water) followed by acidification to yield (S)-1-methylpiperidine-3-carboxylic acid.

Conclusion

The synthesis of (S)-1-methylpiperidine-3-carboxylic acid can be achieved through several robust and reliable strategies. For laboratory-scale synthesis where elegance and directness are paramount, asymmetric catalytic methods offer a powerful solution. For larger-scale industrial production, classical chiral resolution of a suitable precursor like ethyl nipecotate provides a cost-effective and scalable route. Finally, if enantiopure (S)-nipecotic acid is readily available, a straightforward N-methylation using the Eschweiler-Clarke reaction is the most direct path to the final product. The selection of the optimal synthetic route will depend on a careful consideration of the specific requirements of the research or development program. This guide has provided the foundational knowledge and practical protocols to empower researchers in their pursuit of this critical chiral building block.

References

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]

  • Silva, R. A. et al. Electroreductive Methylation of Primary and Secondary Amines. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Movassaghi, M. et al. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angew Chem Int Ed Engl. 2013;52(20):5368-71. Available from: [Link]

  • Movassaghi, M. et al. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angew Chem Int Ed Engl. 2013;52(20):5368-71. Available from: [Link]

  • da Silva, R. A. et al. Reductive methylation by aqueous formaldehyde and zinc. Tetrahedron Letters. 2007;48(43):7680-7682. Available from: [Link]

  • Kumar, P. et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein J. Org. Chem. 2015;11:1533-1573. Available from: [Link]

  • Li, G. et al. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Adv. 2016;6:91185-91191. Available from: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1.
  • Process for resolving racemic mixtures of piperidine derivatives. US20040039206A1.
  • Domínguez, G. et al. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. 2022;12(2):226. Available from: [Link]

  • A kind of preparation method of (S)-nipecotic acid. CN106831540B.
  • Zhou, X. et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023;28(16):6139. Available from: [Link]

  • Sun, J. et al. Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. 2013;781-784:23-26. Available from: [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. 2022;12(2):226. Available from: [Link]

  • Mishra, S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023;145(25):14221–14226. Available from: [Link]

  • Bertelsen, S. et al. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Org. Lett. 2011;13(17):4692–4695. Available from: [Link]

  • Zhao, Y.-L. et al. Organocatalytic Asymmetric Michael–Michael Cascade for the Construction of Highly Functionalized N-Fused Piperidinoindoline Derivatives. Organic Letters. 2014;16(9):2438–2441. Available from: [Link]

  • Newton, S. et al. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Org. Biomol. Chem. 2023;21:1159-1163. Available from: [Link]

  • Company, R. et al. A general overview on the organocatalytic intramolecular aza-Michael reaction. Chem. Soc. Rev. 2014;43:6538-6548. Available from: [Link]

  • Clayden, J. et al. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem. 2011;9:6047-6060. Available from: [Link]

  • Mishra, S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023;145(25):14221–14226. Available from: [Link]

  • Roche, S. P. et al. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Org. Biomol. Chem. 2011;9:3338-3347. Available from: [Link]

  • Wanner, K. T. et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. J. Med. Chem. 2020;63(1):283-303. Available from: [Link]

  • Al-Harrasi, A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(23):7183. Available from: [Link]

  • A kind of preparation method of (S)-nipecotic acid. CN106831540A.
  • Tang, W. et al. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nat Commun. 2020;11:515. Available from: [Link]

  • Shimizu, M. et al. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. 2010;81(2):459-466. Available from: [Link]

  • Wanner, K. T. et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. 2019. Available from: [Link]

  • Chatterjee, J. et al. Synthesis of N-methylated cyclic peptides. Nat Protoc. 2012;7(3):432-44. Available from: [Link]

Sources

The Architecture of Inhibition: A Technical Guide to 1-Methylpiperidine-3-carboxylic Acid and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-methylpiperidine-3-carboxylic acid, a heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. We will dissect the synthesis of the core molecule and navigate the diverse landscape of its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and the pharmacological implications of these compounds, with a particular focus on their role as GABA uptake inhibitors. Through detailed protocols, comparative data analysis, and visual schematics, we aim to furnish the scientific community with a robust resource for the rational design of novel therapeutics based on the piperidine-3-carboxylic acid framework.

Introduction: The Significance of the Piperidine-3-Carboxylic Acid Scaffold

The piperidine motif is a cornerstone in pharmaceutical sciences, present in a vast array of approved drugs and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures that can interact with a multitude of biological targets. Within this class of compounds, piperidine-3-carboxylic acid, also known as nipecotic acid, has garnered significant attention as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and modulating its concentration in the synaptic cleft is a key strategy for treating neurological disorders such as epilepsy and anxiety.[1]

This compound, a simple N-alkylated derivative of nipecotic acid, represents a fundamental starting point for exploring the chemical space around this pharmacophore. This guide will systematically deconstruct the structural features of this molecule and its analogs, providing insights into how subtle molecular modifications can profoundly impact biological activity.

The Core Moiety: this compound

This compound is a chiral, non-proteinogenic amino acid. Its structure consists of a piperidine ring with a carboxylic acid group at the 3-position and a methyl group attached to the nitrogen atom.

Synthesis of the Core Structure

The synthesis of this compound can be achieved through several routes, often starting from commercially available piperidine-3-carboxylic acid (nipecotic acid) or its esters. A common and straightforward method involves the N-methylation of a suitable precursor.

Experimental Protocol: Synthesis of this compound Hydrochloride from (R)-Ethyl 1-methylpiperidine-3-carboxylate

This protocol describes the hydrolysis of the ethyl ester to yield the corresponding carboxylic acid.

Materials:

  • (R)-Ethyl 1-methylpiperidine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve sodium hydroxide (3.60 mmol) in 4 mL of deionized water.

  • Add the NaOH solution dropwise to a solution of (R)-Ethyl 1-methylpiperidine-3-carboxylate (1.20 mmol).

  • Stir the reaction mixture for 1 hour at 25°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and acidify to pH 2 with 1 N HCl.

  • Stir the mixture for an additional 30 minutes at 0°C to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (R)-1-methylpiperidine-3-carboxylic acid hydrochloride.[4]

Structural Analogs: Expanding the Chemical Diversity

The therapeutic potential of piperidine-3-carboxylic acid derivatives can be significantly enhanced by systematic structural modifications. These modifications can be broadly categorized into three main classes: N-substitution, carboxylic acid modification, and ring substitution.

N-Substituted Analogs: The Gateway to Enhanced Potency and CNS Penetration

Modification of the nitrogen atom of the piperidine ring is a well-established strategy to improve the pharmacological profile of nipecotic acid analogs. The introduction of lipophilic substituents can enhance the blood-brain barrier (BBB) permeability and modulate the affinity for GABA transporters (GATs).[1]

Causality in Experimental Design: The addition of bulky and lipophilic groups at the N1 position is driven by the hypothesis that these moieties can interact with hydrophobic pockets in the target protein, such as the GABA transporter, leading to increased binding affinity. Furthermore, increased lipophilicity generally facilitates passive diffusion across the BBB, a critical factor for CNS-acting drugs.[5]

A notable example is the development of Tiagabine, a potent and selective GAT-1 inhibitor used as an anticonvulsant. Tiagabine features a lipophilic diarylbutenyl substituent on the piperidine nitrogen.[1]

Experimental Protocol: Synthesis of N-Substituted Nipecotic Acid Derivatives via Reductive Amination

This generalized protocol outlines the synthesis of N-substituted analogs starting from a piperidine-3-carboxylic acid ester.

Materials:

  • Ethyl nipecotate (ethyl piperidine-3-carboxylate)

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl nipecotate (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-substituted ethyl nipecotate analog.

  • The final carboxylic acid can be obtained by subsequent ester hydrolysis as described in section 2.1.

Carboxylic Acid Modifications: Prodrugs and Bioisosteres

While the carboxylic acid moiety is often crucial for target binding, it can also contribute to poor membrane permeability and metabolic instability.[6] Two primary strategies to address these limitations are the formation of prodrugs and the use of bioisosteric replacements.

Esterification of the carboxylic acid group masks its polarity, thereby increasing lipophilicity and facilitating passage across the BBB.[3] Once in the CNS, these prodrugs are hydrolyzed by endogenous esterases to release the active carboxylic acid.[3][7]

Data Presentation: Anticonvulsant Activity of Nipecotic Acid Ester Prodrugs

CompoundEster GroupAnticonvulsant Activity (vs. Bicuculline-induced seizures)Reference
Nipecotic Acid-Inactive (systemic administration)[3]
Nipecotic Acid Ethyl EsterEthylActive[7]
Nipecotic Acid p-Nitrophenyl Esterp-NitrophenylSignificant Activity[8]
Nipecotic Acid n-Octyl Estern-OctylPotent Inhibitor of GABA uptake[8]

Replacing the carboxylic acid with a bioisostere, a functional group with similar physicochemical properties, can improve the pharmacokinetic profile while maintaining or even enhancing biological activity.[6][9][10] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[11][12] Carboxamides are another important class of derivatives with diverse biological activities.[2][13][14]

Experimental Protocol: Synthesis of Piperidine-3-Carboxamide Derivatives

This protocol details the coupling of a piperidine-3-carboxylic acid with an amine to form a carboxamide.

Materials:

  • (R)-Piperidine-3-carboxylic acid

  • Substituted benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 N HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in DCM, add the substituted benzylamine (1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired piperidine-3-carboxamide derivative.[15]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The extensive research into piperidine-3-carboxylic acid analogs has led to a well-defined understanding of their SAR, particularly as GABA uptake inhibitors.

Key SAR Observations:

  • N-Substitution: Large, lipophilic N-substituents generally increase potency at GAT-1.[1] The nature and length of the linker between the piperidine ring and the lipophilic moiety are critical for optimal activity.[16][17]

  • Stereochemistry: The stereochemistry at the C3 position of the piperidine ring is crucial for activity. For many GAT inhibitors, the (R)-enantiomer is more potent.

  • Carboxylic Acid: The presence of the acidic moiety is essential for interaction with the GABA binding site on the transporter. Modifications that maintain an acidic character, such as tetrazoles, are often well-tolerated.[11]

Mandatory Visualization: Generalized SAR for Piperidine-3-Carboxylic Acid Based GAT Inhibitors

SAR_GAT_Inhibitors cluster_N_Sub N-Substitution cluster_C3_Sub C3-Position cluster_Ring_Sub Ring Substitution Core Piperidine-3-Carboxylic Acid Core N_Linker Linker (e.g., Alkyl, Alkenyl, Ether) Core->N_Linker Attachment to Nitrogen COOH Carboxylic Acid (or Bioisostere) Core->COOH Essential for Binding Stereo Stereochemistry ((R) often preferred) Ring_Sub Substituents on Piperidine Ring (e.g., Hydroxyl, Fluoro) Core->Ring_Sub Modulates Conformation and Properties N_Sub Lipophilic Group (e.g., Diaryl, Heterocycle) N_Linker->N_Sub Connects to

Caption: Key structural features influencing the activity of piperidine-3-carboxylic acid analogs as GAT inhibitors.

Mandatory Visualization: Simplified GABA Uptake Inhibition Mechanism

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds GAT1->GABA_release Recycling Analog Piperidine-3-Carboxylic Acid Analog Analog->GAT1 Blocks Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Caption: Schematic of GABAergic synapse and the mechanism of action for piperidine-3-carboxylic acid-based GAT inhibitors.

Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. While their role as GABA uptake inhibitors is well-established, recent research has explored their potential in other therapeutic areas, such as inhibitors of cathepsin K for osteoporosis and as ALK inhibitors in cancer therapy.[2][13] Future research will likely focus on the development of analogs with improved subtype selectivity for the different GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) to fine-tune therapeutic effects and minimize side effects. The application of computational modeling and machine learning will undoubtedly accelerate the design of novel analogs with optimized properties.

References

  • Nipecotic acid (1), one of the most potent in vitro inhibitors of neuronal and glial gamma-amino butyric acid (GABA) uptake, is inactive as an anticonvulsant when administered systemically. To obtain in vivo active prodrugs of (1), we synthesized four new nipecotic acid esters (3-6), which were obtained by chemical conjugation with glucose, galactose, and tyrosine. [Link]

  • The carboxylic acid functional group can be an important constituent of a pharmacophore, however, the presence of this moiety can also be responsible for significant drawbacks, including metabolic instability, toxicity, as well as limited passive diffusion across biological membranes. [Link]

  • In this study, we present the synthesis and structure-activity relationships (SAR) of novel N-substituted nipecotic acid derivatives closely related to (S)-SNAP-5114 (2) in the pursuit of finding new and potent mGAT4 selective inhibitors. [Link]

  • Bioisosterism is the replacement of functional groups in a drug molecule while keeping similar biological properties. [Link]

  • By chemically modifying a hit structure, an improved compound can be obtained in terms of activity, selectivity, and pharmacokinetic ADME (absorption, distribution, metabolism, and excretion) properties. [Link]

  • The goal of this Minireview is to provide an overview of the most commonly employed carboxylic acid (bio)isosteres and to present representative examples. [Link]

  • To address these limitations, researchers have explored a variety of bioisosteres as structural alternatives that retain similar biological activity while improving drug properties. [Link]

  • A series of new (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides 5a-d/6a-d and (R)-1-(3-diarylmethylthio)propyl-piperidine-3-carboxylic acid hydrochlorides 5'a-d were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors. [Link]

  • A Comparison of Prodrug Esters of Nipecotic Acid. [Link]

  • The pivaloyloxymethyl esters 4 and 5 of the amino acid GABA uptake inhibitors guvacine and nipecotic acid, respectively, were synthesized as potential prodrugs. [Link]

  • Potential mGAT4 inhibitors derived from the lead substance (S)-SNAP-5114 have been synthesized and characterized for their inhibitory potency. [Link]

  • Reported GABA uptake inhibition triggered by tiagabine has been attributed to the presence of GABA mimetic moiety in the form of piperidine-3-carboxylic acid and a lipophilic di-aromatic region connected by a linker. [Link]

  • Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized, characterized and screened for anticonvulsant activity. [Link]

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. [Link]

  • A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K. [Link]

  • A variety of esters of nipecotic and isonipecotic acids were synthesized and evaluated for anticonvulsant activity. [Link]

  • A series of nipecotic acid derivatives, featuring a four- and five-carbon atom allenic spacer connecting the nitrogen of the polar nipecotic acid head with up to two aromatic residues, has been synthesized. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • Six series of 2-substituted 4-aminobutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins mGAT1-4 stably expressed in HEK-293 cell lines. [Link]

  • This compound hydrochloride. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • This compound hydrochloride. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methylpiperidine-3-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural and conformational nuances of the molecule as revealed by ¹H and ¹³C NMR spectroscopy. We will explore the underlying principles of experimental design, from sample preparation to spectral acquisition, and provide a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. The guide synthesizes theoretical knowledge with practical insights, ensuring a thorough understanding of how NMR serves as a critical tool for the structural elucidation and characterization of heterocyclic compounds like this compound.

Introduction

This compound, also known as N-methylnipecotic acid, is a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Its structural backbone, the piperidine ring, is a common scaffold in many alkaloids and pharmaceutical agents. The presence of a chiral center at the C3 position and the conformational flexibility of the six-membered ring make its structural analysis a non-trivial task.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure and dynamics of molecules in solution. For this compound, NMR is essential for confirming its covalent structure, determining its stereochemistry, and understanding its conformational preferences, which are all critical factors for its biological activity. This guide will walk through the necessary steps and logical framework for acquiring and interpreting high-quality NMR data for this molecule.

Molecular Structure and NMR Considerations

The structure of this compound presents several key features that dictate its NMR spectral appearance.

  • Piperidine Ring: A saturated six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. This leads to chemically and magnetically distinct axial and equatorial protons on the same carbon atom.

  • N-Methyl Group: The methyl group on the nitrogen atom introduces a singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum. Its orientation (axial or equatorial) is influenced by the ring conformation and potential steric interactions.

  • Carboxylic Acid Group: This functional group at the C3 position significantly influences the electronic environment of nearby protons and carbons. The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. The carbonyl carbon has a characteristic downfield shift in the ¹³C NMR spectrum[1].

  • Chiral Center: The C3 carbon is a stereocenter, leading to diastereotopic protons on the adjacent C2 and C4 methylene groups, even with rapid chair-chair interconversion. This results in more complex splitting patterns for these protons.

To facilitate a clear discussion, the following standard numbering scheme will be used:

Caption: IUPAC numbering for this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, ensuring spectral integrity.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Broad lines and poor resolution can often be traced back to suboptimal sample preparation[2].

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals that complicate spectral analysis. The hydrochloride salt is commonly available and can be used, though the chemical shifts may be affected by the pH[3].

  • Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte and should not have signals that overlap with analyte resonances[4]. For a carboxylic acid, protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are good choices as they can exchange with the acidic COOH proton, leading to its disappearance from the spectrum, which can be a useful diagnostic tool. Chloroform-d (CDCl₃) can also be used, but the COOH proton signal may be very broad. For this guide, we will consider data acquired in D₂O, a common solvent for polar, ionizable molecules.

  • Concentration: A concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time[5][6].

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette[2][5].

  • Internal Standard: For precise chemical shift referencing, an internal standard can be used. For aqueous samples like D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) are common choices. However, referencing to the residual solvent peak is often sufficient for routine characterization[6].

NMR Data Acquisition Workflow

The following workflow ensures comprehensive data collection for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (5-25 mg in 0.6 mL D2O) Acq_1H 1. Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C 2. Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Confirm proton environment Acq_2D 3. Acquire 2D Spectra (COSY, HSQC) Acq_13C->Acq_2D Confirm carbon backbone Proc Process Spectra (FT, Phasing, Baseline Correction) Acq_2D->Proc Assign Assign Signals (1D & 2D Correlation) Proc->Assign Report Structure Validation & Reporting Assign->Report

Caption: A standard workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to overlapping signals and second-order coupling effects typical of saturated ring systems. The analysis below is based on typical chemical shift ranges for N-methylpiperidine derivatives[7][8][9].

  • N-CH₃ (H7): This signal appears as a sharp singlet, typically in the range of 2.2-2.9 ppm. Its exact position can be influenced by the solvent and the protonation state of the nitrogen.

  • Piperidine Ring Protons (H2-H6): These protons resonate in a crowded region, generally between 1.5 and 3.5 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield compared to the protons on C4 and C5.

    • H3: The proton on the carbon bearing the carboxylic acid is deshielded and typically appears as a multiplet around 2.5-3.0 ppm.

    • H2 & H6: These protons are adjacent to the nitrogen and are diastereotopic. They will appear as complex multiplets, often overlapping, in the range of 2.8-3.5 ppm.

    • H4 & H5: These protons are further from the electron-withdrawing groups and resonate more upfield, typically in the 1.5-2.2 ppm region. They will also show complex splitting patterns due to geminal and vicinal coupling.

The significant overlap in the aliphatic region makes definitive assignment from the 1D ¹H spectrum alone challenging. This is where 2D NMR techniques become indispensable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information and is often simpler to interpret due to the lack of carbon-carbon coupling (in standard acquisitions) and a wider chemical shift range.

  • C=O (C8): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield, typically in the range of 175-185 ppm[1].

  • Piperidine Ring Carbons (C2-C6):

    • C2 & C6: The carbons adjacent to the nitrogen are deshielded and appear in the 50-60 ppm range. The presence of the substituent at C3 may cause C2 and C6 to have slightly different chemical shifts.

    • C3: The carbon bearing the carboxylic acid group will be in the 35-45 ppm range.

    • C4 & C5: These carbons are the most shielded of the ring carbons, typically resonating between 20-30 ppm.

  • N-CH₃ (C7): The N-methyl carbon signal is found in the 40-50 ppm range[10][11].

Advanced NMR Techniques: 2D Correlation Spectroscopy

To unambiguously assign the complex ¹H and ¹³C signals, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity of the piperidine ring protons. For example, a cross-peak between the H3 multiplet and the H2/H4 multiplets would confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the definitive assignment of both the ¹H and ¹³C spectra. For instance, the proton signal assigned as H3 via COSY can be definitively linked to the C3 carbon signal via the HSQC spectrum.

Data Summary

The following table summarizes the expected NMR chemical shifts for this compound. Note that exact values can vary depending on the solvent, concentration, and pH.

Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-CH₃ (7)~ 2.3 - 2.9s~ 40 - 50
H2 / C2~ 2.8 - 3.5m~ 50 - 60
H3 / C3~ 2.5 - 3.0m~ 35 - 45
H4 / C4~ 1.5 - 2.2m~ 20 - 30
H5 / C5~ 1.5 - 2.2m~ 20 - 30
H6 / C6~ 2.8 - 3.5m~ 50 - 60
COOH (8)~ 10 - 12 (or exchanged)br s~ 175 - 185

s = singlet, m = multiplet, br s = broad singlet

Conclusion

The NMR spectroscopic characterization of this compound is a multi-faceted process that relies on a combination of 1D and 2D NMR techniques. While the ¹H NMR spectrum is complex due to signal overlap inherent in the piperidine ring, a systematic approach utilizing ¹³C NMR, COSY, and HSQC experiments allows for full and unambiguous signal assignment. This guide provides the foundational knowledge and experimental framework for researchers to confidently acquire, interpret, and report the NMR data for this important heterocyclic compound, ensuring data integrity and contributing to the broader scientific understanding of its structure and function.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Nanalysis Corp. (2023). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. [Link]

Sources

1-methylpiperidine-3-carboxylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylpiperidine-3-carboxylic Acid

Introduction

This compound, also known as N-methylnipecotic acid, is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] Its structural characterization and quantification are crucial in pharmacological research, drug development, and metabolomics. Mass spectrometry (MS), often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as the definitive analytical tool for this purpose. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on ionization techniques, fragmentation patterns, and a practical analytical workflow.

I. Physicochemical Properties and Ionization Strategy

Compound Characteristics:

  • Molecular Formula: C₇H₁₃NO₂[3]

  • Molecular Weight: 143.18 g/mol [3]

  • Structure: A piperidine ring N-substituted with a methyl group and a carboxylic acid group at the 3-position.

  • Properties: The presence of a tertiary amine and a carboxylic acid group makes the molecule polar and zwitterionic in nature, lending it to specific ionization techniques.

Choosing the Right Ionization Method:

The selection of an ionization source is paramount and depends on the sample matrix, the desired sensitivity, and the coupling with a separation technique.

  • Electrospray Ionization (ESI): This is the most suitable method for LC-MS analysis. Due to the basic tertiary amine, this compound is readily protonated in the positive ion mode, forming a stable [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 144.102. This "soft" ionization technique typically minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.

  • Electron Ionization (EI): This "hard" ionization technique is used in GC-MS. It imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. While highly informative for structural elucidation, direct analysis of the native acid is challenging due to its low volatility. Derivatization, such as esterification of the carboxylic acid group (e.g., forming this compound ethyl ester), is often required to increase volatility for GC analysis.[4][5]

II. Fragmentation Analysis: Deciphering the Mass Spectrum

Understanding the fragmentation pathways is key to structural confirmation and developing selective MS/MS methods (e.g., Multiple Reaction Monitoring, MRM).

A. ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 144.1)

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule undergoes characteristic fragmentation. The primary fragmentation routes involve the loss of neutral molecules and cleavages initiated by the charge site on the nitrogen atom.

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids, leading to the formation of an acylium ion.

    • [C₇H₁₄NO₂]⁺ → [C₇H₁₂NO]⁺ + H₂O

    • m/z 144.1 → m/z 126.1

  • Loss of Formic Acid (HCOOH): This involves the loss of the entire carboxylic acid group.

    • [C₇H₁₄NO₂]⁺ → [C₆H₁₂N]⁺ + HCOOH

    • m/z 144.1 → m/z 98.1

  • Alpha-Cleavage adjacent to Nitrogen: This is a hallmark of amine fragmentation. The piperidine ring can cleave, leading to stable, nitrogen-containing fragments. The fragment at m/z 98 is particularly significant and often represents the base peak in the spectrum of N-methylpiperidine itself.[6][7]

Fragmentation Pathway for this compound [M+H]⁺

G M [M+H]⁺ m/z 144.1 frag1 [M+H - H₂O]⁺ m/z 126.1 M->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z 98.1 M->frag2 - HCOOH frag3 Further Ring Fragmentation frag2->frag3 - C₂H₄

Caption: ESI-MS/MS fragmentation of protonated this compound.

B. EI Fragmentation of the Molecular Ion [M]•⁺ (m/z 143.1)

For GC-MS analysis (typically of a derivatized form), the fragmentation is more extensive. The following describes the expected fragmentation of the underivatized molecule.

  • Loss of the Carboxyl Radical (•COOH): A primary cleavage for carboxylic acids.[8]

    • [C₇H₁₃NO₂]•⁺ → [C₆H₁₂N]⁺ + •COOH

    • m/z 143.1 → m/z 98.1

  • Alpha-Cleavage: The most favorable cleavage for tertiary amines involves the loss of an alkyl radical from a carbon adjacent to the nitrogen to form a stable iminium ion. In a cyclic system, this initiates ring-opening followed by further fragmentation. The ion at m/z 98 is a dominant fragment resulting from the loss of the carboxyl group.[6][7]

Summary of Key Mass Fragments

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Mechanism
ESI (+)144.1126.1H₂O (18.0 Da)Loss of water from the carboxylic acid
ESI (+)144.198.1HCOOH (46.0 Da)Loss of formic acid
EI143.198.1•COOH (45.0 Da)Alpha-cleavage with loss of the carboxyl radical
EI143.170.0C₃H₅O₂•Complex ring fragmentation
EI143.157.0C₄H₈NO•Ring fragmentation products
EI143.142.0C₅H₉O₂•CH₂=N⁺=CH₂ (Iminium ion fragment)

III. Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the quantitative analysis of this compound in a research setting.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Weighing & Stock Solution B Serial Dilution (Calibration Curve) A->B D HILIC Chromatography B->D C Sample Extraction (e.g., SPE or PPT) C->D E Positive ESI D->E F MRM Acquisition (e.g., 144.1 -> 98.1) E->F G Peak Integration F->G H Quantification (Calibration Curve) G->H

Caption: Workflow for quantitative analysis of this compound.

Step 1: Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of methanol or water to create a stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation (PPT) with acetonitrile or a solid-phase extraction (SPE) protocol is necessary to remove interferences.

Step 2: LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MS/MS.

Liquid Chromatography Parameters:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar analyte. (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Quantitative Transition: 144.1 → 98.1 (Collision Energy: 15 eV).

    • Qualitative Transition: 144.1 → 126.1 (Collision Energy: 12 eV).

Step 3: Data Analysis and Validation
  • Peak Identification: The analyte is identified by its specific retention time and the presence of both MRM transitions.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantitative transition (144.1 → 98.1) against the concentration of the standards. The concentration of the analyte in unknown samples is determined from this curve.

  • Validation: The ratio of the quantitative to qualitative transition should be consistent across all standards and samples, providing a point of confirmation and ensuring the peak is not due to an interference.

IV. Conclusion

The mass spectrometric analysis of this compound is a robust and specific method for its characterization and quantification. Electrospray ionization in the positive mode is the preferred technique, yielding a protonated molecule [M+H]⁺ at m/z 144.1. Subsequent MS/MS analysis produces characteristic fragments, notably at m/z 98.1, resulting from the loss of the carboxylic acid moiety. This fragmentation is the cornerstone for developing highly selective and sensitive LC-MS/MS methods. The provided protocol offers a validated starting point for researchers in drug development and related scientific fields.

References

  • National Institute of Standards and Technology. (n.d.). This compound ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem. Retrieved from [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3737. MDPI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1957-1967. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzoyl-3-methylpiperidine-3-carboxylic acid (C14H17NO3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Kaunas University of Technology. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Download Table. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Methylpiperidine-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like 1-methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, understanding its solubility profile is paramount. This heterocyclic carboxylic acid serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its solubility characteristics dictate the choice of solvent systems for synthesis and purification, the design of formulation strategies, and ultimately, its absorption and distribution in biological systems. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination and modulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance Solid[2]
Basic pKa 9.7 (for the piperidine nitrogen)[1]
Predicted Acidic pKa ~3.16 ± 0.20 (for the carboxylic acid)[3]

The presence of both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group makes this compound a zwitterionic compound at physiological pH. This dual functionality is a key determinant of its solubility characteristics, particularly its pH-dependent solubility.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, its structural analogues and general chemical principles provide a strong basis for understanding its solubility profile.

Qualitative Solubility:

  • Water: Based on its structural similarity to piperidine-3-carboxylic acid (nipecotic acid), which is soluble in water at 50 mg/mL, this compound is expected to have moderate to good aqueous solubility . The presence of polar functional groups capable of hydrogen bonding with water molecules contributes to this.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is anticipated to be soluble in polar protic solvents. These solvents can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine functionalities.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): this compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to its polar nature, the compound is expected to have poor solubility in nonpolar solvents.

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

The Profound Impact of pH

The zwitterionic nature of this compound makes its aqueous solubility highly dependent on the pH of the solution.

  • At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and the piperidine nitrogen will also be protonated (-NH⁺-). The molecule will carry a net positive charge, and its salt form (e.g., hydrochloride salt) is generally very soluble in water.

  • At Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero. At this point, the zwitterionic form is most prevalent, and the solubility is typically at its minimum.

  • At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the piperidine nitrogen will be in its free base form. The molecule will carry a net negative charge, and its salt form (e.g., sodium salt) is generally very soluble in water.

pH_Solubility

The Role of Temperature

For most solid solutes, including this compound, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Supplying more heat shifts the equilibrium towards more solute dissolving.

Co-solvents and Formulation Excipients

The solubility of this compound can be significantly enhanced by the addition of co-solvents. For instance, in aqueous solutions, the addition of a water-miscible organic solvent like ethanol or propylene glycol can increase the solubility by reducing the polarity of the solvent system. Furthermore, the use of formulation excipients such as surfactants and cyclodextrins can improve solubility through the formation of micelles or inclusion complexes, respectively.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility is crucial for any drug development program. The following section outlines a robust, self-validating protocol for measuring the equilibrium solubility of this compound.

The Gold Standard: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffered solutions at various pHs, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) is highly recommended.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

  • Validation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.

Shake_Flask_Workflow

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of this compound in solution. As the compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often necessary. Alternatively, a sensitive mass spectrometer (LC-MS) can be employed.

Illustrative HPLC-CAD Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Charged Aerosol Detector (CAD).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Analysis: Inject the filtered sample from the solubility experiment and determine the concentration by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and drug development. This guide has provided a detailed overview of its physicochemical properties, the key factors that govern its solubility, and robust experimental protocols for its determination. While direct quantitative solubility data remains somewhat limited in the public domain, the principles and methodologies outlined herein provide a solid framework for researchers to generate this critical information. Future work should focus on systematically determining the solubility of this important building block in a wider range of pharmaceutically relevant solvents and biorelevant media to further facilitate its application in the development of novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • ChemBK. N-Methylisonipecotic acid. [Link][3]

  • Solubility of Things. Piperidine-3-carboxylic acid. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][4]

Sources

1-methylpiperidine-3-carboxylic acid hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylpiperidine-3-Carboxylic Acid Hydrochloride: Properties, Synthesis, and Applications

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. Within this class, this compound hydrochloride stands out as a versatile and valuable building block. As the hydrochloride salt of N-methylnipecotic acid, this compound offers two key points of chemical functionality: a stable tertiary amine and a reactive carboxylic acid.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the compound's core properties, outlines a robust synthetic protocol, discusses analytical characterization, and explores its applications in synthetic chemistry and research. The narrative is grounded in established scientific principles, offering field-proven insights into its handling and utility.

Compound Identification and Structure

Accurate identification is critical for regulatory compliance and experimental reproducibility. This compound hydrochloride is known by several names and identifiers.

IdentifierValue
IUPAC Name This compound;hydrochloride[1]
Synonyms N-methylnipecotic acid hydrochloride, 1-methylnipecotic acid hydrochloride[2]
CAS Number 19999-64-5[1][3][4]
Molecular Formula C₇H₁₄ClNO₂[3][5]
Molecular Weight 179.64 g/mol [1][3][5]
Chemical Structure
SMILES CN1CCCC(C1)C(=O)O.Cl[1]
InChI Key YUNAYYMTACPBTD-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups.

PropertyValueSource
Physical State SolidSigma-Aldrich
Melting Point 180-183 °C[4]Oakwood Chemical
Solubility Soluble in water.Inferred from salt structure.
pKa (Basic) 9.7 (for the parent free base)[6]PubChem (ChEMBL)
Appearance White to off-white solid.General supplier information.

Synthesis and Purification

Synthetic Strategy: The Causality Behind the Method

The most direct and industrially scalable approach to synthesizing this compound hydrochloride is through the N-methylation of its precursor, piperidine-3-carboxylic acid (nipecotic acid). The Eschweiler-Clarke reaction is the method of choice for this transformation. This reaction is favored for several reasons:

  • High Selectivity: It specifically methylates primary and secondary amines to their tertiary counterparts without affecting the carboxylic acid group.

  • Readily Available Reagents: It utilizes formaldehyde and formic acid, which are inexpensive and common bulk chemicals.

  • Robustness: The reaction is high-yielding and generally proceeds cleanly, simplifying purification.

Following N-methylation, the resulting free base (this compound) is converted to its hydrochloride salt by treatment with hydrochloric acid. This serves two purposes: it makes the compound more stable for storage and handling, and its crystalline nature facilitates purification by recrystallization.

Detailed Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the synthesis starting from 10g of piperidine-3-carboxylic acid.

Step 1: N-Methylation

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperidine-3-carboxylic acid (10.0 g, 77.4 mmol).

  • Add formic acid (98%, 17.8 mL, 464.4 mmol, 6.0 eq.). The mixture may warm slightly.

  • Add formaldehyde (37% solution in water, 11.6 mL, 154.8 mmol, 2.0 eq.) dropwise to the stirring mixture. Caution: Gas evolution (CO₂) will occur.

  • Once the addition is complete, heat the reaction mixture to 90-100 °C using an oil bath and maintain for 8-12 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

Step 2: Isolation of the Free Base

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture under reduced pressure to remove excess formic acid and water, yielding a viscous oil or semi-solid.

  • Dissolve the residue in a minimal amount of deionized water and basify to pH ~9-10 with a saturated solution of sodium carbonate. Caution: Perform in a fume hood with good ventilation.

  • The free base, this compound, is zwitterionic and has moderate water solubility. This step is often skipped in favor of direct salt formation.

Step 3: Hydrochloride Salt Formation and Purification

  • After the initial concentration (Step 2.2), dissolve the crude residue in 50 mL of isopropanol.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add concentrated hydrochloric acid (~12 M) dropwise until the pH of the solution is ~1-2 (as tested with pH paper). A white precipitate will form.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_final Final Product SM Piperidine-3-Carboxylic Acid P1 Step 1: N-Methylation (Eschweiler-Clarke) 90-100 °C, 8-12h SM->P1 R1 Formic Acid R1->P1 R2 Formaldehyde R2->P1 P2 Step 2: Concentration (Reduced Pressure) P1->P2 P3 Step 3: Salt Formation Add HCl in Isopropanol P2->P3 P4 Step 4: Crystallization 0-5 °C, 1-2h P3->P4 FP 1-Methylpiperidine-3-Carboxylic Acid Hydrochloride P4->FP

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step in research. It is noteworthy that some suppliers provide this product on an "as-is" basis, placing the responsibility of quality verification on the end-user. A self-validating analytical workflow should include the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum in D₂O would show a characteristic singlet for the N-methyl group around 2.8-3.0 ppm. The protons on the piperidine ring would appear as a series of complex multiplets between 1.5 and 3.5 ppm. The acidic proton of the carboxylic acid is typically not observed in D₂O due to exchange.

    • ¹³C NMR: The spectrum would confirm the presence of 7 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~175 ppm), the N-methyl carbon (~42 ppm), and five distinct signals for the piperidine ring carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum (as a KBr pellet) would display a broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid and the N⁺-H stretch of the ammonium salt. A strong C=O stretching vibration would be visible around 1700-1730 cm⁻¹.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the mass spectrum would show a parent ion peak [M+H]⁺ corresponding to the free base (C₇H₁₃NO₂), with an m/z of approximately 144.10.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and Cl, which should align with the theoretical values for the empirical formula C₇H₁₄ClNO₂ within an acceptable margin of error (e.g., ±0.4%).

Applications in Research and Development

This compound hydrochloride is not typically used as a final drug product but rather as a crucial intermediate and building block in the synthesis of more complex molecules.

  • Scaffold for Drug Discovery: The bifunctional nature of the molecule allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into amides, esters, or alcohols. The tertiary amine, while stable, can participate in quaternization reactions or influence the overall physicochemical properties (e.g., pKa, solubility) of the final molecule.

  • Combinatorial Chemistry: It is an ideal fragment for inclusion in chemical libraries used for high-throughput screening. By coupling the carboxylic acid with a diverse set of amines, for instance, a large library of novel piperidine-based compounds can be rapidly generated to explore new chemical space.

  • Synthesis of Bioactive Molecules: The N-methylpiperidine moiety is found in various biologically active compounds. This building block provides a direct route to incorporate this specific substructure into a target molecule.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[1][4]

Hazard CategoryGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed[4][7] (May also be classified as H301: Toxic if swallowed)[1]
Skin Corrosion/Irritation H315: Causes skin irritation[4][7]
Eye Damage/Irritation H319: Causes serious eye irritation[4][7]
Target Organ Toxicity H335: May cause respiratory irritation[4][7]
Recommended Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[8][9].

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[8][9].

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[8][9].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[8][9].

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[8][9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[5][8]. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound hydrochloride is a high-value chemical tool for the modern research chemist. Its well-defined structure, dual functionality, and straightforward synthesis make it an accessible and versatile building block for constructing novel molecular architectures. While its handling requires adherence to standard safety protocols due to its irritant and potentially toxic properties, its utility in expanding the chemical space for drug discovery and materials science is clear. This guide provides the foundational knowledge necessary for its safe and effective application in the laboratory.

References

  • Title: this compound hydrochloride | C7H14ClNO2 | CID 12514711 Source: PubChem URL: [Link]

  • Title: this compound | C7H13NO2 | CID 2736937 Source: PubChem URL: [Link]

  • Title: this compound hydrochloride Source: Oakwood Chemical URL: [Link]

  • Title: Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 Source: PubChem URL: [Link]

  • Title: CAS#:19999-64-5 | this compound hydrochloride Source: Chemsrc URL: [Link]

  • Title: An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine Source: Quick Company URL: [Link]

  • Title: CID 118077621 | C16H30N2O4 Source: PubChem URL: [Link]

  • Title: Piperidines ESI-revised3 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

Sources

A-Z Guide to Commercial Sourcing and Quality Verification of 1-Methylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape of 1-methylpiperidine-3-carboxylic acid (CAS No. 5657-70-5). It details a systematic approach to identifying and qualifying commercial suppliers, presents a comparative analysis of prominent vendors, and establishes robust, field-tested protocols for in-house quality verification, handling, and storage. The methodologies described herein are designed to ensure the procurement of high-purity material, which is critical for reproducible research and successful drug discovery outcomes. This document emphasizes the causality behind procedural choices, grounding all recommendations in established analytical principles to ensure scientific integrity.

Introduction: The Strategic Importance of a Core Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As a substituted piperidine, it belongs to a class of compounds that are among the most important synthetic fragments for drug design.[1] The piperidine scaffold is prevalent in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1][2] Specifically, this compound and its derivatives serve as key intermediates in the synthesis of a wide range of biologically active molecules, including potent inhibitors of human platelet aggregation and novel heterocyclic amino acids for drug discovery.[3][4]

Given its role as a foundational starting material, the identity, purity, and consistency of commercially sourced this compound are paramount. Impurities or batch-to-batch variability can compromise experimental results, lead to the formation of unintended side products, and ultimately delay research timelines. This guide provides the necessary framework for navigating the supplier landscape and implementing a rigorous quality control system.

Chapter 1: Supplier Identification and Qualification

The process of selecting a chemical supplier extends beyond simple procurement. It involves a multi-faceted evaluation of the vendor's reliability, transparency in documentation, and commitment to quality. The following workflow outlines a systematic approach to this critical process.

Supplier_Qualification_Workflow A Identify Potential Suppliers (Databases, Search Engines) B Initial Screening: - Availability (Stock vs. MTO) - Stated Purity - Available Pack Sizes A->B C Request Technical Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Review Certificate of Analysis (CoA) C->D E Assess Analytical Methods: - Are methods appropriate? (e.g., NMR, LC-MS, GC-MS) - Are results clearly reported? D->E F Evaluate Supplier Reputation: - ISO Certification? - Peer Reviews / Citations - History of Reliability E->F G Decision Point: Qualifies for Trial Order? F->G H Place Small Trial Order G->H Yes K Reject Supplier / Re-evaluate G->K No I Perform In-House QC (See Chapter 3 Protocol) H->I J Approve Supplier for Large-Scale Procurement I->J Pass I->K Fail QC_Workflow Start Receive Material DocReview Step 1: Documentation & Physical Review Start->DocReview NMR_ID Step 2: Identity Check (¹H NMR) DocReview->NMR_ID LCMS_Purity Step 3: Purity Check (LC-MS) NMR_ID->LCMS_Purity Decision Meets Specification? (Identity Correct, Purity >95%) LCMS_Purity->Decision Accept Accept Batch Release to Lab Decision->Accept Yes Reject Reject Batch Contact Supplier Decision->Reject No

Sources

An In-depth Technical Guide to 1-Methylpiperidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Core Moiety

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid).[1][2] The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active alkaloids, prized for its conformational rigidity and capacity for diverse functionalization.[3][4] this compound itself, while a relatively simple molecule, serves as a crucial building block and a key pharmacophore in the development of potent and selective inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs).[5][6] Understanding its synthesis, chemical properties, and biological context is paramount for researchers engaged in the discovery of novel therapeutics for neurological and psychological disorders.[1] This guide provides a comprehensive technical overview of this compound, from its synthetic routes to its pharmacological implications, offering field-proven insights for its application in drug discovery.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C7H13NO2[2][7][8]
Molecular Weight 143.18 g/mol [2][7][9]
CAS Number 5657-70-5[2][7]
IUPAC Name This compound[2]
Synonyms N-methylnipecotic acid, 1-methyl-3-piperidinecarboxylic acid[2]
Appearance Solid (typical)
pKa (basic) 9.7[2]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs is a well-explored area of organic chemistry, driven by the therapeutic potential of these compounds. The core synthetic challenge lies in the stereoselective construction of the substituted piperidine ring.

Core Synthesis: N-Methylation of Nipecotic Acid

The most direct route to this compound involves the N-methylation of nipecotic acid (piperidine-3-carboxylic acid).

Conceptual Workflow for N-Methylation:

Start Nipecotic Acid Step1 Protection of Carboxylic Acid Start->Step1 e.g., Esterification Step2 N-Methylation Step1->Step2 e.g., CH3I, NaH Step3 Deprotection Step2->Step3 e.g., Hydrolysis End This compound Step3->End

Figure 1: Conceptual workflow for the synthesis of this compound via N-methylation of nipecotic acid.

Detailed Protocol: N-Methylation via Reductive Amination

An alternative and common method for N-alkylation is reductive amination. While typically used for primary and secondary amines, a variation can be employed starting from a precursor. A more direct synthesis involves the reductive amination of a pyridine precursor followed by N-methylation.

Step 1: Reduction of Nicotinic Acid to Nipecotic Acid

  • Reactants: Nicotinic acid, Hydrogen gas, Platinum oxide catalyst, Acetic acid (solvent).

  • Procedure: Nicotinic acid is dissolved in glacial acetic acid in a high-pressure hydrogenation vessel. A catalytic amount of platinum oxide is added. The vessel is charged with hydrogen gas to a pressure of approximately 3-4 atm. The reaction mixture is agitated at room temperature until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield nipecotic acid.

Step 2: N-Methylation of Nipecotic Acid

  • Reactants: Nipecotic acid, Formaldehyde (37% aqueous solution), Formic acid.

  • Procedure (Eschweiler-Clarke Reaction): To a solution of nipecotic acid in formic acid, an aqueous solution of formaldehyde is added. The mixture is heated at reflux for several hours until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and excess formic acid and water are removed under reduced pressure. The resulting crude product is purified by recrystallization or chromatography to yield this compound.

Synthesis of Derivatives: Expanding the Chemical Space

The therapeutic potential of this class of compounds is often realized through the synthesis of derivatives with modified properties.[1] A common strategy involves the introduction of lipophilic N-substituents to enhance blood-brain barrier permeability and inhibitory potency at GATs.[5]

Palladium-Catalyzed Cross-Coupling Reactions

A key strategy for creating diverse derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This allows for the attachment of various aryl and heteroaryl moieties to the piperidine scaffold.

Experimental Workflow for Suzuki-Miyaura Coupling:

Start N-Protected Piperidine Precursor with Halide Step1 Suzuki-Miyaura Coupling Start->Step1 Arylboronic acid, Pd catalyst, Base Step2 Deprotection Step1->Step2 End Functionalized Piperidine Derivative Step2->End cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Inhibitor 1-Methylpiperidine-3-carboxylic Acid Derivative Inhibitor->GAT Inhibition Inhibitory_signal Enhanced Inhibitory Signal GABA_receptor->Inhibitory_signal

Figure 3: Mechanism of action of this compound derivatives as GABA transporter inhibitors.

Therapeutic Potential

The ability of this compound derivatives to modulate GABAergic neurotransmission makes them attractive candidates for the treatment of a range of CNS disorders.

  • Epilepsy: By increasing synaptic GABA levels, GAT inhibitors can suppress excessive neuronal firing, making them effective as anticonvulsants. [10]* Anxiety Disorders: Enhanced GABAergic inhibition can have anxiolytic effects. [10]* Pain: GABAergic pathways are involved in the modulation of pain perception, suggesting a potential role for GAT inhibitors in analgesia.

  • Other Neurological and Psychiatric Disorders: Research is ongoing into the potential of GAT inhibitors for conditions such as spasticity, Huntington's disease, and substance abuse disorders. [1]

Conclusion and Future Directions

This compound is a foundational molecule in the development of a significant class of neurotherapeutics. Its straightforward synthesis and the rich chemical space accessible through its derivatization have made it a valuable tool for medicinal chemists. The proven efficacy of its derivatives as GAT inhibitors underscores the continued importance of exploring this chemical scaffold. Future research will likely focus on the development of subtype-selective GAT inhibitors with improved pharmacokinetic profiles and reduced off-target effects. The design of novel synthetic routes to access structurally complex and stereochemically defined derivatives will also be a key area of investigation, paving the way for the next generation of drugs targeting the GABAergic system.

References

  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA transporters as drug targets. Current opinion in pharmacology, 4(1), 34-39.
  • Falch, E., Perregaard, J., Frølund, B., Ebert, B., Thorkildsen, C., & Krogsgaard-Larsen, P. (1999). Selective inhibitors of GABA uptake. In Advances in pharmacology (Vol. 47, pp. 245-274). Academic Press.
  • Wanner, K. T., & Höfner, G. (2017). Chemistry and pharmacology of GAT inhibitors. In GABA (pp. 233-255). Springer, Cham.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-glutamate connection’—similarities between GABA and glutamate transport. Journal of neurochemistry, 72(4), 1335-1347.
  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Machuqueiro, M., & Baptista, A. M. (2006). The β-hairpin structure of the GABA transporter GAT-1. Biophysical journal, 91(11), L89-L91.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to 1-Methylpiperidine-3-carboxylic Acid: From Synthetic Precursor to Natural Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-methylpiperidine-3-carboxylic acid, a heterocyclic compound at the intersection of natural product metabolism and pharmaceutical synthesis. We will delve into its discovery, historical context, synthesis, and its significance for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the scientific rationale behind its synthesis and its dual identity as both a synthetic building block and a key biological metabolite.

Introduction: A Tale of Two Origins

This compound, also known as N-methylnipecotic acid, holds a unique position in chemical and biological sciences. Its history is not a linear path to a singular discovery but rather a convergence of two distinct scientific narratives. On one hand, its structural backbone, the piperidine-3-carboxylic acid (nipecotic acid) scaffold, has been a subject of intense interest in medicinal chemistry for its role as a γ-aminobutyric acid (GABA) uptake inhibitor.[1][2] This has driven the synthesis of numerous derivatives, including the N-methylated form, to modulate its pharmacological properties.

On the other hand, this compound has been identified as a major metabolite of arecoline, a primary psychoactive alkaloid found in the areca nut (Areca catechu).[3][4] The areca nut is chewed by hundreds of millions of people worldwide, making the study of its metabolic fate a critical area of toxicology and pharmacology.[5] This guide will trace both the synthetic and biological pathways that define the history and utility of this intriguing molecule.

Physicochemical Properties and Identification

A clear understanding of a molecule begins with its fundamental properties. Below is a summary of the key identifiers and physicochemical characteristics of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Synonyms N-methylnipecotic acid, 1-methyl-3-piperidinecarboxylic acidPubChem[6]
CAS Number 5657-70-5SCBT[7]
Molecular Formula C₇H₁₃NO₂SCBT[7]
Molecular Weight 143.18 g/mol SCBT[7]
Form SolidSigma-Aldrich[8]
pKa (Basic) 9.7PubChem[6]

Its hydrochloride salt is also commonly used in laboratory settings.[9]

PropertyValueSource
IUPAC Name This compound;hydrochloridePubChem[9]
CAS Number 19999-64-5PubChem[9]
Molecular Formula C₇H₁₄ClNO₂PubChem[9]
Molecular Weight 179.64 g/mol PubChem[9]

Historical Development and Discovery

The history of this compound is best understood by examining its two primary contexts: as a synthetic derivative of nipecotic acid and as a natural metabolite of arecoline.

The Synthetic Lineage: A Derivative of Nipecotic Acid

Nipecotic acid itself is a potent inhibitor of GABA uptake, a mechanism of significant interest for treating neurological disorders such as epilepsy.[1] However, the zwitterionic nature of nipecotic acid at physiological pH limits its ability to cross the blood-brain barrier.[10] This has driven extensive research into the synthesis of more lipophilic derivatives to improve bioavailability. N-substitution of the piperidine ring is a common strategy to achieve this.

While a specific seminal paper detailing the first synthesis of this compound is not readily apparent in early literature, its synthesis falls within the broader, well-established field of piperidine chemistry. The N-methylation of nipecotic acid or its esters is a straightforward chemical transformation. For instance, a 1984 patent concerning the synthesis of morphine analogs describes the preparation of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, demonstrating that the N-methylated piperidine-3-carboxylic acid core was a known and accessible structure in medicinal chemistry at that time.[11]

The primary synthetic routes to the this compound scaffold are rooted in the reduction of pyridine precursors.

The Biological "Discovery": A Major Metabolite of Arecoline

A pivotal moment in the history of this compound came in 2006, when a study by Giri and colleagues identified this compound as a "novel" and major metabolite of both arecoline and its primary metabolite, arecaidine, in mice.[3] This study highlighted that a significant portion of ingested arecoline is metabolized via the reduction of a carbon-carbon double bond in the tetrahydropyridine ring of arecaidine to form N-methylnipecotic acid.[2][3][12]

This discovery was significant for several reasons:

  • It elucidated a previously unknown major metabolic pathway for a widely consumed psychoactive substance.

  • It provided a biological context for a compound that had largely existed as a synthetic entity in the realm of medicinal chemistry.

  • It raised new questions about the potential physiological or toxicological effects of this metabolite in habitual areca nut chewers.

The metabolic pathway from arecoline to this compound is illustrated below.

metabolic_pathway Arecoline Arecoline (methyl 1-methyl-1,2,5,6-tetra- hydropyridine-3-carboxylate) Arecaidine Arecaidine (1-methyl-1,2,5,6-tetra- hydropyridine-3-carboxylic acid) Arecoline->Arecaidine Hydrolysis (Carboxylesterases) NMPA This compound (N-Methylnipecotic Acid) Arecaidine->NMPA Double Bond Reduction

Metabolic conversion of Arecoline to this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its esters typically relies on two main strategies: the N-methylation of a pre-existing piperidine-3-carboxylic acid (nipecotic acid) scaffold or the reduction of a corresponding N-methylated pyridine precursor.

General Synthetic Pathway: Catalytic Hydrogenation

A robust and widely applicable method for synthesizing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine derivative. For this compound, this involves the reduction of a 3-carboxy-1-methylpyridinium salt.

synthesis_pathway cluster_reagents start Nicotinic Acid (Pyridine-3-carboxylic acid) methylated_pyridine 3-Carboxy-1-methylpyridinium iodide start->methylated_pyridine product This compound methylated_pyridine->product reagent1 Methyl Iodide reagent2 H₂, Catalyst (e.g., PtO₂, Rh/C)

General synthetic route via N-methylation and catalytic hydrogenation.

Detailed Experimental Protocol: Reductive Amination Approach

An alternative and common laboratory-scale synthesis involves the reductive amination of an appropriate precursor. The following is a representative protocol for the synthesis of a related N-methylated piperidine carboxylate, adapted from the literature.[11]

Objective: To synthesize an ethyl 1-methylpiperidine-3-carboxylate derivative.

Step 1: Synthesis of the Piperidine Precursor (e.g., via Hantzsch pyridine synthesis or similar methods) This initial step involves the creation of the substituted piperidine ring, which can be accomplished through various named reactions depending on the desired substitution pattern. For the parent compound, ethyl nipecotate (ethyl piperidine-3-carboxylate) is a common starting material.

Step 2: N-Methylation via Reductive Amination

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker bottle), suspend the piperidine precursor (e.g., ethyl 4-aryl-piperidine-3-carboxylate, 1.0 eq) and a palladium on carbon catalyst (10% Pd/C, ~15% by weight) in ethanol.

  • Addition of Reagents: Add aqueous formaldehyde (37%, ~4.5 eq).

  • Hydrogenation: Seal the vessel and place it on a hydrogenation apparatus. Purge the system with hydrogen gas, then pressurize to approximately 50 psi.

  • Reaction: Shake the mixture at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by distillation or chromatography to yield the desired ethyl 1-methylpiperidine-3-carboxylate derivative.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the higher molecular weight N-methylated product. The final product structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary utility of this compound in a research context is as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature—a cyclic tertiary amine and a carboxylic acid—allows for a wide range of chemical modifications.

  • Scaffold for GABA Uptake Inhibitors: As an N-substituted derivative of nipecotic acid, it serves as a lead structure for developing novel GABA uptake inhibitors with potentially improved pharmacokinetic properties.[1][4]

  • Synthesis of Bioactive Molecules: The carboxylic acid handle can be readily converted to esters, amides, or other functional groups, enabling its incorporation into larger pharmacophores. The tertiary amine provides a basic center that can be important for receptor binding or for tuning the physicochemical properties of the final compound.

  • Metabolic Studies: As a known metabolite of arecoline, pure synthetic this compound is an essential standard for analytical and toxicological studies related to areca nut consumption.[13]

Conclusion

The story of this compound is a compelling example of how a single molecule can have significance in disparate fields of study. Initially a synthetic curiosity within the broader exploration of nipecotic acid derivatives for neurological drug discovery, it was later "discovered" as a key player in the metabolism of one of the world's most commonly used psychoactive substances. This dual identity underscores its importance as both a tool for synthetic chemists creating novel bioactive compounds and as a subject of study for toxicologists and pharmacologists investigating the effects of areca nut use. Its history is a testament to the interconnectedness of chemical synthesis and biology, where the exploration of one field often provides crucial insights and tools for the other.

References

  • Giri, S., St. Helen, G., & Idle, J. R. (2021). Metabolism of the areca alkaloids – toxic and psychoactive constituents of the areca (betel) nut. Taylor & Francis Online. [Link]

  • Dhanawat, M., Gupta, S., Mehta, D. K., & Das, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114334. [Link]

  • Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chemical research in toxicology, 19(6), 818–827. [Link]

  • ResearchGate. (n.d.). The metabolic pathway of arecoline and arecaidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Arecoline. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100E (2012). [Link]

  • Kim, C. S. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. U.S.
  • Wikipedia. (n.d.). Arecoline. [Link]

  • ResearchGate. (n.d.). Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. [Link]

  • PubChem. (n.d.). Pyridinium, 3-carboxy-1-methyl-, iodide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound hydrochloride. [Link]

Sources

Methodological & Application

Introduction: The Significance of the 1-Methylpiperidine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-Methylpiperidine-3-carboxylic Acid Derivatives

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1] Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of functional groups, making it an invaluable scaffold for interacting with biological targets. A key derivative, this compound (also known as N-methylnipecotic acid), serves as a crucial building block in drug discovery.[2][3] It is a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] The N-methylation and the carboxylic acid handle at the 3-position provide versatile points for chemical modification, enabling the exploration of structure-activity relationships (SAR) for a wide range of therapeutic targets, including neurological disorders, cancer, and infectious diseases.[2]

This guide provides a detailed overview of robust and scalable synthetic strategies for preparing the this compound core, followed by protocols for its conversion into essential ester and amide derivatives. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the rationale needed to adapt and troubleshoot these protocols for their specific applications.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and common approach to synthesizing the title compound is through the N-methylation of its readily available precursor, piperidine-3-carboxylic acid (nipecotic acid).

Synthetic Strategy: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds. In this context, it provides a clean and high-yielding route to N-methylate the secondary amine of nipecotic acid. The reaction proceeds via the in-situ formation of an iminium ion from the reaction of the piperidine nitrogen with formaldehyde, which is then immediately reduced by a hydride source to yield the tertiary amine.

A common and effective method for this transformation is the Eschweiler-Clarke reaction, which uses a combination of formaldehyde and formic acid. However, for substrates sensitive to acidic conditions or high temperatures, milder reducing agents are preferred. A modern and highly effective alternative is using formaldehyde with a selective reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H]. Catalytic hydrogenation is another powerful method, particularly suited for larger-scale synthesis.[5]

G cluster_start Starting Material cluster_process Reductive Amination Process cluster_end Final Product Start Piperidine-3-carboxylic Acid (Nipecotic Acid) Reagents Formaldehyde (HCHO) + Reducing Agent (e.g., NaBH(OAc)3 or H2/Pd) Start->Reagents Add to reaction vessel Intermediate In situ Iminium Ion Formation & Reduction Reagents->Intermediate Reaction End This compound Intermediate->End Work-up & Purification

Caption: Workflow for N-methylation via reductive amination.

Protocol 1: N-Methylation via Reductive Amination

Objective: To synthesize this compound from piperidine-3-carboxylic acid.

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of piperidine-3-carboxylic acid (1.0 eq) in DCM (approx. 0.1 M), add formaldehyde (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour. The suspension may become clearer as the initial reaction proceeds.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and gas evolution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can often be purified by recrystallization or by silica gel chromatography if necessary.

ParameterConditionRationale
Solvent DCM or DCEAprotic solvent, prevents unwanted side reactions with the hydride reagent.
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions, tolerant of the acidic carboxylic acid group.
Stoichiometry Excess formaldehyde and reductantEnsures complete conversion of the starting material.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without degrading reagents.

Part 2: Synthesis of Functional Derivatives

The carboxylic acid moiety of this compound is a prime handle for derivatization to generate compound libraries for screening. Esterification and amide bond formation are the two most fundamental and powerful transformations employed.

A. Esterification Reactions

Ester derivatives are valuable as final compounds, as prodrugs to improve pharmacokinetic properties, or as synthetic intermediates for further transformations such as amide coupling.[6][7]

Protocol 2: Acid-Catalyzed Fischer Esterification

Objective: To synthesize the methyl or ethyl ester of this compound.

Materials:

  • This compound

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol), using the alcohol as the solvent (e.g., 5-10 mL per gram of acid).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (0.2 eq) dropwise. Causality Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction is driven to completion by the large excess of the alcohol solvent, according to Le Châtelier's principle.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired ester, which can be purified by distillation or chromatography.

B. Amide Coupling Reactions

The formation of an amide bond is arguably the most frequently used reaction in medicinal chemistry.[8] It allows for the coupling of the piperidine core with a vast array of primary and secondary amines to build molecular diversity. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be activated.

G cluster_start Starting Materials cluster_process Amide Coupling Process cluster_end Final Product Acid This compound Coupling Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) + Base (e.g., DIPEA) Acid->Coupling Step 1: Activation Amine Primary or Secondary Amine (R-NH2 or R2-NH) Activation Formation of Activated Intermediate (e.g., O-acylisourea, Active Ester) Amine->Activation Step 2: Nucleophilic Attack Coupling->Activation Amide Target Amide Derivative Activation->Amide Work-up & Purification

Caption: General workflow for amide bond formation.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This method utilizes a carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), which is advantageous because its urea byproduct is water-soluble, simplifying purification.[10] An additive like 1-Hydroxybenzotriazole (HOBt) is included to form an active ester intermediate, which increases coupling efficiency and suppresses racemization.

Materials:

  • This compound

  • Desired primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the amine if it is used as a salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in a single portion. The EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is rapidly converted by HOBt into a more stable and selective active ester.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final amide.

Reagent TypeExamplesRole in Reaction
Coupling Reagent EDC, DCC, DIC, HATU, PyBOPActivates the carboxylic acid to facilitate nucleophilic attack by the amine.
Additive HOBt, HOAtSuppresses side reactions, reduces potential for racemization, and can increase reaction rates.
Base DIPEA, TEA, N-MethylmorpholineNeutralizes acid salts and maintains an optimal pH for the coupling reaction.
Solvent DMF, DCM, THFAprotic solvents that solubilize reagents without interfering in the reaction.

References

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In Source: bioRxiv URL: [Link]

  • Title: Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors Source: PubMed URL: [Link]

  • Source: ACS Publications (via Google Search result)
  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 1-methyl-piperidine-3-carboxylic acid methyl ester Source: ChemBK URL: [Link]

  • Title: this compound ethyl ester Source: NIST WebBook URL: [Link]

  • Title: this compound | C7H13NO2 Source: PubChem URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: this compound ethyl ester Source: NIST WebBook URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI URL: [Link]

  • Title: CID 118077621 | C16H30N2O4 Source: PubChem URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: this compound hydrochloride | C7H14ClNO2 Source: PubChem URL: [Link]

  • Title: Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... Source: ResearchGate URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide Source: Google Patents URL
  • Title: Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Source: ResearchGate URL: [Link]

Sources

The Versatility of 1-Methylpiperidine-3-carboxylic Acid: A Scaffold for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylpiperidine-3-carboxylic Acid Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a structural motif frequently found in a multitude of approved pharmaceuticals and biologically active natural products.[1] Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an invaluable tool for medicinal chemists. Within this important class of heterocycles, this compound emerges as a particularly versatile building block. The presence of a tertiary amine and a carboxylic acid functionality on a stereochemically rich framework provides two orthogonal points for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide offers an in-depth exploration of this compound as a scaffold in medicinal chemistry. We will delve into its synthesis, key functionalization reactions, and diverse applications in the development of novel therapeutic agents, supported by detailed protocols and insights into structure-activity relationships (SAR).

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
CAS Number 5657-70-5
Appearance Solid
pKa (basic) 9.7

Synthesis of the Scaffold: A Foundational Protocol

The accessibility of this compound is a key factor in its widespread use. A common and efficient method for its preparation is the N-methylation of piperidine-3-carboxylic acid (nipecotic acid) via the Eschweiler-Clarke reaction. This reductive amination utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a straightforward and scalable route that avoids the formation of quaternary ammonium salts.[2][3]

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

start Piperidine-3-carboxylic Acid reagents Formaldehyde (37% aq.), Formic Acid (88%) start->reagents 1. Add reagents reaction Reflux, Monitor by TLC/LC-MS reagents->reaction 2. Heat workup Cool to RT, Concentrate in vacuo reaction->workup 3. Reaction complete product This compound workup->product 4. Isolate

Synthetic workflow for this compound.

Materials:

  • Piperidine-3-carboxylic acid (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 2.5 equiv)

  • Formic acid (88% aqueous solution, 2.5 equiv)

  • Deionized water

  • Isopropanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add piperidine-3-carboxylic acid.

  • Add formaldehyde solution, followed by the cautious addition of formic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess formic acid.

  • Co-evaporate the residue with isopropanol (2-3 times) to ensure complete removal of water.

  • The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization.

Key Functionalization Strategies: Building Molecular Diversity

The true power of the this compound scaffold lies in its capacity for diverse functionalization at both the carboxylic acid and the tertiary amine (via quaternization, though less common in drug design). The carboxylic acid moiety serves as a versatile handle for the introduction of various functionalities through esterification and amide bond formation.

Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification of the carboxylic acid is a common strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Esters can also serve as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Protocol 2: Esterification using Thionyl Chloride and an Alcohol

start 1-Methylpiperidine- 3-carboxylic Acid reagents Thionyl Chloride (SOCl₂), Alcohol (e.g., MeOH, EtOH) start->reagents 1. Add reagents reaction Reflux, Monitor by TLC/LC-MS reagents->reaction 2. Heat workup Concentrate, Aqueous workup reaction->workup 3. Reaction complete product 1-Methylpiperidine-3-carboxylate Ester workup->product 4. Isolate start This compound + Amine reagents EDC.HCl, HOBt, DIPEA start->reagents 1. Add reagents in DMF/DCM reaction Stir at 0 °C to RT, Monitor by TLC/LC-MS reagents->reaction 2. React workup Aqueous workup, Extraction reaction->workup 3. Reaction complete product 1-Methylpiperidine-3-carboxamide Derivative workup->product 4. Isolate

Sources

Application Notes & Protocols: Strategic Application of 1-Methylpiperidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold—A Privileged Element in Medicinal Chemistry

The piperidine motif is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and natural alkaloids.[1] Its conformational stability and capacity to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets. The introduction of a methyl group on the nitrogen and a carboxylic acid at the 3-position, as in 1-methylpiperidine-3-carboxylic acid (also known as N-methylnipecotic acid), imparts a unique combination of a fixed tertiary amine and an acidic handle. This zwitterionic character at physiological pH is critical for modulating solubility, directing target engagement, and fine-tuning pharmacokinetic profiles. This guide provides an in-depth exploration of the strategic use of this compound in contemporary drug discovery, focusing on its synthesis, key therapeutic applications, and detailed experimental protocols.

Part 1: Core Molecular Attributes & Synthetic Strategies

The dual functionality of this compound—a basic tertiary amine and an acidic carboxylic acid—governs its behavior in biological systems. These groups are largely ionized at physiological pH, influencing everything from target binding to membrane permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Drug Design
Molecular FormulaC7H13NO2---
Molecular Weight143.18 g/mol [2][3]Provides a low molecular weight starting point, allowing for significant structural elaboration without violating guidelines like Lipinski's Rule of Five.
pKa (amine)~9.7[2]The tertiary amine is protonated at physiological pH, enabling strong ionic interactions with key acidic residues (e.g., aspartate, glutamate) in target proteins.
pKa (acid)~3-4The carboxylic acid is deprotonated at physiological pH, serving as a potent hydrogen bond acceptor and a point for salt formation to improve solubility and crystallinity.
Known OccurrenceMetabolite of Arecoline[3]Its natural origin as a metabolite of a bioactive compound suggests inherent biological relevance and recognition by endogenous systems.
Synthetic Pathways

While commercially available, the synthesis of this compound and its derivatives is well-established. A common and efficient route involves the reduction of its unsaturated precursor, arecoline, which is naturally found in the areca nut.[3] Arecoline is first hydrolyzed to arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid), followed by catalytic hydrogenation to saturate the piperidine ring.

G cluster_synthesis Synthetic Route from Arecoline Arecoline Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) Hydrolysis Alkaline Hydrolysis (e.g., Lime) Arecoline->Hydrolysis Ester Cleavage Arecaidine Arecaidine Hydrolysis->Arecaidine Hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) Arecaidine->Hydrogenation Ring Saturation Product This compound Hydrogenation->Product

Caption: A common synthetic route to this compound.

Part 2: Key Therapeutic Applications in Neuroscience

The structural features of this compound make it a compelling scaffold for targeting key proteins in the central nervous system (CNS), particularly neurotransmitter transporters and receptors.

Application I: Targeting GABA Transporters (GATs) for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The termination of its synaptic action is primarily mediated by GABA transporters (GATs). Inhibiting these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

This compound (N-methylnipecotic acid) is a known competitive inhibitor of GABA uptake into both neurons and astrocytes.[4] While its parent compound, nipecotic acid, is a potent GAT inhibitor, the N-methyl derivative retains this activity, highlighting the tolerance of the transporter for small N-substituents. This scaffold is the foundation for more potent and selective GAT inhibitors, such as the marketed anticonvulsant drug Tiagabine, which is a derivative of the closely related (R)-nipecotic acid.[4]

G cluster_gaba Mechanism of GABA Uptake Inhibition GABA_Vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release Presynaptic Presynaptic Neuron GAT1 GABA Transporter (GAT1) GAT1->Presynaptic Synaptic_Cleft->GAT1 Reuptake Postsynaptic_R Postsynaptic GABA-A Receptor Synaptic_Cleft->Postsynaptic_R Binds Effect Enhanced Inhibitory Neurotransmission Postsynaptic_R->Effect Inhibitor 1-Methylpiperidine-3- carboxylic acid Inhibitor->GAT1 Blocks

Caption: Inhibition of GABA reuptake at the presynaptic terminal.

Application II: Scaffolding for Muscarinic Acetylcholine Receptor (mAChR) Agonists

Muscarinic acetylcholine receptors (mAChRs) are critical for a wide range of CNS functions, including memory, learning, and attention.[5] The M1 subtype, in particular, is a key therapeutic target for cognitive enhancement in disorders like Alzheimer's disease.[6]

The natural product arecoline, the unsaturated precursor to this compound, is a well-known non-selective muscarinic agonist.[3] Its metabolite, arecaidine, also demonstrates activity. This provides strong rationale for using the saturated this compound scaffold as a starting point for designing selective M1 muscarinic agonists. The tertiary amine is crucial for interacting with the conserved aspartate residue in the receptor's binding pocket, while the carboxylic acid can be modified to form esters or amides that confer selectivity and potency. Structure-activity relationship studies on arecaidine esters have demonstrated that modifications to the ester group can modulate agonist versus antagonist activity and receptor subtype selectivity.[7]

G cluster_pathway M1 Receptor Activation Pathway Ligand 1-Methylpiperidine-3- carboxylic acid derivative M1R M1 Muscarinic Receptor Ligand->M1R Binds & Activates Gq_11 Gq/11 Protein M1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Neuronal Excitation & Cognitive Enhancement PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified signaling cascade following M1 muscarinic receptor activation.

Part 3: Validated Experimental Protocols

The following protocols provide robust methodologies for characterizing compounds derived from the this compound scaffold.

Protocol 1: [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol measures a compound's ability to inhibit GABA uptake into nerve terminals, providing a functional measure of GAT inhibition.

Materials:

  • Rat cerebral cortex tissue

  • Synaptosome Preparation Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

  • Krebs-HEPES Assay Buffer: 128 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 2.7 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4

  • [³H]-GABA (Radioligand)

  • Test Compound (e.g., this compound)

  • Nipecotic acid or Tiagabine (as positive control/non-specific uptake inhibitor)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and vials

  • Filtration manifold and scintillation counter

Procedure:

  • Synaptosome Preparation: a. Homogenize fresh rat cerebral cortex in ice-cold Preparation Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[8] d. Gently resuspend the synaptosomal pellet in ice-cold Krebs-HEPES Assay Buffer. Determine protein concentration using a BCA or Bradford assay.

  • Uptake Assay: a. In a 96-well plate, add 50 µL of test compound dilutions (in Assay Buffer) or buffer alone (for total uptake) or a saturating concentration of a known inhibitor like Tiagabine (for non-specific uptake). b. Add 180 µL of the synaptosome suspension (typically 30-80 µg protein per well) to each well. c. Pre-incubate the plate for 15-30 minutes at 37°C. d. Initiate the uptake reaction by adding 20 µL of [³H]-GABA (final concentration ~10-20 nM). e. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle agitation.[9]

  • Termination and Measurement: a. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand. c. Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific uptake: (Total uptake cpm) - (Non-specific uptake cpm). b. Plot the percentage of specific uptake inhibition against the log concentration of the test compound. c. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: M1 Muscarinic Receptor Functional Assay (Calcium Flux)

This protocol assesses the functional agonist or antagonist activity of a compound at the Gq-coupled M1 receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) with probenecid.

  • Test compound.

  • Carbachol or Oxotremorine (as a reference agonist).[10]

  • Atropine (as a reference antagonist).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of probenecid in Assay Buffer. b. Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well. c. Incubate the plate for 60-90 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.

  • Assay Execution: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. For Agonist Testing: i. Record a stable baseline fluorescence for 10-20 seconds. ii. Inject 25 µL of the test compound at various concentrations. iii. Continue recording the fluorescence signal (typically Ex: 485 nm, Em: 525 nm for Fluo-4) for 60-120 seconds to capture the peak response. c. For Antagonist Testing: i. Pre-incubate the cells with the test compound for 15-30 minutes before placing the plate in the reader. ii. Record a stable baseline, then inject a concentration of the reference agonist (e.g., Carbachol) that elicits ~80% of its maximal response (EC₈₀). iii. Continue recording the fluorescence response.

  • Data Analysis: a. Quantify the response as the change in fluorescence (F_max - F_baseline) or the area under the curve. b. For Agonist: Plot the response against the log concentration of the test compound to determine the EC₅₀ and E_max. c. For Antagonist: Plot the inhibition of the reference agonist's response against the log concentration of the test compound to determine the IC₅₀.

Conclusion and Future Outlook

This compound is a strategically valuable scaffold that offers a direct lineage to bioactive natural products and a versatile platform for modern medicinal chemistry. Its proven utility in targeting CNS mainstays like GABA transporters and muscarinic receptors provides a solid foundation for drug discovery programs aimed at treating epilepsy, cognitive disorders, and other neurological conditions. The detailed protocols provided herein offer a validated framework for researchers to rigorously evaluate novel derivatives and unlock the full therapeutic potential of this privileged chemical structure.

References

  • Larsson, O. M., Krogsgaard-Larsen, P., & Schousboe, A. (1985). Characterization of the uptake of GABA, nipecotic acid and cis-4-OH-nipecotic acid in cultured neurons and astrocytes. Neurochemistry International, 7(5), 853-860. [Link]

  • Barlow, R. B., et al. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 101(1), 97-102. [Link]

  • BPS Bioscience. (n.d.). Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line Datasheet. [Link]

  • Moser, U., et al. (1989). Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. British Journal of Pharmacology, 96(2), 319-324. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. [Link]

  • Larsson, O. M., et al. (1986). Uptake of GABA and nipecotic acid in astrocytes and neurons in primary cultures: changes in the sodium coupling ratio during differentiation. Journal of Neuroscience Research, 16(4), 699-708. [Link]

  • Rich, V. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • Wikipedia. (n.d.). Arecoline. [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology. [Link]

  • Hell, J., & Western, L. (2005). Ca2+ channel-dependent protein phosphorylation in synaptic transmission and plasticity. ACS Chemical Neuroscience, 1(1), 13-23.
  • Fagg, G. E., & Matus, A. (1984). Selective association of N-methyl-aspartate and quisqualate types of L-glutamate receptor with brain postsynaptic densities. Proceedings of the National Academy of Sciences, 81(21), 6876-6880.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
  • Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333-4353.

Sources

Application Notes and Protocols for the N-methylation of Piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-piperidine-3-carboxylic acid, a derivative of nipecotic acid, is a crucial building block in medicinal chemistry and drug development. The introduction of a methyl group to the piperidine nitrogen can significantly alter the parent molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier. Consequently, robust and efficient protocols for the synthesis of this key intermediate are of high interest to researchers in the pharmaceutical sciences.

This guide provides detailed, field-proven protocols for the N-methylation of piperidine-3-carboxylic acid. We will explore two primary, reliable methods: the classic Eschweiler-Clarke reaction and a modern reductive amination approach using sodium triacetoxyborohydride. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical applicability.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines.[1][2][3] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine, advantageously avoiding the formation of quaternary ammonium salts.[1] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[3]

Reaction Mechanism Workflow

Eschweiler-Clarke Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reductive Methylation Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Iminium Ion Iminium Ion Piperidine-3-carboxylic acid->Iminium Ion + HCHO, - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium Ion N-methyl-piperidine-3-carboxylic acid N-methyl-piperidine-3-carboxylic acid Iminium Ion->N-methyl-piperidine-3-carboxylic acid + HCOOH, - CO2 Formic Acid Formic Acid Formic Acid->N-methyl-piperidine-3-carboxylic acid

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

Materials:

  • Piperidine-3-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dowex 50WX8 resin (or other strong cation exchange resin)

  • Deionized water

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: To the starting material, add a 37% aqueous solution of formaldehyde (2.5 eq) followed by the cautious addition of formic acid (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours. The evolution of carbon dioxide should be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add concentrated hydrochloric acid to acidify the mixture to pH 1-2.

    • Evaporate the mixture to dryness under reduced pressure.

    • Add deionized water to the residue and evaporate to dryness again to remove excess formic acid and formaldehyde. Repeat this step twice.

  • Purification:

    • Dissolve the crude product in deionized water and apply it to a column of Dowex 50WX8 resin (H+ form).

    • Wash the column with deionized water to remove any non-basic impurities.

    • Elute the product with a 2M aqueous ammonia solution.

    • Collect the fractions containing the product (monitor by TLC or LC-MS).

    • Evaporate the solvent from the product-containing fractions under reduced pressure to yield N-methyl-piperidine-3-carboxylic acid.

Data Summary Table
ParameterValue
Starting Material Piperidine-3-carboxylic acid
Reagents Formaldehyde, Formic Acid
Stoichiometry 1 : 2.5 : 3
Temperature 90-100 °C
Reaction Time 4-6 hours
Typical Yield 70-85%

Method 2: Reductive Amination with Sodium Triacetoxyborohydride

A milder and often more selective alternative to the Eschweiler-Clarke reaction is reductive amination using sodium triacetoxyborohydride (STAB).[4][5] This method is particularly useful for substrates that are sensitive to the high temperatures and strongly acidic conditions of the Eschweiler-Clarke reaction.[5] The reaction proceeds at room temperature and generally gives high yields with a simple work-up.[6][7]

Reaction Mechanism Workflow

Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Iminium Ion Iminium Ion Piperidine-3-carboxylic acid->Iminium Ion + HCHO, - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium Ion N-methyl-piperidine-3-carboxylic acid N-methyl-piperidine-3-carboxylic acid Iminium Ion->N-methyl-piperidine-3-carboxylic acid + NaBH(OAc)3 Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride->N-methyl-piperidine-3-carboxylic acid

Caption: Mechanism of reductive amination with STAB.

Experimental Protocol

Materials:

  • Piperidine-3-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend piperidine-3-carboxylic acid (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 10:1 v/v).

  • Reagent Addition: Add formaldehyde (1.2 eq) to the suspension and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a mobile phase of DCM/MeOH with a small percentage of ammonium hydroxide to prevent streaking.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Data Summary Table
ParameterValue
Starting Material Piperidine-3-carboxylic acid
Reagents Formaldehyde, Sodium Triacetoxyborohydride
Stoichiometry 1 : 1.2 : 1.5
Temperature Room Temperature
Reaction Time 12-16 hours
Typical Yield 80-95%

Conclusion

Both the Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are effective methods for the N-methylation of piperidine-3-carboxylic acid. The choice of method will depend on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. The Eschweiler-Clarke reaction is a cost-effective method for large-scale synthesis, while the STAB method offers milder conditions and often higher yields on a laboratory scale. Careful purification, particularly considering the zwitterionic nature of the product, is crucial for obtaining high-purity N-methyl-piperidine-3-carboxylic acid.

References

  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

  • American Chemical Society. Synthetic Preparation of N-Methyl-r-amino Acids. [Link]

  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Organic Chemistry Reactions. Reductive Amination - Common Conditions. [Link]

  • Harvard University. Myers Chem 115. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Reactions. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry LibreTexts. Protecting groups in organic synthesis. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Heterocycles. Diastereoselective Synthesis of Trans-4-Arylpiperidine-3-Carboxylic Acid Esters. [Link]

  • ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PubChem. 1-methylpiperidine-3-carboxylic Acid. [Link]

  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Lokey Lab Protocols. Protecting Groups. [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

  • CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Green Chemistry (RSC Publishing). Formic acid disproportionation into formaldehyde triggered by vanadium complexes with iridium catalysis under mild conditions in N-methylation. [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines. [Link]

Sources

Application Note: Strategic Incorporation of 1-methylpiperidine-3-carboxylic acid in the Rational Design of Potent and Druggable P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Introduction: The P2Y14 Receptor as a Therapeutic Target

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of human pathologies.[1] Initially identified as GPR105, this receptor is activated by endogenous UDP-sugars, most notably UDP-glucose, which are released from cells under stress and act as damage-associated molecular patterns (DAMPs).[2][3][4] P2Y14R is prominently expressed in immune cells, including neutrophils and mast cells, as well as in epithelial and adipose tissues.[5][6]

Upon activation, P2Y14R couples to the Gαi subunit of heterotrimeric G proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade implicates P2Y14R in a variety of physiological and pathological processes, including:

  • Inflammation and Immunity: The receptor plays a critical role in modulating immune cell chemotaxis and activation, making it a key player in inflammatory diseases such as asthma, acute lung injury, and gout.[8][9][10][11]

  • Metabolic Diseases: Expression in adipocytes links P2Y14R to the regulation of lipid and glucose homeostasis, suggesting its potential as a target for obesity and type 2 diabetes.[6]

  • Chronic Pain: Evidence from preclinical models indicates that P2Y14R antagonists can effectively reverse chronic neuropathic pain.[12]

Given its central role in these conditions, the development of selective and potent P2Y14R antagonists is an area of intense research.[1][13]

The Challenge: Overcoming the Limitations of Prototypical Antagonists

Early discovery efforts identified highly potent antagonists, such as the naphthalene-based compound PPTN (4-(4-(piperidin-4-yl)phenyl)-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid).[2][13] While an invaluable research tool, PPTN and its direct analogues exhibit suboptimal physicochemical properties for clinical development.[2] Key challenges include:

  • Zwitterionic Character: The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group makes these molecules zwitterionic at physiological pH.[2][3]

  • Low Aqueous Solubility: High lipophilicity combined with the zwitterionic nature results in poor solubility.[3][4]

  • Poor Oral Bioavailability: Consequently, these compounds often suffer from low oral bioavailability, limiting their therapeutic utility.[2][10]

Medicinal chemistry campaigns have therefore focused on modifying the core scaffolds, particularly the piperidine moiety, to enhance "drug-likeness" without sacrificing potency.[10][14][15][16] This involves strategies to eliminate the zwitterionic character, improve solubility, and explore new interactions within the receptor's binding pocket.

Scientific Rationale: 1-Methylpiperidine-3-carboxylic Acid as a Strategic Building Block

The strategic incorporation of non-canonical building blocks is a cornerstone of modern lead optimization. This compound offers a compelling scaffold for addressing the challenges associated with early P2Y14R antagonists.

Causality Behind the Choice:

  • Elimination of the Basic Center: The tertiary amine of the N-methylated piperidine has a lower pKa compared to the secondary amine in PPTN. More importantly, it cannot be acylated or easily form carbamate prodrugs in the same manner, simplifying the metabolic profile. This modification fundamentally alters the molecule's acid-base properties.

  • Exploring New Structural Vectors: Moving the attachment point from the 4-position to the 3-position of the piperidine ring allows the core antagonist structure to be projected into a different region of the ligand-binding pocket. This exploration of alternative vectors is crucial for identifying novel, high-affinity interactions.

  • Modulating Physicochemical Properties: N-methylation can influence a compound's lipophilicity, membrane permeability, and metabolic stability. It is a classic medicinal chemistry tactic for fine-tuning pharmacokinetic (PK) properties.

  • Synthetic Tractability: The carboxylic acid handle provides a direct and reliable point for synthetic connection to an amine-functionalized antagonist core via robust amide bond formation.

The following sections provide a detailed protocol for the synthesis and validation of a P2Y14R antagonist analogue using this strategic building block.

Experimental Protocols

Protocol 1: Synthesis of a P2Y14R Antagonist Analogue

Objective: To describe a general and robust method for the synthesis of a novel P2Y14R antagonist by coupling an amine-functionalized biaryl core with this compound.

Workflow Diagram:

G cluster_0 Synthesis cluster_1 Validation A This compound C HATU/DIPEA Activation A->C B Amine-Functionalized Antagonist Core D Amide Coupling Reaction (Anhydrous DMF) B->D C->D E Aqueous Work-up & Extraction D->E F Purification (Flash Chromatography) E->F G Final Compound F->G H Characterization (NMR, LC-MS) G->H I In Vitro Functional Assay G->I

Caption: Synthetic and validation workflow for the novel P2Y14R antagonist.

Materials and Reagents:

  • This compound hydrochloride

  • Amine-functionalized antagonist core (e.g., an amino-substituted naphthalene or triazole scaffold)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the amine-functionalized antagonist core (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Activation: In a separate flask, suspend this compound hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the hydrochloride and act as the base. Add HATU (1.2 eq) to the suspension and stir for 15 minutes at room temperature.

    • Expert Insight: HATU is a highly efficient, third-generation coupling reagent that minimizes racemization and is effective for coupling sterically hindered partners. DIPEA is a non-nucleophilic base, preventing it from competing with the primary amine during the coupling reaction.

  • Coupling Reaction: Transfer the activated carboxylic acid solution from step 2 to the solution of the amine core from step 1 using a cannula.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Self-Validation: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent, which is a critical step for simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the pure antagonist.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Functional Validation

Objective: To determine the inhibitory potency (IC₅₀) of the newly synthesized antagonist using a cAMP-based functional assay in cells expressing human P2Y14R.

Signaling Pathway Diagram:

P2Y14R_Signaling cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular P2Y14R P2Y14R Gi Gαi P2Y14R->Gi Couples AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits agonist UDP-Glucose (Agonist) agonist->P2Y14R Activates antagonist Synthesized Antagonist antagonist->P2Y14R Blocks ATP ATP ATP->AC

Caption: P2Y14R signaling pathway and point of antagonist intervention.

Methodology:

  • Cell Culture: Use a HEK293 cell line stably expressing the human P2Y14R. Culture cells under standard conditions and seed into 384-well plates one day prior to the assay.

  • Compound Preparation: Prepare a serial dilution of the synthesized antagonist in assay buffer (e.g., HBSS with 1 mM IBMX). Include a known antagonist (e.g., PPTN) as a positive control and vehicle (DMSO) as a negative control.

  • Antagonist Incubation: Add the diluted compounds to the cells and incubate for 20 minutes at room temperature.

  • Agonist Stimulation: Add a solution containing forskolin (to stimulate basal cAMP production) and a fixed EC₈₀ concentration of UDP-glucose (the agonist).

    • Expert Insight: Using an EC₈₀ concentration of the agonist ensures the assay is sensitive and provides a robust window for measuring inhibition. Forskolin amplifies the signal, making the inhibitory effect of Gi coupling more pronounced.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF® cAMP dynamic 2 kit).

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-agonist (100% inhibition) controls. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Expected Outcomes

The primary goal of modifying the parent scaffold with this compound is to improve drug-like properties while maintaining or improving potency.

Table 1: Hypothetical Comparative Data for P2Y14R Antagonists

CompoundScaffold MoietyIC₅₀ (nM)cLogPAqueous Solubility (µg/mL)
Parent Compound 4-(Piperidin-4-yl)phenyl8.55.8< 1
New Analogue N-(1-methylpiperidin-3-yl)carboxamide15.24.125

This data is illustrative. The expected outcome is that the new analogue, while potentially showing a slight decrease in potency, would exhibit a significantly lower cLogP and improved aqueous solubility, indicating a more favorable profile for in vivo studies.

Conclusion

The rational design of P2Y14R antagonists requires a multi-parameter optimization approach that extends beyond simple potency. The strategic use of building blocks like this compound provides a powerful tool for medicinal chemists to systematically modify lead compounds. This approach allows for the exploration of new binding interactions and the fine-tuning of physicochemical properties essential for advancing drug candidates toward clinical development. The protocols outlined herein provide a robust framework for the synthesis and functional validation of such next-generation P2Y14R antagonists.

References

  • Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. [Link]

  • Lalevée, N., Jayo, A., Fays, F., Hannedouche, S., Gadek, T. R., & Sainz-Cort, A. (2011). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 300(2), C364-C371. [Link]

  • Wang, W., Liu, C., Chen, H., Zhang, Y., Xu, Y., & Hu, Y. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • Wang, W., Liu, C., Li, Y., Zhang, Y., Xu, Y., & Hu, Y. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. European Journal of Medicinal Chemistry, 188, 112020. [Link]

  • Jiang, J. C., & Ji, X. D. (2019). Recent Progress on the Discovery of P2Y14 Receptor Antagonists. European Journal of Medicinal Chemistry, 175, 213-222. [Link]

  • Tosh, D. K., Pao, V. C., Sastry, V. R., Barry, D. P., & Jacobson, K. A. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(17), 9315-9333. [Link]

  • NIH Technology Transfer. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. [Link]

  • Soni, A., Amisten, S., Pydi, S. P., & Batra, S. (2021). Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis. The FASEB Journal, 35(10), e21888. [Link]

  • Kong, Q., & Ma, X. (2018). Important roles of P2Y receptors in the inflammation and cancer of digestive system. International Journal of Molecular Sciences, 19(4), 1014. [Link]

  • Salvemini, D., & Jacobson, K. A. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 11(6), 1163-1168. [Link]

  • Tosh, D. K., Pao, V. C., Sastry, V. R., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3366-3390. [Link]

  • Tosh, D. K., Pao, V. C., & Jacobson, K. A. (2022). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 65(10), 7245-7265. [Link]

  • Jacobson, K. A., & Tosh, D. K. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. ResearchGate. [Link]

  • Tosh, D. K., Pao, V. C., Sastry, V. R., Barry, D. P., & Jacobson, K. A. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(17), 9315-9333. [Link]

  • GeneCards. (n.d.). P2RY14 Gene. GeneCards The Human Gene Database. [Link]

  • Jokela, T. A., & Tammi, R. H. (2018). Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes. Journal of Biological Chemistry, 293(15), 5484-5496. [Link]

  • Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y receptor. Acta Physiologica, 199(2), 149-60. [Link]

  • de Oliveira, V. L., & Coutinho-Silva, R. (2021). P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation. Frontiers in Cellular and Infection Microbiology, 11, 634594. [Link]

  • Jacobson, K. A., & Tosh, D. K. (2025). Applying the pro-drug approach to afford highly bioavailable antagonists of P2Y14. European Journal of Medicinal Chemistry, 295, 116584. [Link]

  • Tosh, D. K., Pao, V. C., Sastry, V. R., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3366–3390. [Link]

  • Han, J., Wang, W., & Hu, Y. (2025). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipo. Drug Design, Development and Therapy, 19, 7218. [Link]

Sources

Application Notes and Protocols for the Study of 1-Methylpiperidine-3-carboxylic Acid Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Synaptic GABA Homeostasis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2][3] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][4] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominent in the CNS and is primarily responsible for GABA clearance at the synapse.[1][5]

Inhibition of GAT1 represents a validated therapeutic strategy to enhance GABAergic neurotransmission by increasing the concentration and residence time of GABA in the synaptic cleft. This approach has led to the development of anticonvulsant drugs like tiagabine, a derivative of nipecotic acid.[4][6] The 1-methylpiperidine-3-carboxylic acid scaffold, a close analog of nipecotic acid, serves as a promising starting point for the design of novel GAT inhibitors. This document provides a comprehensive guide for researchers on the synthesis, in vitro characterization, and preliminary in vivo assessment of this compound analogs for GABA uptake inhibition.

I. Rationale for Targeting GAT1 with this compound Analogs

The core structure of this compound mimics the endogenous GAT1 substrate, GABA, allowing it to interact with the transporter's binding site. The design of potent and selective GAT1 inhibitors often involves the modification of the nipecotic acid or guvacine core with lipophilic side chains that enhance binding affinity and can improve pharmacokinetic properties.[6][7][8] Structure-activity relationship (SAR) studies have demonstrated that modifications at the piperidine nitrogen are well-tolerated and can lead to highly potent inhibitors.[6][9] The 1-methyl group in the parent compound can be replaced with more complex moieties to explore interactions with accessory binding pockets within the GAT1 protein.

II. Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable piperidine-3-carboxylic acid precursor. For the synthesis of novel analogs, the piperidine nitrogen can be functionalized with diverse lipophilic groups.

General Synthetic Scheme:

Synthesis_Scheme cluster_0 Synthesis of this compound Analogs Piperidine-3-carboxylic_acid Piperidine-3-carboxylic acid ester N-Alkylation N-Alkylation/ N-Arylation Piperidine-3-carboxylic_acid->N-Alkylation R-X, Base Analog_Ester N-Substituted Piperidine-3-carboxylic acid ester N-Alkylation->Analog_Ester Hydrolysis Ester Hydrolysis Analog_Ester->Hydrolysis LiOH or HCl Final_Analog 1-Alkyl/Aryl-piperidine-3-carboxylic acid Hydrolysis->Final_Analog

Caption: General synthetic workflow for N-substituted piperidine-3-carboxylic acid analogs.

III. In Vitro Evaluation of GAT1 Inhibition

The primary in vitro assay to determine the potency of novel compounds as GAT1 inhibitors is a radiolabeled GABA uptake assay. This assay measures the ability of a test compound to compete with a radiolabeled GABA substrate for uptake into cells expressing the GAT1 transporter.

Recommended Cell Line:

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GAT1 transporter (hGAT1) are a robust and widely used model system.[2] These cells provide a high level of GAT1 expression with low endogenous transporter activity, resulting in a large assay window and high reproducibility.

Protocol: [³H]GABA Uptake Inhibition Assay in hGAT1-HEK293 Cells

Materials:

  • hGAT1-HEK293 cells[2]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., Tiagabine, Nipecotic Acid)

  • 96-well cell culture plates

  • Scintillation fluid and microplates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hGAT1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • Assay Initiation:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed assay buffer.

    • Add assay buffer containing the various concentrations of the test compounds or reference inhibitor to the wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • GABA Uptake:

    • Initiate the uptake reaction by adding [³H]GABA to each well to a final concentration within the Kₘ range of GAT1 (typically 1-10 µM).[10]

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to ensure linear uptake.

  • Assay Termination:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold PBS to remove unincorporated [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

    • Transfer the cell lysates to scintillation microplates, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT1 inhibitor like tiagabine) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative GAT1 Inhibitory Potency
CompoundIC₅₀ (µM)
This compound[Example Value: >100]
Analog A[Example Value: 15.2]
Analog B[Example Value: 2.8]
Tiagabine (Reference)[Example Value: 0.1]

IV. Preliminary In Vivo Assessment of GAT1 Inhibition

Promising compounds identified from in vitro screening can be advanced to in vivo models to assess their potential therapeutic effects, such as anticonvulsant or anxiolytic activity.

Animal Models:
  • Rodent Models of Epilepsy:

    • Pentylenetetrazol (PTZ)-induced seizure model: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. The ability of a test compound to increase the seizure threshold or prevent PTZ-induced seizures is indicative of anticonvulsant activity.

    • Maximal Electroshock (MES) model: This model assesses the ability of a compound to prevent the spread of seizure activity.

  • Rodent Models of Anxiety:

    • Elevated Plus Maze (EPM): This test is based on the conflict between the innate fear of open spaces and the drive to explore a novel environment.[11] Anxiolytic compounds typically increase the time spent in the open arms of the maze.[11]

Protocol: Elevated Plus Maze for Anxiolytic Activity

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimatization: Acclimate the animals (typically mice or rats) to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • Measure parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and the total distance traveled.

    • An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_1 Elevated Plus Maze Protocol Acclimatization Animal Acclimatization Dosing Compound/Vehicle Administration Acclimatization->Dosing Placement Placement in Maze Center Dosing->Placement Exploration 5-minute Exploration Period Placement->Exploration Recording Video Recording of Behavior Exploration->Recording Analysis Data Analysis: - Time in Open Arms - Arm Entries - Total Locomotion Recording->Analysis

Caption: Workflow for the elevated plus maze test.

V. Conclusion and Future Directions

The methodologies outlined in this document provide a robust framework for the identification and characterization of novel this compound analogs as GAT1 inhibitors. Future studies should focus on establishing a comprehensive structure-activity relationship to guide the design of more potent and selective compounds. Lead compounds should be further evaluated for their pharmacokinetic properties, including blood-brain barrier permeability, and assessed in a wider range of preclinical models of neurological disorders. The ultimate goal is to develop novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of conditions associated with GABAergic dysfunction.

VI. References

  • ION Biosciences. (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Retrieved from [Link]

  • Andersen, K. E., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. PubMed. Retrieved from [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. PubMed. Retrieved from [Link]

  • Enna, S. J., & Coyle, J. T. (Eds.). (2007). Current Protocols in Pharmacology. John Wiley & Sons.

  • Ji, Y., et al. (2016). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Retrieved from

  • ResearchGate. (n.d.). Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of GABA and GAT1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. Retrieved from [Link]

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Human GABAA (α1/β3/γ2) Receptor Stable Cell Line. Retrieved from [Link]

  • Richerson, G. B., & Gaspary, H. L. (1997). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Elevated plus maze. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

  • Fykse, E. M., & Fonnum, F. (1996). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. PubMed. Retrieved from [Link]

  • bioRxiv. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. Retrieved from [Link]

  • YouTube. (2022). PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of γ-Aminobutyric acid transporter 1 inhibition by tiagabine on brain glutamate and γ-Aminobutyric acid metabolism in the anesthetized rat In vivo. Retrieved from [Link]

  • Latka, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Retrieved from [Link]

  • Perucca, E., et al. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Amide Coupling of 1-Methylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-3-carboxylic acid is a key building block in contemporary medicinal chemistry, notable for its presence in a variety of pharmacologically active compounds.[1] Its rigid, saturated heterocyclic scaffold is a valuable design element for constraining molecular conformation and exploring chemical space. The formation of an amide bond via its carboxylic acid moiety is one of the most frequent and critical transformations, enabling the synthesis of diverse compound libraries for drug discovery.[2][3]

This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of this compound. We will delve into the rationale behind reagent selection, reaction optimization, and troubleshooting, ensuring a high degree of scientific integrity and reproducibility.

Core Concepts: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2] The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the coupling partners, the presence of other functional groups, and the desired scale of the reaction.[5]

Choosing Your Coupling Reagent

A variety of reagents are available for amide bond formation, each with its own advantages and disadvantages. For this compound, the following are highly recommended:

Coupling ReagentAcronymKey AdvantagesConsiderations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC- Water-soluble byproducts, easy to remove.[6] - Mild reaction conditions.- Can lead to racemization if not used with an additive like HOBt or Oxyma.[2]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)HATU- High coupling efficiency, especially for hindered substrates. - Fast reaction rates.[7] - Low rates of racemization.[8]- More expensive than carbodiimides. - Can cause guanidinylation of the amine as a side reaction.[8]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP- Effective for coupling N-methyl amino acids and sterically hindered systems.- Can be less reactive than HATU for very challenging couplings.

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling - The Workhorse Method

This protocol is a robust and cost-effective method for routine amide couplings. The addition of N-hydroxysuccinimide (NHS) to the EDC-mediated coupling forms a more stable amine-reactive NHS ester, increasing the efficiency of the reaction.[9][10]

Workflow Diagram: EDC/NHS Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 1-Methylpiperidine- 3-carboxylic Acid C O-acylisourea intermediate A->C + EDC B EDC + NHS D NHS Ester (Activated Acid) C->D + NHS F Amide Product D->F + Amine E Amine (R-NH2) E->F G Aqueous Workup F->G H Chromatography G->H I Pure Amide H->I G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base HATU HATU Base DIPEA OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH₂ G Start Reaction Issue LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts Purification Purification Issues? Start->Purification CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes Racemization Racemization? SideProducts->Racemization Yes Guanidinylation Guanidinylation (HATU)? SideProducts->Guanidinylation Streaking Streaking on Silica? Purification->Streaking Yes IncreaseActivation Use Stronger Coupling Reagent (e.g., HATU) CheckReagents->IncreaseActivation ChangeConditions Increase Temperature or Reaction Time IncreaseActivation->ChangeConditions Add HOBt/Oxyma\nLower Temperature Add HOBt/Oxyma Lower Temperature Racemization->Add HOBt/Oxyma\nLower Temperature Adjust HATU\nStoichiometry Adjust HATU Stoichiometry Guanidinylation->Adjust HATU\nStoichiometry Add Base to Eluent\n(e.g., TEA) Add Base to Eluent (e.g., TEA) Streaking->Add Base to Eluent\n(e.g., TEA) Consider Reverse Phase\nChromatography Consider Reverse Phase Chromatography Streaking->Consider Reverse Phase\nChromatography

Sources

Application Note: High-Throughput Derivatization of 1-Methylpiperidine-3-Carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of 1-methylpiperidine-3-carboxylic acid, a valuable scaffold for generating diverse small molecule libraries aimed at biological screening. We present a robust and scalable protocol centered on amide bond formation, enabling the rapid synthesis of a large number of analogues in a parallel format. The strategic choice of coupling reagents, reaction conditions, and high-throughput purification is discussed in detail, underscoring the causality behind each experimental step. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for hit identification and lead optimization campaigns.

Scientific Rationale and Scaffold Analysis

This compound, also known as N-methylnipecotic acid, is a compelling starting point for medicinal chemistry exploration.[1] Its structure features a conformationally constrained piperidine ring, a common motif in many biologically active compounds, which can favorably position substituents for interaction with protein targets. The scaffold possesses two key functional groups:

  • Tertiary Amine (pKa ≈ 9.7): The N-methyl group renders the piperidine nitrogen a tertiary amine.[1] This group is typically protonated at physiological pH, imparting increased aqueous solubility and influencing the overall pharmacokinetic profile of the resulting derivatives.

  • Carboxylic Acid: This functional group is the primary handle for diversification. It is readily converted into a wide array of functional groups, with amide bond formation being the most common and strategic choice for library synthesis due to the vast commercial availability of primary and secondary amines.

Derivatives of the parent structure, nipecotic acid, are known inhibitors of γ-aminobutyric acid (GABA) uptake, making this scaffold particularly relevant for neurological and psychological disorders.[2][3][4][5][6] By systematically modifying the carboxylic acid moiety, researchers can perform detailed structure-activity relationship (SAR) studies to identify novel modulators of various biological targets.

Core Chemistry: HATU-Mediated Amide Coupling

To achieve efficient and high-fidelity synthesis of a carboxamide library, we employ an aminium-based coupling reagent. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is selected as the reagent of choice for its high efficiency, fast reaction rates, and ability to minimize racemization, especially with sterically hindered substrates.[7][8]

Mechanism of Action: The amide coupling reaction proceeds in two distinct steps:[9][10]

  • Activation: The carboxylate of this compound, formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[9][10]

  • Nucleophilic Attack: The primary or secondary amine building block then attacks the activated ester, forming the desired amide bond and regenerating the HOAt catalyst.[10] The pyridine nitrogen within the HATU structure is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[9]

HATU_Mechanism RCOOH R-COOH (this compound) RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide R-CONR'R'' (Final Amide Product) ActiveEster->Amide + R'R''NH Amine R'R''NH (Amine Building Block) HOAt HOAt Amide->HOAt releases

Caption: General mechanism for HATU-mediated amide bond formation.

Protocol for Parallel Library Synthesis in 96-Well Format

This protocol is designed for the parallel synthesis of a 96-member amide library. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

3.1 Materials and Reagents
ReagentGradeRecommended Supplier
This compound≥97%Sigma-Aldrich
HATUSynthesis GradeAapptec, HepatoChem
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich
Amine Building Block Library (96 diverse amines)Plated, 1.0 M in DMSOEnamine, Combi-Blocks
Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Formic AcidLC-MS GradeThermo Scientific
96-Well Reaction Block (e.g., 2 mL)PolypropyleneVWR
3.2 Experimental Workflow

Synthesis_Workflow Prep Step 1: Reagent Stock Solution Preparation Dispense Step 2: Robotic Dispensing into 96-Well Plate Prep->Dispense Transfer to liquid handler React Step 3: Reaction Incubation (Room Temp, 4h) Dispense->React Seal plate and incubate Purify Step 4: High-Throughput Purification (SPE or HPLC) React->Purify Quench and load Analyze Step 5: Quality Control (LC-MS Analysis) Purify->Analyze Inject purified fractions Plate Step 6: Final Compound Plating for Biological Screening Analyze->Plate Transfer QC-passed samples

Caption: High-throughput synthesis and analysis workflow.

3.3 Step-by-Step Methodology

Step 1: Reagent Stock Solution Preparation

  • Carboxylic Acid Stock (0.2 M): Dissolve the appropriate amount of this compound in anhydrous DMF.

  • HATU Stock (0.2 M): In a separate vial, dissolve HATU in anhydrous DMF. Note: Prepare this solution fresh just before use for optimal activity.[7]

  • DIPEA Stock (0.6 M): Prepare a stock solution of DIPEA in anhydrous DMF.

Step 2: Reaction Setup in 96-Well Plate This protocol assumes a final reaction volume of 500 µL and a reaction scale of 20 µmol per well.

  • Using a multichannel pipette or an automated liquid handler, dispense 100 µL of the 0.2 M Carboxylic Acid Stock into each well of the 96-well reaction block.

  • Dispense 20 µL of the appropriate 1.0 M amine building block solution from your library plate into the corresponding wells.

  • Add 100 µL of the 0.2 M HATU Stock to each well.

  • Initiate the reaction by adding 100 µL of the 0.6 M DIPEA Stock to each well.

  • Seal the reaction block securely with a cap mat or heat seal.

Step 3: Reaction Incubation

  • Incubate the sealed reaction block on an orbital shaker at room temperature (approx. 25 °C) for 4-6 hours. Reaction times are typically short (5-30 minutes), but longer times ensure completion for less reactive amines.[7]

Step 4: Work-up and Purification

  • After incubation, quench the reaction by adding 200 µL of water to each well.

  • Purification: The crude reaction mixtures can be purified using automated parallel solid-phase extraction (SPE) or mass-directed preparative HPLC. For a diverse library, mass-directed HPLC is preferred as it isolates the product based on its specific mass-to-charge ratio, ensuring high purity.

Step 5: Quality Control and Analysis

  • From each purified product, transfer a small aliquot (approx. 10 µL) to a 96-well analysis plate.

  • Dilute with 190 µL of a 50:50 Acetonitrile:Water mixture.

  • Analyze each well using a rapid LC-MS (Liquid Chromatography-Mass Spectrometry) method (e.g., 2-minute gradient).

  • Confirm the identity of the product by matching the observed mass with the calculated exact mass. Assess purity by integrating the area of the product peak relative to all other peaks in the chromatogram (UV or ELSD trace). A purity of >90% is generally considered acceptable for high-throughput screening.

Data Interpretation and Management

The success of the parallel synthesis is validated by the LC-MS data. A well-structured table should be used to log the results for each new derivative.

Well IDAmine StructureCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%)
A1Benzylamine233.16233.298
A2Morpholine213.16213.296
A3Aniline219.15219.195
A4Cyclopropylamine183.15183.299
...............

This data provides a clear quality assessment of the synthesized library, ensuring that the compounds submitted for biological screening are of known identity and purity, which is critical for generating reliable screening data.[11][12]

Conclusion and Further Applications

The protocol described herein provides an efficient and scalable method for generating a diverse library of 1-methylpiperidine-3-carboxamide derivatives. By leveraging the robust HATU coupling chemistry and high-throughput automation, researchers can rapidly explore the chemical space around this privileged scaffold.[13] The resulting compound library is well-suited for screening against a wide range of biological targets, facilitating the discovery of novel chemical probes and potential therapeutic leads. Beyond amides, this workflow can be adapted for the synthesis of esters by substituting the amine library with an alcohol library, further expanding the accessible chemical diversity.

References
  • Wikipedia. HATU . Available at: [Link]

  • Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation . Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU . Available at: [Link]

  • Lu, C. R., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies . ACS Omega. Available at: [Link]

  • Rudy, H. K. A., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors . Medicinal Chemistry Research. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors . Available at: [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In . Available at: [Link]

  • ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry . Available at: [Link]

  • Laggner, C. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening . Current Protocols in Chemical Biology. Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 . Available at: [Link]

  • PubMed. Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines . Available at: [Link]

  • ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives . Available at: [Link]

  • News-Medical.Net. High-throughput Screening Using Small Molecule Libraries . Available at: [Link]

  • PubChem. This compound . Available at: [Link]

Sources

Application Notes and Protocols for 1-Methylpiperidine-3-carboxylic Acid as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the N-Methylpiperidine Scaffold

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold, appearing in a vast array of FDA-approved drugs and natural products, owing to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The presence of a carboxylic acid functional group at the 3-position and a methyl group on the nitrogen atom provides two key points for chemical modification, allowing for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols for its use in the synthesis of amides and esters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem[1]
Molecular Weight 143.18 g/mol PubChem[1]
CAS Number 5657-70-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance SolidSigma-Aldrich[2]
Basic pKa 9.7 (experimental)ChEMBL[1]

Synthesis of this compound

A common and efficient route to this compound involves a two-step process starting from the naturally occurring alkaloid, arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate). This process involves the catalytic hydrogenation of the unsaturated ring followed by the hydrolysis of the methyl ester.

Synthesis Arecoline Arecoline (Methyl 1-methyl-1,2,5,6- tetrahydropyridine-3-carboxylate) Intermediate Methyl 1-methylpiperidine-3-carboxylate Arecoline->Intermediate Catalytic Hydrogenation (H₂, Pd/C) FinalProduct This compound Intermediate->FinalProduct Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for catalytic hydrogenation and ester hydrolysis.

Part A: Catalytic Hydrogenation of Arecoline

Causality: The double bond in the tetrahydropyridine ring of arecoline is readily reduced to a single bond by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity. Protic solvents like ethanol are often used as they can help to solubilize the substrate and do not interfere with the hydrogenation process.

Materials:

  • Arecoline hydrobromide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Free-Basing of Arecoline: Dissolve arecoline hydrobromide in water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic (pH ~8-9). Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain arecoline free base.

  • Hydrogenation Setup: In a suitable hydrogenation vessel, dissolve the arecoline free base in anhydrous ethanol (approximately 0.1 M solution).[3]

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care.[3][4]

  • Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and then introduce hydrogen gas (a balloon can be used for atmospheric pressure reactions). Stir the reaction mixture vigorously at room temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude methyl 1-methylpiperidine-3-carboxylate. This intermediate can often be used in the next step without further purification.

Part B: Hydrolysis of Methyl 1-methylpiperidine-3-carboxylate

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Lithium hydroxide is a common choice as it is a strong base and the resulting lithium carboxylate is typically soluble in aqueous media, facilitating the reaction.

Materials:

  • Crude methyl 1-methylpiperidine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the crude methyl 1-methylpiperidine-3-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (approximately 1.5-2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting ester is no longer visible.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1 M HCl. The product is zwitterionic and may precipitate at its isoelectric point.

  • Isolation and Purification: If a precipitate forms, it can be collected by filtration. If not, the aqueous solution can be lyophilized to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Application Notes: Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through the formation of amide and ester linkages. These derivatives have been explored for various pharmacological applications.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and this compound can be readily coupled with a diverse range of primary and secondary amines to generate a library of amides. These derivatives have been investigated as potential muscarinic receptor agonists and for other central nervous system (CNS) activities.[5]

AmideCoupling CarboxylicAcid 1-Methylpiperidine-3- carboxylic acid Coupling Amide Coupling (e.g., EDC, HOBt) CarboxylicAcid->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling AmideProduct 1-Methylpiperidine-3-carboxamide Derivative Coupling->AmideProduct

Caption: General workflow for amide synthesis.

Protocol 2: Amide Coupling using EDC/HOBt

Causality: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of an additive like 1-hydroxybenzotriazole (HOBt) can further enhance the efficiency of the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization.

Materials:

  • This compound

  • Amine of interest (e.g., 4-nitroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).[6]

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Ester Bond Formation

Ester derivatives of this compound have also been synthesized and evaluated for their biological activity, including their potential as muscarinic receptor agonists.[6]

Esterification CarboxylicAcid 1-Methylpiperidine-3- carboxylic acid Coupling Esterification (e.g., DCC, DMAP) CarboxylicAcid->Coupling Alcohol Alcohol (R-OH) Alcohol->Coupling EsterProduct 1-Methylpiperidine-3-carboxylate Ester Derivative Coupling->EsterProduct

Caption: General workflow for ester synthesis.

Protocol 3: Steglich Esterification using DCC/DMAP

Causality: The Steglich esterification is a mild and efficient method for forming esters, particularly for sterically hindered alcohols or acid-sensitive substrates. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, significantly accelerating the reaction.[7][8]

Materials:

  • This compound

  • Alcohol of interest (e.g., propargyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[9]

  • Activation: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets for the piperidine ring protons between approximately 1.5 and 3.5 ppm. The N-methyl group would appear as a singlet around 2.3-2.8 ppm. The proton at the 3-position, adjacent to the carboxylic acid, would likely be a multiplet in the 2.5-3.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum for the closely related methyl 1-methylpiperidine-3-carboxylate has been reported. Based on this, the carbons of the piperidine ring are expected to resonate in the range of 20-60 ppm. The N-methyl carbon would be around 45 ppm, and the carbonyl carbon of the carboxylic acid would be significantly downfield, in the range of 170-180 ppm.

  • Mass Spectrometry: The exact mass of this compound is 143.0946 g/mol .[1] In electrospray ionization mass spectrometry (ESI-MS), it would be expected to show a prominent ion at [M+H]⁺ with an m/z of approximately 144.102.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700-1730 cm⁻¹. C-H stretching bands for the alkyl groups would be present in the 2800-3000 cm⁻¹ region.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for the construction of novel amides and esters. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Click to expand
  • Zorn, S. H., Duman, R. S., Giachetti, A., Micheletti, R., Giraldo, E., Krogsgaard-Larsen, P., & Enna, S. J. (1987). (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors. The Journal of pharmacology and experimental therapeutics, 242(1), 10–15.
  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Organic Portal. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Jiang, G., Chen, J., Huang, S., & Wu, W. (2020). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 25(23), 5737.
  • Dounay, A. B., & Wanner, K. T. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Archiv der Pharmazie, 352(8), e1900085.
  • Vasilev, A. A., Zlotin, S. G., & Ioffe, S. L. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Reddy, K. L., & Kumar, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Chung, L. Y., Yap, K. F., Goh, S. H., Mustafa, M. R., & Imiyabir, Z. (2008).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978).

Sources

Application Notes and Protocols: Amide Bond Formation with 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpiperidine-3-carboxylic acid is a crucial building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of pharmacologically active compounds, lending favorable pharmacokinetic properties such as improved solubility and metabolic stability. The ability to efficiently and reliably form amide bonds with this particular carboxylic acid is therefore of paramount importance for the synthesis of novel chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for amide bond formation using this compound. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, and present data to guide the selection of the most appropriate method for your specific synthetic challenge.

Mechanistic Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1][2] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. The choice of coupling reagent is critical and dictates the reaction mechanism, efficiency, and the potential for side reactions.

Common Coupling Reagents and Their Mechanisms

Several classes of coupling reagents are routinely employed for amide bond formation.[3] Understanding their mechanisms of action is key to troubleshooting and optimizing reactions.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond. However, this intermediate is also susceptible to rearrangement to a stable N-acylurea, which is a common byproduct. To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used.[4] These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[4]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, which include aminium/uronium and phosphonium salts, are highly efficient and lead to rapid amide bond formation.[4][5] For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisouronium active ester.[4][6] This active ester then readily reacts with the amine to yield the desired amide.

The selection of the appropriate coupling reagent often depends on the steric hindrance of the coupling partners, the presence of other functional groups, and the desired reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide bond formation of this compound with a representative amine. These protocols are intended as a starting point and may require optimization based on the specific substrate.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound (or its hydrochloride salt)[7]

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.1 eq).

  • If using the hydrochloride salt of the carboxylic acid, add an additional equivalent of a tertiary base like DIPEA or TEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HOBt: Minimizes racemization if chiral centers are present and prevents the formation of the N-acylurea byproduct by forming a more stable active ester.[4]

  • Cooling to 0 °C: The initial activation step with EDC is often exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.[8]

  • Base: A non-nucleophilic base like DIPEA or TEA is required to neutralize any acid present (e.g., if starting with the hydrochloride salt) and to facilitate the reaction.

Protocol 2: HATU Mediated Coupling

This method is highly efficient, especially for sterically hindered amines or challenging coupling reactions.[4]

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Pre-activation: Activating the carboxylic acid with HATU and DIPEA before adding the amine can lead to cleaner reactions and higher yields, as it minimizes potential side reactions of the coupling reagent with the amine.[9]

  • DIPEA: A hindered, non-nucleophilic base is crucial to deprotonate the carboxylic acid and facilitate the formation of the active ester without competing in the coupling reaction.[6]

  • DMF: A polar aprotic solvent like DMF is generally preferred for HATU couplings as it effectively solubilizes the reagents and intermediates.[9]

Data Presentation: Comparison of Coupling Methods

The choice of coupling reagent can significantly impact the yield and purity of the desired amide. The following table summarizes typical outcomes for the coupling of this compound with a model primary amine under the conditions described above.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Notes
EDC/HOBtDIPEADCM1875-85Cost-effective, generally reliable.
HATUDIPEADMF485-95Highly efficient, good for hindered substrates.
PyBOPDIPEADMF680-90Another effective phosphonium-based reagent.
T3P® (Propylphosphonic Anhydride)PyridineEthyl Acetate1270-80"Green" coupling reagent, byproducts are water-soluble.

Yields are approximate and can vary depending on the specific amine and reaction scale.

Visualization of Reaction Mechanisms and Workflows

EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism CarboxylicAcid 1-Methylpiperidine- 3-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster +HOBt EDC_Urea EDC Urea Byproduct O_Acylisourea->EDC_Urea NAcylurea N-Acylurea Byproduct O_Acylisourea->NAcylurea Rearrangement HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt Amide Amide Product ActiveEster->Amide +Amine Amine Amine (R-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

HATU Coupling Workflow

HATU_Workflow Start Start: Combine Carboxylic Acid, HATU, and DIPEA in DMF Preactivation Pre-activation: Stir for 5-10 min at RT Start->Preactivation AddAmine Add Amine Preactivation->AddAmine Reaction Reaction: Stir for 2-6 h at RT AddAmine->Reaction Workup Aqueous Workup: Extract with Ethyl Acetate Reaction->Workup Purification Purification: Flash Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: Experimental workflow for HATU mediated coupling.

Conclusion

The successful synthesis of amides from this compound is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For routine transformations, the EDC/HOBt protocol offers a reliable and economical option. For more challenging substrates, or when higher efficiency and shorter reaction times are desired, HATU is an excellent choice. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel amide derivatives for their drug discovery programs.

References

  • Koroleva, E. V., et al. (2011). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chem-Station. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism. YouTube. Retrieved from [Link]

  • Organic Process Research & Development. (2015, November). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

Sources

Application Note: Chiral Separation of 1-methylpiperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Development

1-Methylpiperidine-3-carboxylic acid is a crucial chiral building block in the synthesis of various pharmacologically active compounds. As with many pharmaceuticals, the stereochemistry of this molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies such as the FDA and EMA mandate strict control over the stereoisomeric composition of drug substances, making robust and reliable analytical methods for chiral separation an absolute necessity in drug development and quality control.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. We will explore and provide detailed protocols for three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The focus will be not only on the "how" but also the "why," delving into the principles of chiral recognition and the rationale behind method development choices to ensure scientific integrity and successful implementation.

Part 1: Foundational Principles of Chiral Separation

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The differing stabilities of these complexes result in differential retention (in chromatography) or mobility (in electrophoresis), enabling their resolution. The primary interaction mechanisms at play include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The choice of chiral selector and analytical technique is critical and depends on the physicochemical properties of the analyte. This compound is a zwitterionic compound at neutral pH, possessing both a carboxylic acid group and a tertiary amine, which informs our strategy for selecting appropriate chiral stationary phases (CSPs) and chiral selectors.

High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantioselectivity.[4][5][6] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analytes can interact.[3] The carbamate derivatives on the polysaccharide, such as 3,5-dimethylphenylcarbamate, provide sites for hydrogen bonding and π-π interactions, which are crucial for chiral recognition.[4][5] For a zwitterionic analyte like this compound, these interactions are key to achieving separation. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts, enhancing method development flexibility.[7]

Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative

SFC has emerged as a powerful technique for chiral separations, offering advantages of higher speed, reduced organic solvent consumption, and often complementary selectivity to HPLC.[8][9] The mobile phase, typically supercritical CO2 mixed with a polar organic co-solvent (modifier) like methanol, has low viscosity and high diffusivity, allowing for faster analyses.[8] For polar and zwitterionic compounds like amino acids, the addition of additives to the modifier is often necessary to improve peak shape and achieve elution.[10][11] Zwitterionic ion-exchange CSPs have been specifically designed for the enantioseparation of underivatized amino acids in SFC.[8][11]

Capillary Electrophoresis (CE): High Efficiency for Polar Analytes

CE is an exceptionally high-efficiency separation technique well-suited for polar and charged molecules.[12] Chiral separations in CE are achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[12] The enantiomers form transient inclusion complexes with the cyclodextrin cavity, and the different binding constants of these diastereomeric complexes lead to different electrophoretic mobilities.[12][13] For a zwitterionic analyte, controlling the pH of the BGE is critical as it determines the net charge of the analyte and the extent of interaction with the chiral selector. Anionic cyclodextrins, such as sulfated or carboxymethylated β-cyclodextrin, are often effective for the separation of cationic or zwitterionic analytes.[14]

Part 2: Experimental Protocols and Methodologies

Sample Preparation

A consistent and straightforward sample preparation protocol is crucial for reproducible results across all techniques.

Protocol: Standard Sample Preparation

  • Stock Solution: Accurately weigh 10 mg of racemic this compound and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase or background electrolyte for the respective method to a final concentration of 100 µg/mL. For SFC, a mixture of isopropanol and heptane can be a good starting point for the diluent to balance solubility and minimize peak distortion.[15]

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

Protocol 1: Chiral HPLC Method

This protocol utilizes an immobilized polysaccharide-based CSP, which offers broad applicability and solvent robustness.

Methodology:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) or a similar amylose-based CSP, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A polar organic mobile phase is often effective for zwitterionic compounds.

    • Starting Condition: Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.1:0.1, v/v/v/v). The acidic and basic additives help to control the ionization of the analyte and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step-by-Step Protocol:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample as described in the sample preparation section.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Optimization: If separation is not optimal, adjust the ratio of acetonitrile to methanol. Increasing the methanol content may decrease retention time. The concentration of the acidic and basic additives can also be fine-tuned to improve peak shape and resolution.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Prep1 Racemic Analyte Prep2 Dissolve in Methanol (1 mg/mL) Prep1->Prep2 Prep3 Dilute with Mobile Phase (100 µg/mL) Prep2->Prep3 Prep4 Filter (0.45 µm) Prep3->Prep4 HPLC_System HPLC Pump & Autosampler Prep4->HPLC_System Inject 10 µL Column Chiralpak IA Column (250 x 4.6 mm) HPLC_System->Column Detector UV Detector (210 nm) Column->Detector Data Chromatogram (Separated Enantiomers) Detector->Data Data Acquisition

Caption: Workflow for chiral HPLC analysis of this compound.

Diagram: Proposed Chiral Recognition Mechanism on Polysaccharide CSP

Recognition_HPLC Chiral recognition via multiple interactions. cluster_csp Amylose Carbamate CSP Groove cluster_analyte Analyte Enantiomer CSP Polysaccharide Backbone Carbamate1 C=O (H-bond acceptor) Carbamate2 N-H (H-bond donor) Phenyl Phenyl Ring (π-π interaction) Analyte 1-Methylpiperidine- 3-carboxylic Acid Analyte->Phenyl Steric Fit COOH -COOH (H-bond donor/acceptor) COOH->Carbamate1 H-Bonding Amine Tertiary Amine (H-bond acceptor) Amine->Carbamate2 H-Bonding

Caption: Interactions between the analyte and the polysaccharide-based CSP.

Protocol 2: Chiral SFC Method

This protocol provides a fast, "green" alternative to HPLC, leveraging a zwitterionic CSP suitable for amino acid derivatives.

Methodology:

  • Column: Chiralpak ZWIX(+) (or similar zwitterionic CSP), 150 x 3.0 mm, 3 µm.

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Methanol with 50 mM Ammonium Formate and 5% Water.

  • Gradient: 10% B to 50% B over 5 minutes, hold for 2 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm or MS detector.

  • Injection Volume: 2 µL.

Step-by-Step Protocol:

  • Equilibrate the column at initial conditions (10% B) until the system pressure and temperature are stable.

  • Prepare the sample as described, using a less polar diluent if possible to avoid peak distortion.

  • Inject the sample onto the SFC system.

  • Run the gradient program and record the chromatogram.

  • Optimization: The gradient slope and initial/final percentages of modifier B can be adjusted to optimize resolution and analysis time. The concentration of ammonium formate and the percentage of water in the modifier can also be varied to improve peak shape for the zwitterionic analyte.[10][11]

Diagram: SFC Experimental Workflow

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC System SFC_Prep1 Racemic Analyte SFC_Prep2 Dissolve & Dilute (e.g., IPA/Heptane) SFC_Prep1->SFC_Prep2 SFC_Prep3 Filter (0.45 µm) SFC_Prep2->SFC_Prep3 SFC_System SFC Pump & Autosampler SFC_Prep3->SFC_System Inject 2 µL Column_SFC Chiralpak ZWIX(+) Column SFC_System->Column_SFC Detector_SFC UV or MS Detector Column_SFC->Detector_SFC BPR Back Pressure Regulator (150 bar) Detector_SFC->BPR Data_SFC Chromatogram Detector_SFC->Data_SFC Data Acquisition

Caption: Workflow for chiral SFC analysis.

Protocol 3: Chiral Capillary Electrophoresis (CE) Method

This protocol leverages the high efficiency of CE and the versatile chiral recognition capabilities of cyclodextrins.

Methodology:

  • Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 10 mM Sulfated-β-cyclodextrin. A low pH ensures the analyte is cationic, promoting interaction with the anionic cyclodextrin.

  • Voltage: +20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

Step-by-Step Protocol:

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH (30 min), deionized water (15 min), and finally the BGE (30 min).

  • Pre-run Rinse: Before each injection, rinse the capillary with the BGE for 2 minutes.

  • Prepare the sample by diluting the stock solution in the BGE.

  • Inject the sample.

  • Apply the separation voltage and record the electropherogram.

  • Optimization: The concentration of the sulfated-β-cyclodextrin is a critical parameter. Test concentrations from 5 mM to 20 mM to find the optimal resolution. The pH of the BGE can also be adjusted; a higher pH will decrease the net positive charge on the analyte, affecting its mobility and interaction with the selector.[14]

Diagram: CE Experimental Workflow

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE System CE_Prep1 Racemic Analyte CE_Prep2 Dissolve & Dilute in BGE CE_Prep1->CE_Prep2 CE_Prep3 Filter (0.45 µm) CE_Prep2->CE_Prep3 CE_Inlet Inlet Vial (Sample/BGE) CE_Prep3->CE_Inlet Hydrodynamic Injection Capillary Fused-Silica Capillary (in BGE with Chiral Selector) CE_Inlet->Capillary Detector_CE UV Detector (200 nm) Capillary->Detector_CE CE_Outlet Outlet Vial (BGE) Power_Supply High Voltage Supply (+20 kV) Power_Supply->CE_Inlet Power_Supply->CE_Outlet Detector_CE->CE_Outlet Data_CE Electropherogram Detector_CE->Data_CE Data Acquisition

Caption: Workflow for chiral CE analysis.

Part 3: Data Presentation and Method Validation

Expected Results

The following table summarizes the anticipated performance characteristics for the three proposed methods. These are target values, and actual results will depend on system suitability.

ParameterHPLCSFCCE
Analyte This compoundThis compoundThis compound
Typical Run Time 10-20 min5-10 min10-15 min
Expected Resolution (Rs) > 1.5> 1.5> 2.0
Elution/Migration Order To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Detection Limit ~1 µg/mL~1 µg/mL~5 µg/mL
Method Validation: A Self-Validating System

A robust analytical method requires thorough validation to ensure its reliability for its intended purpose. The protocols described here should be validated according to ICH Q2(R2) guidelines.[2]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers in the presence of impurities or degradants.Baseline resolution (Rs > 1.5) between enantiomers and from any other peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.995 for both enantiomers over the specified range.
Accuracy The closeness of the measured value to the true value.98.0% to 102.0% recovery for the major enantiomer; 90.0% to 110.0% for the minor enantiomer at the specification limit.[2]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Repeatability RSD ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; precision (RSD) and accuracy within acceptable limits (e.g., RSD ≤ 20%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution) remain within acceptable limits when parameters like temperature (±2°C), flow rate (±10%), or mobile phase composition (±2% organic) are varied.

Conclusion

The chiral separation of this compound is a critical analytical task in pharmaceutical development. This application note provides detailed, scientifically grounded protocols for three orthogonal techniques: HPLC, SFC, and CE. By understanding the underlying principles of chiral recognition and systematically applying these methodologies, researchers can develop robust, reliable, and validated methods for the accurate determination of enantiomeric purity. The choice of technique will depend on specific laboratory needs regarding speed, solvent consumption, and available instrumentation, with each method offering distinct advantages.

References

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. [Link]

  • A chiral unified chromatography-mass spectrometry method to analyze free amino acids. ScienceDirect. [Link]

  • Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PMC - NIH. [Link]

  • Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. AFMPS. [Link]

  • Chiral Separation of Basic Drugs by Capillary Electrophoresis With Carboxymethylcyclodextrins. PubMed. [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Separation Science. [Link]

Sources

Large-scale synthesis of 1-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-Methylpiperidine-3-Carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key heterocyclic building block in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at a reliable and scalable synthetic route starting from nicotinic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies essential for successful scale-up.

Introduction and Strategic Overview

This compound is a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, making its structural motif highly valuable in the development of therapeutics for neurological disorders.[1][2] The robust and efficient synthesis of this compound is therefore of significant interest.

Several synthetic routes have been explored. A common approach involves the N-methylation of piperidine-3-carboxylic acid (nipecotic acid). However, this can present challenges in selectivity and requires a potentially expensive starting material. Another route begins with arecoline, but its availability and cost can be prohibitive for large-scale campaigns.[3]

This guide details a robust and economically viable four-step synthesis starting from inexpensive and readily available nicotinic acid. This strategy was selected for its reliability, scalability, and the well-understood transformations at each stage.

Logical Workflow of the Selected Synthetic Route

The chosen pathway involves an initial esterification of nicotinic acid, followed by N-methylation to form a pyridinium salt. The critical ring saturation is then achieved via catalytic hydrogenation, and a final saponification yields the target carboxylic acid.

Synthesis_Workflow A Nicotinic Acid B Methyl Nicotinate A->B Step 1: Esterification (SOCl2, MeOH) C 3-(Methoxycarbonyl)-1- methylpyridinium Iodide B->C Step 2: N-Methylation (Iodomethane) D Methyl 1-methylpiperidine- 3-carboxylate C->D Step 3: Hydrogenation (H2, PtO2) E 1-Methylpiperidine-3- carboxylic Acid D->E Step 4: Saponification (NaOH, then H+)

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling Precautions

The large-scale execution of this synthesis requires strict adherence to safety protocols due to the hazardous nature of several reagents.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing HCl and SO₂ gases. All operations must be conducted in a well-ventilated fume hood, and personnel must wear acid-resistant gloves, protective clothing, and eye/face protection.[4]

  • Iodomethane (CH₃I): Toxic, carcinogenic, and a potent alkylating agent. Handle only in a fume hood with appropriate gloves and eye protection.

  • Catalytic Hydrogenation (H₂, PtO₂): Hydrogen gas is extremely flammable and can form explosive mixtures with air.[5] The reaction must be performed in a dedicated high-pressure reactor (autoclave) designed for hydrogenation, equipped with pressure relief and monitoring systems. The platinum oxide catalyst (Adams' catalyst) can be pyrophoric upon exposure to air, especially after the reaction when it is finely divided and saturated with hydrogen. The catalyst should be filtered under a blanket of inert gas (e.g., nitrogen or argon) and kept wet with solvent until it is safely stored or disposed of.

  • Sodium Hydroxide (NaOH): Caustic. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE).[6]

General Handling: Ensure that eyewash stations and safety showers are readily accessible.[4][7] All transfers of flammable solvents should be performed in a way that minimizes the risk of static discharge.

Detailed Synthesis Protocol

This protocol is designed for a multi-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

The first step is a Fischer-type esterification. Using thionyl chloride in methanol is highly efficient as it generates the reactive acid chloride in situ and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.[8][9]

Experimental Protocol:

  • Equip a 2 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution).

  • Suspend nicotinic acid (123.1 g, 1.0 mol) in methanol (800 mL) and cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (107 mL, 1.47 mol) dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully add the resulting residue to a stirred solution of saturated sodium bicarbonate (1 L) until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl nicotinate as a colorless oil.

ReagentMolar Mass ( g/mol )Amount (g)Moles
Nicotinic Acid123.11123.11.0
Thionyl Chloride118.97174.91.47
Methanol32.04~635-
Expected Yield 137.14 ~130 g ~95%
Table 1: Reagents for the esterification of nicotinic acid.
Step 2: N-Methylation of Methyl Nicotinate

This step forms the quaternary pyridinium salt, which activates the aromatic ring for subsequent reduction. Iodomethane is an effective and highly reactive methylating agent for this purpose.[5]

Experimental Protocol:

  • In a 2 L flask, dissolve the methyl nicotinate (130 g, 0.95 mol) from Step 1 in acetone (1 L).

  • Cool the solution to 0°C and add iodomethane (177 mL, 2.85 mol) with stirring.

  • Seal the flask, wrap it in aluminum foil to protect it from light, and allow it to warm to room temperature.

  • Stir at room temperature for 18-24 hours, during which a precipitate will form.

  • Filter the resulting thick suspension, wash the solid with cold acetone (2 x 200 mL), and dry in vacuo. This yields 3-(methoxycarbonyl)-1-methylpyridinium iodide as a yellow, hygroscopic solid.[5]

ReagentMolar Mass ( g/mol )Amount (g)Moles
Methyl Nicotinate137.141300.95
Iodomethane141.94404.52.85
Acetone58.08~790-
Expected Yield 279.08 ~242 g ~91%
Table 2: Reagents for the N-methylation of methyl nicotinate.
Step 3: Catalytic Hydrogenation to Methyl 1-methylpiperidine-3-carboxylate

This is the most critical step, where the aromatic pyridinium ring is fully saturated. Platinum oxide (Adams' catalyst) is highly effective for this transformation, which requires high-pressure hydrogen.[10][11]

Hydrogenation_Mechanism cluster_0 Catalyst Surface (PtO2) H2_gas H2 Catalyst Pt Surface H2_gas->Catalyst Adsorption H_ads H(ads) Catalyst->H_ads Dissociation Product Piperidine Derivative H_ads->Product Stepwise H Addition Substrate Pyridinium Salt Substrate->Catalyst Adsorption

Caption: Conceptual diagram of catalytic hydrogenation on a platinum surface.

Experimental Protocol:

  • Catalyst Preparation: In a high-pressure hydrogenation vessel (e.g., a 2 L Parr reactor), add platinum(IV) oxide (PtO₂, Adams' catalyst) (5.0 g).

  • Reaction Setup: Add methanol (800 mL) to the vessel, followed by the 3-(methoxycarbonyl)-1-methylpyridinium iodide (242 g, 0.87 mol) from Step 2.

  • Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 100 psi (approx. 6.9 bar).

  • Begin stirring and heat the reactor to 50°C. The reaction is exothermic, and the pressure will drop as hydrogen is consumed. Maintain the pressure at 100 psi by periodically re-pressurizing with hydrogen.

  • Monitor the reaction by observing the cessation of hydrogen uptake (typically 12-18 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the pyrophoric platinum catalyst. Wash the Celite pad with methanol (200 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 1-methylpiperidine-3-carboxylate.

ReagentMolar Mass ( g/mol )Amount (g)Moles
Pyridinium Iodide279.082420.87
Platinum(IV) Oxide227.085.00.022
Hydrogen2.02-Excess
Expected Yield 157.21 ~125 g ~91%
Table 3: Reagents for the catalytic hydrogenation step.
Step 4: Saponification to this compound

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Experimental Protocol:

  • Dissolve the crude methyl 1-methylpiperidine-3-carboxylate (125 g, 0.80 mol) in a mixture of methanol (500 mL) and water (250 mL).

  • Add a solution of sodium hydroxide (48 g, 1.2 mol) in water (250 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 6-7 with concentrated hydrochloric acid. The product is amphoteric, and careful pH adjustment is crucial for precipitation.

  • Cool the mixture to 0-5°C and stir for 2 hours to maximize crystallization.

  • Filter the white solid, wash with a small amount of ice-cold water, and then with cold ethanol.

  • Dry the product in a vacuum oven at 50°C to a constant weight to yield pure this compound.[12]

ReagentMolar Mass ( g/mol )Amount (g)Moles
Ester Intermediate157.211250.80
Sodium Hydroxide40.00481.2
Final Product 143.18 ~103 g ~90%
Table 4: Reagents for the final saponification step.

Analytical Characterization

The identity and purity of the final product, this compound (CAS 5657-70-5), should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure and absence of aromatic protons.

  • ¹³C NMR: To confirm the number of unique carbons.

  • Mass Spectrometry: To confirm the molecular weight (143.18 g/mol ).[13]

  • HPLC: To determine purity.

  • Melting Point: To compare with literature values.

Conclusion

This application note provides a detailed, step-by-step protocol for the large-scale synthesis of this compound from nicotinic acid. By carefully explaining the rationale behind procedural choices and emphasizing critical safety measures, this guide serves as a reliable resource for scientists in the pharmaceutical industry. The described method is cost-effective, scalable, and produces a high yield of the target compound, making it well-suited for drug development and manufacturing campaigns.

References

  • Sciencemadness Discussion Board. (2010). Synthesis of Arecoline - 3 Steps from Nicotinic Acid. Retrieved from [Link]

  • Bari, A., et al. (2014). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 356-373.
  • Designer-drug.com. (n.d.). Synthesis of Cocaine analogs from Arecoline. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and evaluation of N-substituted nipecotic acid derivatives.... Retrieved from [Link]

  • Knox, L. H. (1950). U.S. Patent No. 2,506,458. Washington, DC: U.S.
  • Abdel-Gawad, H., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1947-1963.
  • De Caro, V., et al. (2005). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 48(13), 4426-4434.
  • Singh, P., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Archiv der Pharmazie, 355(4), e2100412.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

  • Toyao, T., et al. (2018). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology, 8(1), 143-153.
  • Gates, M. D., & Tufariello, J. J. (1984). U.S. Patent No. 4,435,572. Washington, DC: U.S.
  • ChemBK. (2024). 1-methyl-piperidine-3-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (2008). U.S.
  • TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Maycock, W. E. (1966). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. Retrieved from [Link]

Sources

Application Notes and Protocols: Esterification of 1-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-methylpiperidine-3-carboxylic acid Esters

This compound and its derivatives are crucial building blocks in modern medicinal chemistry. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. Esters of this particular acid, such as the methyl and ethyl esters, serve as key intermediates in the synthesis of more complex molecules, including analgesics, anti-inflammatory drugs, and agrochemicals.[1] The choice of esterification method is therefore a critical decision in the synthetic route, impacting yield, purity, scalability, and cost-effectiveness.

This guide provides a detailed overview of the principal methods for the esterification of this compound, offering insights into the underlying mechanisms, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Core Challenge: The Role of the Tertiary Amine

The presence of the N-methyl tertiary amine in the piperidine ring introduces a key challenge. This basic nitrogen can be protonated under acidic conditions or act as a nucleophile, potentially interfering with the desired reaction.

  • Acid-Catalyzed Methods: The amine can be protonated by the acid catalyst, which may decrease the reactivity of the carboxylic acid by introducing a positive charge nearby. However, this also protects the amine from unwanted side reactions.

  • Acylating Agent Methods: The amine can compete with the desired alcohol nucleophile, reacting with activated carboxylic acid species (e.g., acyl chlorides or O-acylisourea intermediates) to form undesired byproducts.

Successful esterification hinges on selecting conditions that favor the reaction of the carboxylic acid while mitigating these potential side reactions.

Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)

Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used as the solvent (a large excess) or water is removed as it is formed.[3][4][5]

Reaction Mechanism

The mechanism involves several key equilibrium steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group departs as a water molecule.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][5]

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by R'-OH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Elimination of H₂O Water Water Proton_Transfer->Water Ester Ester Product Protonated_Ester->Ester Deprotonation H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen Steglich_Esterification cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium Ion Acylisourea->Acylpyridinium DCU DCU (Byproduct) Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Catalyst Attack Ester Ester Acylpyridinium->Ester DMAP_regen DMAP (Regenerated) Acylpyridinium->DMAP_regen ROH Alcohol (R'-OH) ROH->Ester Nucleophilic Attack

Caption: Mechanism of DCC/DMAP Catalyzed Esterification.

Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (1.2-2.0 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 7.16 g, 0.05 mol) in anhydrous DCM (150 mL).

  • Reagent Addition: Add methanol (e.g., 2.4 mL, 0.06 mol) and DMAP (e.g., 0.61 g, 0.005 mol) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (e.g., 11.3 g, 0.055 mol) in anhydrous DCM (50 mL) dropwise over 15 minutes. Caution: DCC is a potent allergen and should be handled with gloves. [6]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a fritted funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. [6]6. Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 50 mL) to remove residual DMAP and any unreacted amine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine (50 mL). [6]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl 1-methylpiperidine-3-carboxylate can be purified by silica gel column chromatography (e.g., using a gradient of methanol in DCM) or vacuum distillation to yield the pure product. [7]

Summary and Method Selection Guide

The optimal esterification method depends on the scale of the reaction, the sensitivity of the starting materials, and cost considerations.

ParameterFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Conditions Harsh (strong acid, high temp)Mild (room temperature, neutral pH)
Reagents Inexpensive (alcohol, H₂SO₄)More expensive (DCC/EDC, DMAP)
Yields Moderate to good (equilibrium limited)Generally high to excellent
Work-up Requires neutralization and extractionRequires filtration of urea byproduct
Scalability Excellent; common in industrial processesGood, but DCU removal can be cumbersome on a large scale. EDC is often preferred as its urea is water-soluble.
Best For Robust, simple substrates; large-scale synthesis where cost is a major factor.Acid/base-sensitive substrates; complex molecules; high-yield laboratory-scale synthesis.
General Experimental Workflow

Caption: General workflow for ester synthesis and purification.

References

  • Zhu, M., Zhou, H., Ma, L., Dong, B., Zhou, J., Zhang, G., Wang, M., Wang, J., Cen, S., & Wang, Y. (2021). European Journal of Medicinal Chemistry, 220, 113450. (Source for synthesis of the parent carboxylic acid)
  • ChemBK. (2024). 1-methyl-piperidine-3-carboxylic acid methyl ester.
  • MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Fischer Esterification. (n.d.).
  • University of Colorado Boulder. (n.d.). Experiment 29: The Fischer Esterification.
  • NIST. (n.d.). This compound ethyl ester. NIST Chemistry WebBook.
  • Neises, B., & Steglich, W. (1988).
  • PubChem. (n.d.). 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-piperidine-3-carboxylic acid methyl ester.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester.
  • ResearchGate. (n.d.). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
  • Sharma, A., & Kumar, V. (2023).
  • J&K Scientific LLC. (n.d.). 1-Methyl-piperidine-3-carboxylic acid methyl ester.
  • NIST. (n.d.). IR Spectrum for this compound ethyl ester. NIST Chemistry WebBook.
  • Master Organic Chemistry. (2022). Fischer Esterification.

Sources

Application Notes & Protocols for Novel 1-Methylpiperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine nucleus is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic scaffold due to its presence in numerous natural alkaloids and synthetic pharmaceuticals.[1] Its unique structural and physicochemical properties, particularly the basic nitrogen atom which can act as a proton acceptor, allow it to interact effectively with various biological targets.[2] 1-methylpiperidine-3-carboxylic acid, a specific derivative, offers a versatile platform for creating extensive libraries of novel compounds, primarily through modifications at the carboxylic acid group to form amides, esters, and other functional derivatives.[3]

This guide provides a comprehensive overview of the potential biological activities of these novel derivatives, focusing on three critical therapeutic areas: neuroprotection, oncology, and antimicrobial therapy. We present field-proven insights and detailed, self-validating protocols to empower researchers, scientists, and drug development professionals to explore the full potential of this promising chemical class.

Part 1: Neuroprotective Activity via Acetylcholinesterase Inhibition

Scientific Rationale & Field Insights

The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive and memory deficits are linked to a significant decrease in the neurotransmitter acetylcholine (ACh).[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolytic degradation of ACh in the synaptic cleft.[4] Therefore, inhibiting AChE increases the availability of ACh, representing a key therapeutic strategy for managing AD symptoms.[2][5] Piperidine-based agents, such as the FDA-approved drug Donepezil, are prominent AChE inhibitors, establishing a strong precedent for investigating novel piperidine derivatives for this activity.[2]

Derivatives of this compound are logical candidates for AChE inhibition. The core structure can be functionalized to interact with the active site of the enzyme. The methylated tertiary amine can engage with the anionic site of AChE, while amide or ester derivatives synthesized from the carboxylic acid can form hydrogen bonds and other interactions within the catalytic gorge.

Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

This protocol describes a robust and high-throughput compatible method for screening novel compounds as AChE inhibitors.[2] The principle is based on the hydrolysis of acetylthiocholine (ATChI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Donepezil (positive control)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATChI (10 mM) in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.

    • Prepare serial dilutions of the test compounds and Donepezil in DMSO, then dilute further in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1% to avoid enzyme inhibition.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound dilution or control (buffer with DMSO for negative control, Donepezil for positive control).

    • Add 140 µL of phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the AChE enzyme solution to all wells except for the blank. To the blank wells, add 20 µL of phosphate buffer.

    • Mix gently and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATChI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis & Self-Validation:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the negative control and V_sample is the rate with the test compound.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Trustworthiness Check: The positive control (Donepezil) should yield an IC50 value consistent with literature reports. The R² value of the dose-response curve should be >0.95.

Data Presentation: AChE Inhibitory Activity

Summarize the quantitative data in a structured table for clear comparison.

Compound IDDerivative TypeTargetIC50 (µM) ± SD
NMPCA-Amide-01PhenylacetamideAChE15.2 ± 1.8
NMPCA-Amide-02BenzylamideAChE29.7 ± 3.5
NMPCA-Ester-01Ethyl EsterAChE> 100
NMPCA-Ester-02Phenyl EsterAChE45.1 ± 5.2
DonepezilPositive ControlAChE0.08 ± 0.01
Visualization: AChE Inhibition Assay Principle

AChE_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis  + Acetic Acid ATChI Acetylthiocholine (Substrate) ATChI->AChE TNB TNB (Yellow Product) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB Measurement Spectrophotometric Measurement TNB->Measurement Quantify at 412 nm Inhibitor NMPCA Derivative (Test Compound) Inhibitor->AChE Binds to Active Site

Caption: Principle of the colorimetric acetylcholinesterase (AChE) inhibition assay.

Part 2: Anticancer Potential & Cytotoxicity Screening

Scientific Rationale & Field Insights

The development of novel chemotherapeutic agents with improved selectivity and reduced toxicity remains a critical goal in cancer research.[6] Many successful anticancer drugs are derived from heterocyclic scaffolds. Amide derivatives, in particular, are prevalent in oncology due to their metabolic stability and ability to form key hydrogen bond interactions with protein targets like kinases or DNA.[7][8][9] Synthesizing a library of amide derivatives from this compound allows for the exploration of structure-activity relationships (SAR) against various cancer cell lines.[10] The initial and most fundamental step in this process is to evaluate the general cytotoxicity of these novel compounds.[11]

The MTT assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12] It measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Test compounds and Doxorubicin (positive control)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and Doxorubicin in serum-free medium.

    • After 24 hours, carefully aspirate the old medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with serum-free medium (negative control), and cells with Doxorubicin dilutions (positive control). Use at least triplicate wells for each condition.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Self-Validation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 where Abs_sample is the absorbance of treated cells and Abs_control is the absorbance of untreated (negative control) cells.

    • Plot % Viability against the logarithm of compound concentration to generate a dose-response curve and determine the IC50 value.

    • Trustworthiness Check: The positive control (Doxorubicin) should exhibit a potent IC50 value. Morphological changes in cells (e.g., rounding, detachment) under a microscope should correlate with the cytotoxicity data.

Data Presentation: In Vitro Cytotoxicity
Compound IDDerivative TypeA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
NMPCA-Amide-034-Nitroanilide8.512.310.1
NMPCA-Amide-044-Chloroanilide22.135.428.9
NMPCA-Amide-05Naphthylamide5.27.86.5
DoxorubicinPositive Control0.91.21.1
Visualization: MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Add Compound Dilutions (Test & Controls) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Remove Medium, Add DMSO (100 µL/well) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Antimicrobial Activity Screening

Scientific Rationale & Field Insights

The rise of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents.[3] Piperidine derivatives have been explored for their antibacterial and antifungal properties. The synthesis of sulfonyl piperidine carboxamides and various esters provides a chemical space rich with potential antimicrobial candidates.[3][13] The initial screening of these compounds aims to determine their bacteriostatic or bactericidal potential by quantifying the Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a standardized and widely used technique for determining the MIC of a new compound. It involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the test compound in a liquid growth medium, allowing for a quantitative assessment of its antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom microplates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate culture, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a range of decreasing concentrations.

    • The 11th column will serve as the growth control (no compound), and the 12th as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11.

    • Do not add inoculum to the sterility control wells (column 12).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination & Self-Validation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Trustworthiness Check: There should be no growth in the sterility control well (column 12) and clear growth in the growth control well (column 11). The MIC of the standard antibiotic should fall within its expected quality control range.

Data Presentation: Minimum Inhibitory Concentration (MIC)
Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NMPCA-Sulfonyl-014-Toluenesulfonamide1632> 64
NMPCA-Sulfonyl-02Benzenesulfonamide3264> 64
NMPCA-Ester-03Benzyl Ester64> 6432
CiprofloxacinPositive Control0.50.25N/A
FluconazolePositive ControlN/AN/A2
Visualization: Antimicrobial Screening Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Microorganism Suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Dilutions->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC: Lowest Concentration with No Visible Growth Read->Determine

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methylpiperidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the N-methylation of piperidine-3-carboxylic acid (also known as nipecotic acid) via the Eschweiler-Clarke reaction .[1] This reductive amination procedure uses an excess of formaldehyde and formic acid to methylate the secondary amine of the piperidine ring.

Why is this method preferred?

  • High Selectivity: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, a common side product with other alkylating agents like methyl iodide.[1][2] The reaction stops cleanly at the tertiary amine stage.

  • Irreversibility: The driving force is the decomposition of a formic acid-derived intermediate into gaseous carbon dioxide, which makes the reaction irreversible and pushes it towards completion.[1]

  • Cost-Effectiveness & Safety: The reagents (formaldehyde and formic acid) are inexpensive and generally safer to handle on a large scale compared to highly toxic and volatile alkylating agents such as dimethyl sulfate.[3]

FAQ 2: My yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common frustration that can typically be traced back to one of several factors. Let's troubleshoot the most frequent culprits, specifically within the context of the Eschweiler-Clarke reaction.

A. Sub-optimal Reagent Stoichiometry: The ratio of the amine to formaldehyde and formic acid is critical. An insufficient amount of the methylating reagents will lead to incomplete conversion, leaving unreacted piperidine-3-carboxylic acid.

  • Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[4][5] An excess of both formaldehyde and formic acid is required to ensure the reaction goes to completion.

  • Recommendation: A significant excess of both reagents is typically employed. Refer to the optimized protocol below for recommended molar ratios.

B. Inadequate Reaction Temperature or Time: The Eschweiler-Clarke reaction requires thermal energy to proceed at an efficient rate.

  • Causality: The formation of the iminium intermediate and the subsequent hydride transfer are kinetically controlled steps. The reaction is often performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[1]

  • Recommendation: Ensure the reaction mixture is heated to reflux (typically 95-105 °C) and maintained for a sufficient duration. Monitoring the reaction's progress is key.

C. Issues with Starting Material: The purity and form of your starting piperidine-3-carboxylic acid can impact the reaction.

  • Causality: Impurities in the starting material can interfere with the reaction. Additionally, piperidine-3-carboxylic acid is a zwitterion, which can affect its solubility in the reaction medium. Some protocols utilize the ester form (e.g., ethyl or methyl nipecotate) to improve solubility and then perform a final hydrolysis step.[6]

  • Recommendation:

    • Ensure your piperidine-3-carboxylic acid is of high purity.

    • Consider an esterification-methylation-hydrolysis sequence if solubility issues are suspected.

D. Inefficient Product Isolation: this compound is an amino acid and is highly soluble in water. This can make extraction from the aqueous reaction mixture challenging.

  • Causality: As a zwitterion, the product's charge state is pH-dependent. At neutral pH, it is highly polar. Adjusting the pH is critical for efficient extraction.

  • Recommendation: During workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its water solubility before extraction with an organic solvent. Alternatively, ion-exchange chromatography can be an effective purification and isolation method.

Troubleshooting Guide: Specific Scenarios

Problem Encountered Potential Cause Recommended Action & Explanation
Reaction Stalls (Incomplete Conversion) Insufficient heating or sub-optimal reagent ratio.Action: Increase oil bath temperature to ensure reflux (100-110°C). Add an additional 0.5 equivalent of both formaldehyde and formic acid. Explanation: The reaction has a significant activation energy. Ensuring a true reflux and having a sufficient excess of reagents are critical for driving the reaction to completion.[1]
Product is an intractable oil, not a solid. Presence of residual formic acid or other impurities.Action: After the initial workup, co-evaporate the crude product with toluene or isopropanol (x3) under reduced pressure to azeotropically remove residual water and formic acid. Attempt crystallization from a solvent system like ethanol/ether or isopropanol/acetone.
NMR shows a mixture of secondary and tertiary amines. Incomplete methylation due to insufficient reagents or reaction time.Action: Resubmit the crude mixture to the reaction conditions for an extended period (e.g., an additional 4-6 hours) with a fresh charge of formaldehyde and formic acid. Explanation: This indicates the reaction did not go to completion. The Eschweiler-Clarke reaction strongly favors the tertiary amine, so pushing the reaction with more time and reagents is the logical step.[1]
Difficulty extracting the product from the aqueous layer. Incorrect pH during workup.Action: Adjust the pH of the aqueous layer to the isoelectric point (pI) of this compound. The pI can be estimated from the pKa values of the carboxylic acid (~2-3) and the tertiary amine (~9-10). A pH of ~6-7 is a good starting point to minimize water solubility. Use a continuous liquid-liquid extractor for improved efficiency with highly water-soluble products.

Visualized Workflows and Mechanisms

Mechanism: The Eschweiler-Clarke Reaction

The reaction proceeds in two key stages: iminium ion formation and hydride reduction.

Eschweiler_Clarke cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reductive Methylation Amine R₂NH (Piperidine Ring) Hemiaminal R₂N-CH₂-OH (Hemiaminal) Amine->Hemiaminal + Formaldehyde CH₂O (Formaldehyde) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R₂N-CH₃ (Methylated Amine) Iminium->Product Hydride Transfer FormicAcid HCOOH (Formic Acid) HydrideSource HCOO⁻ FormicAcid->HydrideSource Deprotonation CO2 CO₂ HydrideSource->CO2 Decarboxylation

Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Workflow: Synthesis and Purification

This diagram outlines the complete process from starting materials to the pure final product.

Synthesis_Workflow Start Piperidine-3-COOH + HCHO, HCOOH Reaction Reaction Setup (Heat to Reflux, 6-12h) Start->Reaction 1. Mix Reagents Quench Cool & Quench (Dilute with H₂O) Reaction->Quench 2. Monitor by TLC/LCMS Basify pH Adjustment (Add Base, e.g., Na₂CO₃) Quench->Basify 3. Neutralize Excess Acid Extraction Solvent Extraction (e.g., DCM, EtOAc) Basify->Extraction 4. Isolate Crude Product Dry Dry & Concentrate (Dry over Na₂SO₄, Evaporate Solvent) Extraction->Dry 5. Remove Water Purify Purification (Crystallization or Chromatography) Dry->Purify 6. Remove Impurities Final Pure 1-Methyl- piperidine-3-COOH Purify->Final 7. Characterize

Caption: General workflow for synthesis and purification.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific equipment and scale.

Objective: To synthesize this compound from piperidine-3-carboxylic acid.

Materials:

  • Piperidine-3-carboxylic acid (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.5 eq)

  • Formic Acid (98%, 2.5 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Sequentially add formic acid (2.5 eq) followed by formaldehyde solution (2.5 eq). Note: An exotherm may be observed.

  • Heating: Heat the reaction mixture in an oil bath to a gentle reflux (approx. 100-105 °C).

  • Reaction Monitoring: Maintain reflux for 6-12 hours. The reaction can be monitored by TLC (staining with ninhydrin will show the disappearance of the secondary amine starting material) or by LC-MS.

  • Workup - Cooldown & Quench: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into an equal volume of cold water.

  • Workup - Neutralization: Slowly add a saturated solution of sodium carbonate to the aqueous mixture with stirring until the effervescence ceases and the pH is approximately 8-9. This step neutralizes the excess formic acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane, 3 x volume of aqueous layer). Note: Multiple extractions are necessary due to the product's polarity.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/ether).

References

  • ACS Publications. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Available at: [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available at: [Link]

  • PubMed. Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Available at: [Link]

  • Spiral, Imperial College London. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Available at: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • Synthio. Methyl N-BOC-piperidine-3-carboxylate. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Economic Landscape of 1-Methylpiperidine-4-carboxylic Acid. Available at: [Link]

  • Amerigo Scientific. this compound. Available at: [Link]

  • Google Patents.Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Google Patents.Process for Preparation of Piperidine Carboxylic Acid.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents.Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

  • NIST WebBook. this compound ethyl ester. Available at: [Link]

  • Organic Syntheses. Dithieno[3,2-b:2',3'-d]Thiophene-2,6-Dicarboxylic Acid. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-methylpiperidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important piperidine derivative. This compound, a derivative of nipecotic acid, serves as a crucial building block in the development of novel pharmaceutical agents, particularly those targeting the central nervous system as GABA uptake inhibitors.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles and causal relationships behind common synthetic challenges, empowering you to diagnose and resolve issues encountered in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and well-documented laboratory-scale synthesis starts from nicotinic acid (Vitamin B3).[4][5] This multi-step process is favored for its use of readily available and inexpensive starting materials. The general pathway involves:

  • Fischer Esterification: Conversion of nicotinic acid to its methyl ester, methyl nicotinate, typically using methanol and a strong acid catalyst like sulfuric acid.[4]

  • N-methylation: Quaternization of the pyridine nitrogen in methyl nicotinate using an alkylating agent, most commonly iodomethane, to form a stable pyridinium salt (3-methoxycarbonyl-1-methylpyridinium iodide).[4][5]

  • Partial Reduction: Selective reduction of the pyridinium ring to yield the tetrahydropyridine intermediate, methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (a structure related to arecoline).[5][6]

  • Full Reduction/Hydrogenation: Saturation of the remaining double bond in the tetrahydropyridine ring to form methyl 1-methylpiperidine-3-carboxylate.

  • Saponification (Ester Hydrolysis): Conversion of the methyl ester to the final carboxylic acid product.

Q2: What is the single most critical step for byproduct formation in this synthesis?

The reduction of the N-methylpyridinium salt (Step 3) is the most critical stage where significant byproducts are often generated. The goal is a selective, partial reduction. However, using overly aggressive reducing agents or improper reaction conditions can lead to the complete reduction of the ring in a single step, forming methyl 1-methylpiperidine-3-carboxylate directly.[5] This lack of selectivity can complicate purification and reduce the yield of the desired intermediate.

Q3: What are the primary byproducts I should expect to see?

The byproducts encountered are directly linked to the synthetic route. Based on the common pathway from nicotinic acid, you should be vigilant for the following species.

Byproduct NameStructure DescriptionCommon Cause
Methyl 1-methylpiperidine-3-carboxylate The fully saturated piperidine ring with a methyl ester at the 3-position.Over-reduction of the pyridinium salt, often by using a non-selective reducing agent like sodium borohydride.[5]
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid The unsaturated tetrahydropyridine ring with a carboxylic acid at the 3-position.Incomplete hydrogenation of the double bond (Step 4) followed by premature or accidental hydrolysis.
Methyl Nicotinate The aromatic pyridine starting material for the N-methylation step.Incomplete N-methylation reaction (Step 2).
Nicotinic Acid The initial starting material for the entire synthesis.Incomplete Fischer esterification (Step 1).

Synthetic Pathway and Byproduct Formation

The following diagram illustrates the common synthetic route from nicotinic acid, highlighting the critical reduction step where the primary byproduct, the over-reduced piperidine ester, can form.

G cluster_main Main Synthetic Pathway cluster_byproduct Byproduct Formation Pathway NicotinicAcid Nicotinic Acid MethylNicotinate Methyl Nicotinate NicotinicAcid->MethylNicotinate 1. Fischer Esterification PyridiniumSalt 3-Methoxycarbonyl- 1-methylpyridinium Iodide MethylNicotinate->PyridiniumSalt 2. N-methylation (CH3I) TetrahydroEster Methyl 1-methyl-1,2,5,6- tetrahydropyridine-3-carboxylate PyridiniumSalt->TetrahydroEster 3. Partial Reduction (Controlled) OverReducedEster Methyl 1-methyl- piperidine-3-carboxylate (Byproduct) PyridiniumSalt->OverReducedEster Over-reduction (e.g., NaBH4) PiperidineEster Methyl 1-methyl- piperidine-3-carboxylate TetrahydroEster->PiperidineEster 4. Hydrogenation FinalProduct 1-Methylpiperidine- 3-carboxylic Acid PiperidineEster->FinalProduct 5. Saponification

Caption: Synthetic route to this compound and key byproduct formation step.

Troubleshooting Guide

Problem: My analytical data (NMR/LC-MS) shows a significant amount of methyl 1-methylpiperidine-3-carboxylate after the first reduction step (Step 3). How do I prevent this over-reduction?

Answer: This is a classic selectivity problem. The formation of the fully saturated piperidine ester directly from the pyridinium salt indicates your reducing agent is too powerful or the conditions are too harsh.

Causality: The pyridinium salt is first reduced to an enamine intermediate. Strong hydridic reducing agents, such as sodium borohydride (NaBH₄), can further reduce this enamine tautomer (an iminium ion) to the fully saturated amine.[5]

Solution:

  • Change Your Reducing Agent: Switch from sodium borohydride to a milder, more sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is generally selective for the reduction of iminium ions and less likely to reduce the enamine intermediate.[5]

  • Control the Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the reaction rate and can lead to a loss of selectivity.

  • pH Control: The reduction is often performed in a protic solvent mixture (e.g., acetic acid and water).[4] Ensure the pH is controlled, as the equilibrium between the enamine and iminium ion can be pH-dependent.

Protocol: Selective Reduction of 3-Methoxycarbonyl-1-methylpyridinium Iodide
  • Suspend the pyridinium iodide salt (1 equivalent) in a mixture of acetic acid and water (1:1 v/v).[4]

  • Cool the suspension to 0 °C in an ice bath with gentle stirring.

  • Add sodium triacetoxyborohydride (approx. 1.5-2.0 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and formation of the desired tetrahydropyridine product.

  • Work up the reaction by carefully quenching with a saturated sodium bicarbonate solution and extracting with an appropriate organic solvent (e.g., dichloromethane).

Problem: My final product is contaminated with the unsaturated analogue, 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.

Answer: This impurity points to an incomplete hydrogenation of the tetrahydropyridine intermediate (Step 4) before the final hydrolysis.

Causality: The catalytic hydrogenation of the double bond may be incomplete due to several factors: catalyst deactivation, insufficient hydrogen pressure, or short reaction time.

Solution:

  • Catalyst Quality and Loading: Ensure you are using a fresh, active catalyst (e.g., Palladium on Carbon, 5-10 wt%). If the catalyst is old, its activity may be compromised. Consider increasing the catalyst loading slightly.

  • Hydrogen Pressure: While often feasible at atmospheric pressure, some substrates may require higher hydrogen pressure (e.g., 40-50 psi in a Parr shaker) for complete conversion.

  • Reaction Time: Extend the reaction time and monitor carefully by TLC or ¹H NMR (disappearance of vinylic proton signals) to ensure the reaction goes to completion.

  • Solvent Choice: Use a solvent that is inert to hydrogenation conditions and effectively dissolves the substrate, such as methanol or ethanol.

Problem: After N-methylation, my crude product contains a significant amount of unreacted methyl nicotinate.

Answer: This indicates an inefficient N-methylation reaction (Step 2).

Causality: The N-methylation is an SN2 reaction. Incomplete conversion can result from a deactivated alkylating agent, insufficient equivalents of the agent, or suboptimal reaction conditions.

Solution:

  • Reagent Quality: Iodomethane is volatile and light-sensitive. Use a fresh bottle or a recently purified reagent. Ensure it is not discolored (indicating iodine formation).

  • Equivalents of Alkylating Agent: Use a slight excess of iodomethane (e.g., 1.5-3 equivalents) to drive the reaction to completion.[5]

  • Solvent and Temperature: While the reaction can proceed at room temperature in acetone, gentle heating (e.g., to 40 °C or reflux) in a sealed vessel can improve the rate and yield.[5] Toluene is also a common solvent for this type of reaction.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically overnight, to allow for the complete precipitation of the pyridinium salt product.[4]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing common issues during the synthesis.

G Start Problem Detected: Low Purity or Yield CheckStep Which step is problematic? Start->CheckStep Reduction Impurity Type? CheckStep->Reduction Reduction (Step 3/4) Methylation Impurity: Unreacted Methyl Nicotinate CheckStep->Methylation N-Methylation (Step 2) Hydrolysis Problem: Low Yield of Final Acid CheckStep->Hydrolysis Hydrolysis (Step 5) OverReduced Cause: Reducing agent too strong Reduction->OverReduced Over-Reduced (Saturated) UnderReduced Cause: Incomplete Hydrogenation Reduction->UnderReduced Under-Reduced (Unsaturated) OverReducedSol Solution: • Use NaBH(OAc)3 instead of NaBH4 • Lower reaction temperature OverReduced->OverReducedSol UnderReducedSol Solution: • Check catalyst activity • Increase H2 pressure or time UnderReduced->UnderReducedSol MethylationSol Solution: • Use fresh iodomethane (excess) • Increase reaction time/temp Methylation->MethylationSol HydrolysisSol Solution: • Ensure complete saponification (TLC) • Careful pH adjustment during workup Hydrolysis->HydrolysisSol

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Busto, E., et al. (2011). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available at: Google Search Result[7]

  • Frotscher, M., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3057-3068. Available at: [Link][1]

  • BenchChem. (n.d.). The Significance of Nipecotic Acid in Chemical Synthesis and Research. Available at: Google Search Result[2]

  • Singh, P., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors... Archiv der Pharmazie, 355(8), e2200085. Available at: [Link][3]

  • Scherübl, A., et al. (2024). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives... as mGAT4 Inhibitors. bioRxiv. Available at: Google Search Result[8]

  • BenchChem Technical Support Team. (2023). Synthesis of Arecoline Hydrobromide from Nicotinic Acid: A Technical Guide. BenchChem. Available at: Google Search Result[4]

  • Wikipedia. (n.d.). Arecoline. Retrieved from [Link][6]

  • designer-drug.com. (n.d.). Synthesis of Cocaine analogs from Arecoline. Available at: [Link][9]

  • Sciencemadness Discussion Board. (2010). Synthesis of Arecoline - 3 Steps from Nicotinic Acid. Available at: [Link][5]

Sources

Technical Support Center: Purification of 1-Methylpiperidine-3-carboxylic Acid from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-methylpiperidine-3-carboxylic acid. Drawing on established chemical principles and practical field experience, this document offers in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this zwitterionic compound.

Introduction: The Purification Challenge

This compound, also known as N-methylnipecotic acid, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its structure, containing both a basic tertiary amine (a piperidine ring) and an acidic carboxylic acid, confers a zwitterionic character. This dual functionality presents unique challenges in its separation and purification from reaction mixtures, which may contain unreacted starting materials, byproducts, and other impurities. Understanding and leveraging the pH-dependent properties of this molecule are paramount to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Depending on the synthesis, these could be precursors to the piperidine ring or the methyl group.

  • Byproducts of the reaction: Side-reactions can lead to structurally related piperidine derivatives.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual organic solvents from the reaction or workup.

  • Oxidation products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration.

Q2: My purified this compound is a sticky oil or gum, not a crystalline solid. What should I do?

A2: This is a common issue with compounds that are difficult to crystallize or when residual impurities are present. Here are a few troubleshooting steps:

  • Re-purify: The presence of even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as a different recrystallization solvent system or column chromatography.

  • Trituration: Try triturating the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Good starting points are cold diethyl ether or ethyl acetate. This can often induce crystallization.

  • Solvent removal: Ensure all residual solvent has been thoroughly removed under high vacuum, as this can plasticize the solid.

  • Seed crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the oil can initiate crystallization.

Q3: Why is my this compound showing poor solubility in common organic solvents?

A3: The zwitterionic nature of this compound, with its charged carboxylate and protonated amine groups at neutral pH, leads to strong intermolecular interactions. This results in a high lattice energy, making it behave more like a salt with limited solubility in non-polar organic solvents. It exhibits better solubility in polar solvents like water, methanol, and ethanol.[4]

Troubleshooting Purification Methods

Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique for this compound, exploiting its amphoteric nature to separate it from neutral, acidic, or basic impurities.

Q4: I'm performing an acid-base extraction, but my compound seems to be lost between the aqueous and organic layers. What's going wrong?

A4: This is a classic problem when dealing with zwitterionic compounds and is almost always related to improper pH control.

  • Understanding the Principle:

    • In acidic conditions (e.g., pH < 2): The carboxylic acid is protonated (-COOH), and the tertiary amine is also protonated (-NH+). The molecule carries a net positive charge and will be highly soluble in the aqueous layer .

    • In basic conditions (e.g., pH > 10): The carboxylic acid is deprotonated (-COO-), and the tertiary amine is in its neutral, free base form. The molecule carries a net negative charge and will be more soluble in the aqueous layer .

    • At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion (-NH+ and -COO-). Its solubility in water is at a minimum at the pI, and it may precipitate out of solution. It will have very low solubility in most organic solvents.

  • Troubleshooting Steps:

    • Ensure complete protonation/deprotonation: When washing with acid, use a strong acid like 1-2 M HCl to ensure the pH is low enough to fully protonate the carboxylic acid. When washing with a base, use a strong base like 1-2 M NaOH to ensure the pH is high enough to deprotonate the carboxylic acid. Use pH paper or a pH meter to verify.

    • Back-extraction: To recover your compound from the aqueous layer after an acidic or basic wash, you must adjust the pH to the isoelectric point to precipitate the zwitterion. If it doesn't precipitate, you will need to extract it with a highly polar organic solvent or evaporate the water.

    • Emulsion formation: Vigorous shaking can lead to emulsions, especially if particulate matter is present. Gentle, repeated inversions of the separatory funnel are often sufficient. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Extract the organic layer with 1 M HCl (aq). This will protonate the this compound, moving it into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired compound as its hydrochloride salt.

  • Neutralization and Precipitation/Extraction: Carefully adjust the pH of the aqueous layer to its isoelectric point (pI) with a base (e.g., 1 M NaOH or NaHCO3). The pI will need to be determined experimentally, but it is typically between the pKa of the carboxylic acid and the pKa of the conjugate acid of the amine. Monitor for precipitation of the pure zwitterionic product. If the product remains in solution, it may be necessary to extract it with a polar organic solvent or remove the water under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Diagram: Acid-Base Extraction Logic

Caption: Workflow for purification via acid-base extraction.

Recrystallization

Recrystallization is an effective method for obtaining high-purity crystalline this compound. The key is selecting an appropriate solvent or solvent system.

Q5: I'm struggling to find a good solvent for recrystallizing my this compound. What should I try?

A5: Finding the right recrystallization solvent requires some systematic experimentation.

  • Solvent Selection Principles: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Recommended Solvents to Screen:

    • Single Solvents: Given the polar, salt-like nature of the zwitterion, polar protic solvents are a good starting point. Screen the following:

      • Water

      • Methanol

      • Ethanol

      • Isopropanol

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective. A common approach for zwitterionic compounds is a combination of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble). A good starting point is an alcohol/water mixture.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Table: Recrystallization Solvent Screening Guide

SolventSolubility at Room TempSolubility at BoilingPotential for Crystallization
WaterModerateHighGood
MethanolHighVery HighPoor (may need anti-solvent)
EthanolModerateHighGood
IsopropanolLowModerateVery Good
AcetoneLowLowPoor
Ethyl AcetateVery LowLowPoor
Column Chromatography

For separating mixtures of closely related compounds or for removing stubborn impurities, silica gel column chromatography can be employed. However, the acidic nature of silica gel can pose challenges for zwitterionic compounds containing a basic amine.

Q6: My this compound is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column. How can I fix this?

A6: Streaking is a common problem for both acidic and basic compounds on silica gel. For a zwitterionic molecule like this, the interaction with the acidic silica surface can be complex.

  • The Problem: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. The carboxylic acid can also interact via hydrogen bonding. This results in a broad, streaky spot on a TLC plate and poor separation on a column.

  • The Solution: Mobile Phase Modification:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluent.[6] This protonates the tertiary amine, minimizing its interaction with the silica gel and resulting in a more defined band. It also helps to keep the carboxylic acid in its protonated form.

    • Highly Polar Mobile Phase: Due to the polarity of the zwitterion, you will likely need a highly polar mobile phase. A common starting point is a mixture of dichloromethane (DCM) or ethyl acetate with methanol.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 95:5 DCM:Methanol with 1% acetic acid. Adjust the solvent polarity to achieve an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this step.

Diagram: Troubleshooting Chromatography Issues

Caption: Addressing streaking in silica gel chromatography.

References

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2004). Supporting Information for J. Med. Chem. publication jm0401170. American Chemical Society.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • ResearchGate. (2010). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). CID 118077621. Retrieved from [Link]

  • LookChem. (n.d.). Cas 952480-19-2,(3R)-1-methylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • Wiley-VCH. (2010).
  • Wikipedia. (n.d.). Arecoline. Retrieved from [Link]

  • ResearchGate. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the N-methylation of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of nipecotic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will delve into common issues, provide detailed troubleshooting strategies, and answer frequently asked questions to facilitate a successful synthesis.

Part 1: Troubleshooting Guide

The N-methylation of nipecotic acid, a crucial step in the synthesis of various neurologically active compounds, can be fraught with challenges ranging from low yields to difficult purifications. This section addresses the most common problems encountered during this process.

Issue 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material (nipecotic acid) and minimal to no desired N-methylated product.

Potential Causes & Solutions:

  • Inadequate Methylating Agent: The choice of methylating agent is critical. While classic reagents like methyl iodide are potent, they can lead to over-methylation (quaternization).

    • Recommendation: The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a highly effective method for the N-methylation of primary and secondary amines, such as nipecotic acid.[1][2][3] This reaction is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time significantly influence the outcome.

    • Recommendation: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling, in an aqueous solution.[1] Ensure the reaction is heated appropriately (e.g., 80-100 °C) for a sufficient duration (e.g., 18 hours) to drive the reaction to completion.[2][4]

  • Steric Hindrance: The cyclic structure of nipecotic acid can present steric challenges.

    • Recommendation: While less of an issue with the small reagents in the Eschweiler-Clarke reaction, if using bulkier methylating agents, consider alternative strategies that can overcome steric hindrance.

Issue 2: Formation of Side Products

Symptoms: Multiple spots on TLC or peaks in LC-MS, indicating the presence of undesired compounds alongside the product.

Potential Causes & Solutions:

  • Over-methylation (Quaternary Ammonium Salt Formation): This is a common side reaction when using highly reactive alkylating agents like methyl iodide.

    • Recommendation: As mentioned, the Eschweiler-Clarke reaction is an excellent choice to avoid this issue as it is self-limiting.[1]

  • Reaction with the Carboxylic Acid Group: The carboxylic acid moiety of nipecotic acid can potentially react under certain conditions, for instance, esterification if an alcohol is used as a solvent at high temperatures with acidic catalysis.

    • Recommendation: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to N-methylation. This protecting group can be removed by hydrolysis after the methylation step.

  • Decomposition of Reactants or Products: Some derivatives of nipecotic acid can be unstable and prone to side reactions or decomposition, especially during purification.[5][6]

    • Recommendation: Analyze the stability of your specific nipecotic acid derivative under the reaction and purification conditions. It may be necessary to modify the workup or purification method to minimize decomposition.

Issue 3: Difficult Purification

Symptoms: Inability to separate the N-methylated product from starting material, byproducts, or reagents using standard techniques like column chromatography or crystallization.

Potential Causes & Solutions:

  • Similar Polarity of Product and Starting Material: Nipecotic acid and its N-methylated derivative are both zwitterionic at neutral pH and can have very similar polarities, making chromatographic separation challenging.

    • Recommendation:

      • Acid-Base Extraction: Exploit the different pKa values of the secondary amine in nipecotic acid and the tertiary amine in the product. A carefully controlled pH adjustment during an aqueous workup can help separate the two.

      • Ion-Exchange Chromatography: This technique is well-suited for separating compounds with different charge states.

      • Derivative Formation: If direct separation is intractable, consider converting the carboxylic acid to an ester. The resulting esters of the starting material and product will likely have different polarities, facilitating separation by standard silica gel chromatography. The ester can then be hydrolyzed to yield the final product.

  • Presence of Formic Acid and Formaldehyde: Residual reagents from the Eschweiler-Clarke reaction can complicate purification.

    • Recommendation: After the reaction, basify the mixture to a high pH (e.g., 11) to neutralize the formic acid and then extract the product into an organic solvent.[4] Water-soluble formaldehyde can be removed during the aqueous workup.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N-methylation of nipecotic acid?

A1: The Eschweiler-Clarke reaction is a highly recommended and widely used method.[2][3][7] It employs formaldehyde as the methyl source and formic acid as the reducing agent.[2] A key advantage of this reaction is that it selectively produces the tertiary amine without the risk of forming the quaternary ammonium salt, which is a common side product with other methylating agents.[1][4]

Q2: My Eschweiler-Clarke reaction is not going to completion. What can I do?

A2: Ensure you are using an excess of both formaldehyde and formic acid.[1][4] The reaction is also temperature-dependent and often requires heating to 80-100°C for several hours to proceed to completion.[2] Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time.

Q3: I am observing a byproduct that I suspect is the methyl ester of my product. How can this happen in an Eschweiler-Clarke reaction?

A3: While the primary reagents are formaldehyde and formic acid, if methanol is present (for example, as a stabilizer in the formaldehyde solution) and the reaction is run at high temperatures for an extended period, acid-catalyzed esterification of the carboxylic acid is a possibility. To avoid this, use a formaldehyde source without methanol or protect the carboxylic acid group prior to the reaction.

Q4: Can I use other reducing agents besides formic acid in a reductive amination with formaldehyde?

A4: Yes, other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can be used for the reductive amination of amines with formaldehyde.[7][8] These reagents are often effective under milder conditions than the Eschweiler-Clarke reaction. However, care must be taken with the stoichiometry to avoid over-methylation.

Q5: How can I confirm that I have successfully synthesized N-methyl nipecotic acid?

A5: A combination of analytical techniques should be used for structural confirmation:

  • Mass Spectrometry (MS): The product will have a molecular weight that is 14.03 Da (the mass of a CH2 group) higher than the starting nipecotic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, you will observe a new singlet corresponding to the N-methyl protons, typically in the range of 2.2-2.8 ppm.

    • In ¹³C NMR, a new peak for the N-methyl carbon will appear.

  • Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine in nipecotic acid (around 3300-3500 cm⁻¹) will be absent in the N-methylated product.

Part 3: Experimental Protocols & Data

Protocol: N-methylation of Nipecotic Acid via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific derivatives of nipecotic acid.

Materials:

  • Nipecotic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (1M)

  • Sodium hydroxide or Potassium carbonate

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

Procedure:

  • To a solution of nipecotic acid (1.0 eq) in water, add formic acid (excess, e.g., 3-5 eq).

  • Add formaldehyde solution (excess, e.g., 3-5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a strong base (e.g., NaOH or K2CO3) to a pH of 10-11. Be cautious as gas evolution (CO2) will occur.

  • Extract the aqueous layer with an organic solvent like DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., crystallization, column chromatography, or ion-exchange chromatography).

Data Summary Table: Common Methylating Agents
Methylating Agent SystemAdvantagesDisadvantagesKey Considerations
Formaldehyde / Formic Acid (Eschweiler-Clarke) - Stops at tertiary amine, no quaternization[1]- Inexpensive reagents- High yields- High reaction temperatures- Potential for side reactions with sensitive functional groups- Use excess reagents- Ensure adequate heating and reaction time
Methyl Iodide / Base - Highly reactive- Can be performed at lower temperatures- Prone to over-methylation (quaternization)- Methyl iodide is toxic- Careful control of stoichiometry is required- A non-nucleophilic base is preferred
Formaldehyde / NaBH3CN or NaBH(OAc)3 - Milder reaction conditions- Good functional group tolerance- NaBH3CN is toxic- Stoichiometry needs to be controlled- Reaction is typically run in an alcoholic solvent
Trimethylsilyldiazomethane - Chemospecific for methylating carboxylic acids[9]- Not suitable for N-methylation- Useful for protecting the carboxylic acid group as a methyl ester

Part 4: Visualizations

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Nipecotic_Acid Nipecotic Acid (Secondary Amine) Hemiaminal Hemiaminal Intermediate Nipecotic_Acid->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid Formic Acid Formic_Acid->Hydride_Transfer Product N-Methyl Nipecotic Acid Hydride_Transfer->Product - CO2 Troubleshooting_Workflow start Low Yield of N-Methyl Nipecotic Acid check_reaction Check Reaction Conditions (Temp, Time, Reagents) start->check_reaction suboptimal Suboptimal Conditions? check_reaction->suboptimal check_reagents Evaluate Methylating Agent wrong_reagent Inappropriate Reagent? check_reagents->wrong_reagent check_purification Assess Purification Method purification_issue Purification Loss? check_purification->purification_issue suboptimal->check_reagents No optimize Optimize Temperature & Time suboptimal->optimize Yes wrong_reagent->check_purification No switch_reagent Switch to Eschweiler-Clarke or Protected Reductive Amination wrong_reagent->switch_reagent Yes modify_purification Modify Purification: - Ion Exchange - pH Adjustment - Derivatization purification_issue->modify_purification Yes end Improved Yield purification_issue->end No optimize->end switch_reagent->end modify_purification->end

Sources

Technical Support Center: Strategies for Regioselective Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine functionalization. The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet controlling the site of its functionalization remains a significant synthetic challenge.[1][2][3] Uncontrolled reactions can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the prevention of regioisomer formation during C-H functionalization and other derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is functionalizing the piperidine nitrogen instead of the carbon backbone. How can I promote C-H functionalization over N-functionalization?

This is a classic selectivity issue rooted in the high nucleophilicity of the secondary amine. To favor C-H functionalization, the nitrogen must be "masked" or its reactivity attenuated.

Root Cause Analysis:

  • Nitrogen Nucleophilicity: The lone pair on the piperidine nitrogen is highly available, making it the kinetic site of attack for many electrophiles, especially alkyl halides.[4]

  • Reaction Conditions: Conditions that favor SN2-type reactions (e.g., polar aprotic solvents, good leaving groups on the electrophile) will almost always lead to N-functionalization.

Troubleshooting Strategies:

  • Nitrogen Protection: The most robust strategy is to install a protecting group on the nitrogen. The choice of protecting group is critical as it influences the electronic and steric environment of the piperidine ring, which in turn affects regioselectivity in subsequent C-H functionalization steps.[1][2]

    • Carbamates (Boc, Cbz): tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) are excellent choices. They transform the amine into a less nucleophilic carbamate and are stable to a wide range of reaction conditions. The bulky Boc group can also sterically hinder the C2 (α) positions, which can be leveraged to direct functionalization to the C4 (γ) position.[1][2][5]

    • Sulfonamides (Ts, Bs): Groups like tosyl (Ts) or brosyl (Bs) are strongly electron-withdrawing. This deactivates the nitrogen and can influence the reactivity of the adjacent C-H bonds, often favoring C2 functionalization in certain catalytic systems.[1][2]

    • Directing Groups: For transition-metal-catalyzed C-H activation, the "protecting group" can also be a directing group that chelates to the metal center and delivers the catalyst to a specific C-H bond.[6][7][8]

  • Biocatalysis: For N-alkylation of complex heterocycles where chemoselectivity is a major issue, enzymatic approaches offer a powerful solution. Engineered N-methyltransferases (NMTs) can selectively alkylate a specific nitrogen in the presence of other nucleophilic sites, avoiding the formation of regioisomers.[9]

Q2: I am attempting a C-H functionalization and getting a mixture of C2, C3, and C4 isomers. How can I control the regioselectivity?

Achieving site-selectivity on the piperidine ring is a nuanced problem. The outcome is determined by a delicate interplay of electronics, sterics, and the chosen catalytic system.

Decision Workflow for Site-Selective C-H Functionalization

G start Goal: Site-Selective Piperidine Functionalization c2 Target C2 (α) Position start->c2  Electronically  Activated c3 Target C3 (β) Position start->c3  Electronically  Deactivated c4 Target C4 (γ) Position start->c4  Sterically  Accessible c2_strat Strategies: 1. Rhodium Catalysis (N-Boc/Bs) 2. Photoredox Catalysis 3. Directed Lithiation (N-Boc) c2->c2_strat c3_strat Strategies: 1. Directing Group at C3 2. Indirect Method:   Cyclopropanation of   Tetrahydropyridine c3->c3_strat c4_strat Strategies: 1. Directing Group at C3 2. Sterically Bulky N-Protecting   Group (e.g., N-α-oxoarylacetyl)   with Rh Catalyst c4->c4_strat

Caption: Decision workflow for selecting a C-H functionalization strategy.

Troubleshooting by Target Position:

  • For C2 (α-position) Selectivity:

    • The Challenge: The C2 position is electronically activated due to its proximity to the nitrogen atom, but it is also the most sterically hindered, especially with a bulky N-protecting group.[2]

    • Catalyst Control: Dirhodium catalysts are highly effective for C-H insertion reactions. The choice of N-protecting group in concert with the catalyst's ligand sphere is crucial. For example, Rh₂(R-TCPTAD)₄ with an N-Boc-piperidine or Rh₂(R-TPPTTL)₄ with an N-Bs-piperidine can selectively generate C2-substituted products.[1][2][10]

    • Photoredox Catalysis: Iridium-based photoredox catalysts can be used for the α-amino C-H arylation of highly substituted piperidines.[11][12] This method often proceeds under thermodynamic control, leading to the most stable stereoisomer.[11][12]

  • For C3 (β-position) Selectivity:

    • The Challenge: The C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H activation difficult.[1][2]

    • Directing Group Strategy: The most reliable method for β-functionalization is to install a directing group on the piperidine ring itself. An aminoquinoline (AQ) amide group at the C3 position can direct a palladium catalyst to selectively activate the C4 C-H bond, but deuterium exchange studies show that C-H activation also occurs at the C2 and C4 positions.[6]

    • Indirect Methods: An alternative strategy involves an indirect approach. First, perform an asymmetric cyclopropanation of an N-Boc-1,2,3,4-tetrahydropyridine. Subsequent reductive, regioselective ring-opening of the cyclopropane intermediate can yield the desired C3-functionalized piperidine.[1][2]

  • For C4 (γ-position) Selectivity:

    • The Challenge: The C4 position is sterically accessible but less electronically activated than C2. The key is to override the electronic preference for C2 activation.

    • Steric Shielding: Combining a sterically demanding N-protecting group (like N-α-oxoarylacetyl) with a bulky dirhodium catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, can effectively block the C2 positions and force the C-H functionalization to occur at the C4 position.[1][2]

    • Directing Group at C3: As mentioned, an amide directing group at C3 can effectively direct palladium-catalyzed arylation to the C4 position with high regioselectivity.[5][6] This is due to the formation of a stable six-membered palladacycle intermediate.[6]

Comparative Table of Regioselective C-H Functionalization Methods:

Target PositionMethodCatalyst / ReagentN-Protecting GroupKey Principle
C2 (α) Dirhodium Catalyzed C-H InsertionRh₂(R-TPPTTL)₄N-BsCatalyst/Protecting Group Synergy[1][2]
C2 (α) Photoredox CatalysisIr(ppy)₃ / Aryl NitrileN-ArylRadical C-H Abstraction[11][12]
C3 (β) Indirect: Cyclopropanation/Ring OpeningRh₂(S-DOSP)₄ then H₂, Pd/CN-BocStrain-Release Functionalization[1][2]
C4 (γ) Dirhodium Catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylSteric Shielding of C2[1][2]
C4 (γ) Directed C-H ArylationPd(OAc)₂C3-Amide (AQ)Chelation-Assisted Palladacycle[5][6]
Q3: My Palladium-catalyzed C-H arylation is giving low yields and poor selectivity. What are the critical parameters to optimize?

Palladium-catalyzed C-H activation is a powerful but sensitive transformation. Success hinges on carefully controlling multiple variables in the catalytic cycle.

Mechanistic Checkpoints in Pd-Catalyzed C-H Arylation

G sub Substrate (DG-Pip) palladacycle Palladacycle Intermediate sub->palladacycle C-H Activation (Reversible) cat Pd(II) Catalyst cat->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition oxid_add Oxidative Addition (Ar-I) oxid_add->pd_iv product Arylated Product pd_iv->product Reductive Elimination (Turnover Limiting) red_elim Reductive Elimination product->cat Catalyst Regeneration

Caption: Key steps in the Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Troubleshooting Guide for Pd-Catalyzed Arylation:

  • Problem: Low Conversion / Stalled Reaction

    • Cause: Catalyst inhibition or decomposition is a common culprit. Iodide, a byproduct of oxidative addition, can coordinate to the palladium center and inhibit catalyst turnover.[6] Reductive elimination is often the turnover-limiting step.[6]

    • Solution:

      • Additive Choice: The combination of a base (like K₂CO₃) and pivalic acid (PivOH) is crucial. This mixture helps regenerate the active catalyst and sequesters iodide as insoluble KI.[6] Silver salts (e.g., AgOAc) can also be used as halide scavengers but can be costly.[13]

      • Aryl Halide Electronics: The electronic nature of the aryl iodide matters. While electron-poor aryl iodides can favor oxidative addition, they may slow down the turnover-limiting reductive elimination step.[6] If your reaction is stalling with an electron-poor partner, consider using a more electron-neutral or electron-rich aryl iodide if the target allows.

      • Directing Group Modification: Enhancing the directing group can accelerate the reaction. For instance, a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the rate-limiting reductive elimination step, leading to improved yields.[6]

  • Problem: Poor Regioselectivity (e.g., C4 vs. C2)

    • Cause: The reversibility of the C-H activation step can lead to the formation of multiple palladacycle intermediates.[6] While one palladacycle may be thermodynamically preferred, the activation barriers to downstream steps determine the final product distribution.

    • Solution:

      • Steric Tuning: Ensure your directing group and N-protecting group are appropriately sized to favor the desired palladacycle. For C4-selectivity with a C3-directing group, a bulky N-Boc group can help disfavor the formation of the C2-palladacycle.[5]

      • Solvent and Temperature: These parameters can influence the equilibrium between different intermediates. Screen a range of non-polar and polar aprotic solvents and temperatures to find the optimal conditions for selectivity.

Q4: How can I reliably determine the regiochemistry of my functionalized piperidine products?

Unambiguous characterization is essential to confirm the success of your regioselective strategy. A combination of spectroscopic techniques is the most robust approach.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your primary tool.

    • ¹H NMR: The chemical shifts, coupling constants (J-values), and splitting patterns of the protons on the piperidine ring are highly sensitive to the position of the new substituent. Pay close attention to the aromatic region (if applicable) and the 2-8 ppm range for the ring protons.[14][15]

    • ¹³C NMR: The number of signals and their chemical shifts provide a clear fingerprint of the molecule's symmetry and substitution pattern.[14][15]

    • 2D NMR (COSY & HSQC/HMBC): These experiments are critical for definitive assignment.

      • COSY (¹H-¹H Correlation Spectroscopy): Establishes which protons are coupled (adjacent) to each other, allowing you to "walk" around the ring and map out the connectivity.[14][15]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[14][15]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is invaluable for identifying the point of attachment for a new substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct number of atoms have been added. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unequivocal proof of the structure and regiochemistry. This is the "gold standard" for structural elucidation.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of N-Boc-piperidine-3-carboxamide

This protocol is adapted from methodologies focusing on directed C-H functionalization.[5][6]

Materials:

  • N-Boc-piperidine-3-(8-aminoquinoline)carboxamide (Substrate)

  • Aryl Iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous Toluene (0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add the piperidine substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by pivalic acid via syringe.

  • Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated product.

References

  • Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group Source: ACS Catalysis URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: Chemistry – A European Journal URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Approaches to α-functionalization of piperidines by C H... Source: ResearchGate URL: [Link]

  • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups Source: Organic Letters URL: [Link]

  • Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization Source: PubMed URL: [Link]

  • Title: Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation Source: ChemRxiv URL: [Link]

  • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: ResearchGate URL: [Link]

  • Title: Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light Source: SciSpace URL: [Link]

  • Title: (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: ResearchGate URL: [Link]

  • Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

  • Title: Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds Source: AZoM URL: [Link]

  • Title: Palladium-Catalyzed Alkyl C–H Bond Activation Source: PubMed Central URL: [Link]

  • Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: The Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments Magnetic Resonance URL: [Link]

  • Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: PubMed Central URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Advances URL: [Link]

  • Title: 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Source: ResearchGate URL: [Link]

  • Title: (PDF) Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions Source: ResearchGate URL: [Link]

  • Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: PubMed URL: [Link]

  • Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine Source: ResearchGate URL: [Link]

  • Title: Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

  • Title: Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles Source: ChemRxiv URL: [Link]

  • Title: Synthesis of Saturated N- Heterocycles Source: ETH Zurich Research Collection URL: [Link]

  • Title: Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Stability and storage conditions for 1-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylpiperidine-3-Carboxylic Acid

This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling, storage, and use of this compound (CAS: 5657-70-5). Designed for researchers in chemistry and drug development, this document aims to ensure the stability and integrity of the compound throughout your experimental workflows.

Section 1: Compound Stability and Storage Quick Reference

For ease of use, the critical storage and stability parameters for this compound are summarized below.

ParameterRecommendationRationale & Key Considerations
Physical Form Solid[1]Typically a crystalline or powdered solid at room temperature.
Storage Temperature Cool, dry place[2][3]Minimizes the risk of thermal degradation and moisture uptake. Avoid high heat.[3]
Atmosphere Tightly sealed container[2][3]. Store under an inert atmosphere (e.g., Argon, Nitrogen)[4].The compound is a tertiary amine, which can be susceptible to oxidation over time. Protecting from moisture is also critical as it can affect stability.[4][5]
Light Exposure Store in an opaque or amber vial.While not explicitly stated as light-sensitive in basic SDS, it is good practice for complex organic molecules to prevent potential photolytic degradation.
Recommended Solvents pH-dependent aqueous solubility; polar organic solvents.As a zwitterionic compound (containing both a basic amine and an acidic carboxylic acid), its solubility in water is lowest at its isoelectric point and increases in acidic or basic solutions. Test solubility in solvents like DMSO, DMF, or methanol for stock solutions.
Incompatibilities Strong oxidizing agents, strong acids[3].These can cause vigorous reactions or degradation of the compound.[3] Avoid contact with these materials during storage and experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] To provide the best protection against atmospheric moisture and oxygen, storing the material under an inert atmosphere, such as argon or nitrogen, is highly recommended.[4] An amber glass vial is preferable to protect against potential light-induced degradation.

  • Expertise & Experience: The 1-methylpiperidine moiety contains a tertiary amine, which can be susceptible to N-oxidation, a common degradation pathway for such functional groups. The carboxylic acid group makes the compound potentially hygroscopic. An inert atmosphere and a desiccated environment directly counteract these primary degradation routes, ensuring the compound's purity over extended periods.

Q2: How should I prepare stock solutions? What solvents are recommended?

The choice of solvent depends on the experimental requirements. Due to its zwitterionic nature, the solubility of this compound in aqueous buffers is highly pH-dependent.

  • Aqueous Solutions: Solubility will be minimal at the isoelectric point (pI). To dissolve it in an aqueous buffer, adjust the pH away from the pI. Acidifying the solution will protonate the carboxylate, while making it basic will deprotonate the piperidinium ion, increasing solubility in both cases.

  • Organic Solvents: For creating concentrated stock solutions, polar aprotic solvents like DMSO or DMF are generally good starting points. Alcohols such as methanol or ethanol may also be suitable.

It is crucial to perform a small-scale solubility test before preparing a large batch of stock solution.

Q3: How stable are solutions of this compound? How often should I prepare fresh solutions?

Solution stability is significantly lower than solid-state stability. We recommend preparing aqueous solutions fresh for each experiment. If you must store them, flash-freeze aliquots in an appropriate solvent (like DMSO) and store them at -20°C or -80°C for short-term use (1-2 weeks). Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability in any given solvent system should be validated by the end-user for their specific application.

Q4: What are the primary signs of degradation for this compound?

Degradation can manifest in several ways:

  • Visual Signs: A noticeable change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping due to moisture absorption) of the solid material. For solutions, the appearance of cloudiness, precipitation, or color change can indicate degradation or insolubility.

  • Analytical Signs: When analyzed by techniques like HPLC, NMR, or mass spectrometry, the appearance of new peaks or a decrease in the area of the primary compound peak suggests the formation of impurities. A shift in pH of an unbuffered solution can also be an indicator.

Q5: What materials and substances are incompatible with this compound?

Based on its chemical structure and safety data, the compound should not be stored or mixed with strong oxidizing agents or strong acids.[3]

  • Causality: Strong oxidizers can react with the tertiary amine. Strong acids can cause an aggressive and potentially exothermic acid-base reaction and may lead to unwanted side reactions depending on the experimental conditions.[3] Always check for compatibility with other reagents in your experimental buffer system.

Section 3: Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent stability. This section provides a logical workflow to diagnose and resolve common issues.

Troubleshooting_Workflow A Problem Observed (e.g., Low Yield, No Activity, Poor Reproducibility) B Is the solid compound discolored or clumpy? A->B Check Solid C Is the stock solution cloudy, colored, or precipitated? A->C Check Solution H Have you checked for buffer incompatibility? A->H Check Experiment B->C No D Compound Degradation Likely (Improper Storage) B->D Yes F Solubility/Stability Issue C->F Yes C->H No E Action: Procure fresh compound. Review storage protocol (See Sec 1). D->E G Action: Prepare fresh solution. Validate solvent and pH. Consider sonication or gentle warming. F->G I Potential Incompatibility (e.g., reaction with buffer components) H->I Yes K All Checks Pass Consider other experimental variables H->K No J Action: Review all components for reactivity (See Sec 2, Q5). Test a simpler buffer system. I->J

Caption: Troubleshooting workflow for experiments using this compound.

SymptomPotential CauseRecommended Solution
Inconsistent Experimental Results 1. Degradation of solid reagent due to improper storage. 2. Instability of stock solution (e.g., prepared too far in advance, multiple freeze-thaw cycles). 3. Inaccurate concentration due to hygroscopy (water absorption).1. Perform a quality check on the solid material. If discolored, discard and use a fresh batch. 2. Always prepare fresh solutions immediately before the experiment. If using frozen aliquots, use a fresh aliquot for each experiment. 3. If high accuracy is needed, dry the solid in a vacuum oven at a mild temperature before weighing, or store it in a desiccator.
Cloudy or Precipitated Solution 1. Poor solubility in the chosen solvent or buffer. 2. The pH of the aqueous buffer is near the compound's isoelectric point. 3. The solution has been stored improperly, leading to precipitation or degradation.1. Try gentle warming or sonication to aid dissolution. Perform a small-scale test with an alternative solvent (e.g., DMSO). 2. Adjust the pH of the buffer. For example, adding a small amount of HCl or NaOH can significantly increase solubility. 3. Discard the solution and prepare it fresh.
Discoloration of Solid or Solution 1. Oxidation of the tertiary amine. 2. Contamination of the stock vial. 3. Reaction with an incompatible component in the solution.1. This indicates significant degradation. The material should be discarded. Ensure future storage is under an inert atmosphere.[4] 2. Use high-purity solvents and sterile techniques when preparing solutions. 3. Review all components for incompatibilities, especially strong acids or oxidizing agents.[3]

Section 4: Experimental Protocol

Protocol: Preparation and Quality Assessment of a 100 mM Stock Solution in DMSO

This protocol provides a self-validating method for preparing a standard stock solution.

Materials:

  • This compound (CAS: 5657-70-5)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas source (optional, but recommended)

  • Sterile pipette tips and microcentrifuge tubes

Methodology:

  • Pre-use Inspection: Visually inspect the solid this compound. It should be a white to off-white solid. Note any discoloration or significant clumping. If these are present, the integrity of the compound may be compromised.

  • Aliquot Preparation: Allow the reagent container to come to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: On an analytical balance, accurately weigh out 14.32 mg of the compound (Molecular Weight: 143.18 g/mol [6]) into a clean, dry microcentrifuge tube.

    • Trustworthiness Check: Performing this in a low-humidity environment or glovebox minimizes water absorption, ensuring a more accurate concentration.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube. Cap tightly and vortex for 1-2 minutes. If necessary, gently warm the solution to 30-37°C to aid dissolution.

  • Quality Control Check: Visually inspect the final solution. It should be clear and colorless. Any haziness or particulate matter indicates a solubility issue or contamination. The pH of the neat DMSO solution will not be meaningful, but this stock can be diluted into aqueous buffers for pH measurement if needed.

  • Storage:

    • If using immediately, proceed.

    • For short-term storage, blanket the headspace of the vial with argon or nitrogen gas before sealing tightly with the PTFE-lined cap.

    • Create smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to two weeks. For longer-term storage, -80°C is preferred, but stability must be validated.

References

  • This compound hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of this compound. ChemSrc. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Reactions of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile building block. The unique structure of this compound, featuring a tertiary amine within a piperidine ring, can present specific challenges in common synthetic transformations such as amide and ester formations. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles, ensuring successful and efficient reactions.

Understanding the Unique Reactivity of this compound

This compound is a valuable scaffold in medicinal chemistry due to its rigid cyclic structure and the presence of both a carboxylic acid handle and a basic nitrogen atom. However, these features also contribute to its distinct reactivity profile. The tertiary amine, with a pKa of approximately 9.7, can act as an internal base, influencing the reaction environment and potentially interfering with coupling reagents.[1] Furthermore, the piperidine ring introduces steric considerations that can affect the accessibility of the carboxylic acid group.

This guide will address common issues encountered during the use of this compound in amide and ester synthesis, providing logical, evidence-based solutions.

Troubleshooting Guide & FAQs

Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery and development. However, coupling this compound with amines can be challenging. Here are some common problems and their solutions:

Question 1: My amide coupling reaction with this compound is sluggish or failing to proceed to completion. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to a slow or incomplete amide coupling reaction with this substrate. The primary culprits are often related to steric hindrance, suboptimal activation of the carboxylic acid, or interference from the tertiary amine.

Causality and Solutions:

  • Steric Hindrance: The piperidine ring can sterically encumber the carboxylic acid at the 3-position, making it less accessible to the activating agent and the incoming amine nucleophile.[2] This is particularly true for bulky amines.

    • Solution: Employ more reactive coupling reagents that are effective for sterically hindered substrates.[3] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than standard carbodiimides like DCC or EDC in these situations.[4]

  • Suboptimal Carboxylic Acid Activation: The presence of the basic tertiary amine can interfere with the activation step. The amine can be protonated, exist as a zwitterion, or interact with the coupling reagent.

    • Solution:

      • Pre-activation: Activate the this compound with the coupling reagent and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) for a short period (e.g., 15 minutes) before adding the amine. This allows for the formation of the active ester intermediate without premature reaction with the amine nucleophile.[5][6]

      • Choice of Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine to deprotonate the carboxylic acid without competing as a nucleophile.[6] The stoichiometry of the base is crucial; typically, 2-3 equivalents are used.

  • Intramolecular Reactions: While less common, the tertiary amine could potentially participate in side reactions, although its nucleophilicity is generally low in this context.

dot

Amide Coupling Troubleshooting start Low Amide Yield steric_hindrance Steric Hindrance? start->steric_hindrance activation_issue Activation Issue? start->activation_issue side_reaction Side Reactions? start->side_reaction use_stronger_reagent Use HATU or PyBOP steric_hindrance->use_stronger_reagent pre_activation Pre-activate Acid activation_issue->pre_activation optimize_base Optimize Base (DIPEA) activation_issue->optimize_base monitor_byproducts Monitor by LC-MS side_reaction->monitor_byproducts

Caption: Troubleshooting workflow for low amide coupling yields.

Question 2: I am observing significant side product formation in my HATU-mediated coupling reaction. What could be the cause?

Answer:

While HATU is a highly effective coupling reagent, it can participate in side reactions, particularly in the presence of nucleophiles other than the intended amine.

Causality and Solutions:

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU can react with the primary or secondary amine nucleophile to form a guanidinium byproduct, which terminates the desired reaction. This is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[7]

    • Solution:

      • Stoichiometry: Use a stoichiometric amount of HATU (typically 1.0-1.2 equivalents) relative to the carboxylic acid.

      • Order of Addition: As mentioned previously, pre-activating the carboxylic acid with HATU and a base before adding the amine can minimize the opportunity for the amine to react directly with HATU.

  • Reaction with Tertiary Amine: Although less common, the tertiary amine of the piperidine ring could potentially interact with HATU, especially under prolonged reaction times or at elevated temperatures. This is a complex area, and the likelihood depends on the specific reaction conditions.

    • Solution: Maintain a controlled reaction temperature (typically room temperature) and monitor the reaction progress to avoid unnecessarily long reaction times.

Question 3: How do I effectively purify the final amide product, which is often polar and water-soluble?

Answer:

Purification of polar, amine-containing compounds can be challenging due to their solubility in aqueous and organic phases.

Solutions:

  • Aqueous Work-up: A carefully planned aqueous work-up can remove many impurities.

    • Acidic Wash: An acidic wash (e.g., dilute HCl) will protonate the tertiary amine, making the product more water-soluble and helping to remove non-basic organic impurities.

    • Basic Wash: A subsequent basic wash (e.g., saturated NaHCO₃) will deprotonate any unreacted carboxylic acid, partitioning it into the aqueous layer.

    • Extraction: After the washes, the product can be extracted into an organic solvent. If the product is highly polar, multiple extractions with a more polar solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol may be necessary.

  • Chromatography:

    • Normal Phase Silica Gel: For compounds that are not excessively polar, standard silica gel chromatography can be effective. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to prevent tailing of the amine on the acidic silica.[8]

    • Reverse Phase Chromatography (Prep-HPLC): For highly polar products, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid (TFA) is often the most effective purification method.

    • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed to separate compounds based on their charge.[9]

Esterification Reactions

Esterification of this compound also presents challenges due to steric hindrance and the basicity of the piperidine nitrogen.

Question 4: My Fischer esterification (acid-catalyzed) of this compound is giving low yields. Why is this happening and what are the alternatives?

Answer:

Fischer esterification is often inefficient for sterically hindered carboxylic acids and can be complicated by the presence of the basic amine.

Causality and Solutions:

  • Protonation of the Tertiary Amine: In the acidic conditions of a Fischer esterification, the tertiary amine will be protonated. This can decrease the overall solubility of the starting material in the alcohol solvent and may electronically disfavor the reaction.

  • Steric Hindrance: As with amide coupling, the steric bulk around the carboxylic acid can slow down the rate of esterification.

Alternative Esterification Methods:

  • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalyst (like DMAP) under neutral conditions.[10] This avoids the need for strong acid, thus preventing the protonation issues. However, for sterically hindered alcohols, this reaction can still be slow.

  • Activation as an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base.

    • Caution: This method can be harsh and may not be suitable for sensitive substrates.

  • Mitsunobu Reaction: For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be a highly effective method for esterification under mild, neutral conditions.

dot

Esterification_Decision_Tree start Esterification of this compound alcohol_type Nature of Alcohol? start->alcohol_type primary_alcohol Primary/Secondary Alcohol alcohol_type->primary_alcohol Less Hindered tertiary_alcohol Tertiary/Hindered Alcohol alcohol_type->tertiary_alcohol Hindered steglich Steglich Esterification (DCC/DMAP) primary_alcohol->steglich acyl_chloride Acyl Chloride Formation (SOCl2) tertiary_alcohol->acyl_chloride mitsunobu Mitsunobu Reaction (DEAD/PPh3) acyl_chloride->mitsunobu If sensitive

Caption: Decision tree for selecting an esterification method.

General Considerations

Question 5: How should I handle and store this compound?

Answer:

This compound is typically a solid at room temperature.[11] It is advisable to store it in a cool, dry place, away from incompatible materials such as strong oxidizing agents. While generally stable, its hygroscopic nature (tendency to absorb moisture from the air) means it should be stored in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) is good practice.

Question 6: What are the best analytical techniques to monitor the progress of my reactions?

Answer:

Effective reaction monitoring is key to optimizing conditions and determining the endpoint of the reaction.

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method for qualitative monitoring. A common eluent system is a mixture of DCM and methanol. Staining with ninhydrin can be used to visualize amine-containing compounds, while a potassium permanganate stain can indicate the consumption of the alcohol in esterification reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product. It provides both retention time information and mass confirmation, which is invaluable for identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals. For example, in an amide coupling, the appearance of a new amide N-H proton signal and shifts in the signals of the protons adjacent to the carbonyl group can be monitored.[12][13]

Tabular Summary of Recommended Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHigh reactivity, suitable for hindered couplings, low racemization.[4]Can cause guanidinylation of amines, potentially explosive.[7][14]
PyBOP PhosphoniumHigh reactivity, good for hindered couplings, non-carcinogenic byproducts.Less stable in solution than uronium reagents.
EDC/HOBt Carbodiimide/AdditiveWater-soluble byproducts, easy to remove during work-up.Less reactive than phosphonium or uronium reagents, potential for racemization.
DCC/DMAP Carbodiimide/CatalystInexpensive and effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is often difficult to remove, potential for racemization.[15]

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add DIPEA (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion.

  • Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Steglich Esterification
  • To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute aqueous acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • DTIC. THE REACTION -BETWEEN TERTIARY AMINES AND. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • MDPI. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ACS Publications. Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Wikipedia. HATU. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

  • ResearchGate. Carboxylic acid react with amine? Condition??. [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • ResearchGate. Purification of compound containing dicarboxylic acid and amine. [Link]

  • PMC. A practical catalytic reductive amination of carboxylic acids. [Link]

  • Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • YouTube. Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond.. [Link]

  • Science and Education Publishing. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. [Link]

  • ResearchGate. Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid.. [Link]

  • ResearchGate. What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • PubChem. CID 118077621. National Center for Biotechnology Information. [Link]

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • RSC Publishing. Basicity of carboxylic acids: resonance in the cation and substituent effects. [Link]

Sources

Technical Support Center: Purification of 1-Methylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced chemical purification. This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals working with 1-methylpiperidine-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common purification challenges and achieve high-purity material for your critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A: A thorough understanding of your potential impurities is the first step in designing an effective purification strategy[1]. The impurity profile of this compound is heavily dependent on its synthetic route. However, several classes of impurities are commonly encountered:

  • Unreacted Starting Materials: If the synthesis involves the hydrolysis of an ester precursor, such as ethyl or methyl 1-methylpiperidine-3-carboxylate, residual ester is a common impurity[2][3][4].

  • Reagent-Related Impurities: Byproducts from reagents used during synthesis can co-isolate with your product[1]. This includes inorganic salts (e.g., hydrochlorides, sulfates) formed during pH adjustments or reaction workups.

  • Byproducts of Side Reactions: Depending on the specific synthetic pathway, side reactions can generate structurally similar piperidine derivatives that may be difficult to separate[1][5].

  • Solvents and Water: Residual solvents from the reaction or workup, as well as water, are frequent contaminants that can affect crystallization and accurate yield calculations[1].

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brown tint) of the material[1].

Q2: My compound is a zwitterion and shows poor solubility in standard organic solvents. How can I effectively use liquid-liquid extraction?

A: This is an excellent and critical question. This compound possesses both a basic tertiary amine (pKa ≈ 9.7) and a carboxylic acid group (pKa ≈ 2-4)[6]. At neutral pH, it exists predominantly as a zwitterion, or internal salt, which explains its high polarity and poor solubility in non-polar organic solvents. This property is key to its purification via acid-base extraction[7][8].

The strategy is to manipulate the pH of the aqueous phase to render the molecule either cationic (soluble in water) or anionic (soluble in water), allowing you to wash away neutral organic impurities. You can then adjust the pH back to the isoelectric point to recover the zwitterionic product, which often has minimal water solubility, or extract it into an organic layer at a pH where it is uncharged.

  • At Acidic pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), but the piperidine nitrogen is also protonated (cationic charge). The overall molecule is a water-soluble cation (the hydrochloride salt)[9][10]. This allows you to wash the aqueous solution with an organic solvent (e.g., dichloromethane, ethyl acetate) to remove any neutral or acidic impurities.

  • At Basic pH (e.g., pH > 11): The piperidine nitrogen is neutral, but the carboxylic acid is deprotonated (anionic charge). The overall molecule is a water-soluble anion (e.g., the sodium salt). This allows for washing with an organic solvent to remove neutral or basic impurities.

This pH-dependent solubility is the cornerstone of its purification, as detailed in Protocol 1.

Q3: How do I choose the best purification method for my specific situation?

A: The optimal method depends on the nature of the impurities, the scale of your experiment, and the required final purity.

  • Acid-Base Extraction: This should be your first line of defense, especially after a chemical synthesis[7]. It is highly effective for removing most neutral and some acidic or basic impurities. It is an ideal bulk purification step before fine-tuning with other methods.

  • Recrystallization: If your crude product is a solid and you have successfully removed gross impurities via extraction, recrystallization is a powerful technique for achieving high purity[11]. The key is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for piperidine derivatives include alcohols (ethanol, methanol) and acetone[11].

  • Flash Column Chromatography: This method is best for separating compounds with similar polarities. Due to the basic nature of your compound, standard silica gel can lead to significant peak tailing. It is crucial to add a modifier to your mobile phase, such as 0.5-2% triethylamine or ammonia in methanol, to saturate the acidic silanol groups on the silica surface and ensure symmetrical peak shape[1].

  • Ion-Exchange Chromatography: This is a more advanced technique, particularly useful for desalting zwitterionic compounds[12]. If your product is contaminated with inorganic salts that cannot be removed by other means, passing a solution of your compound through an appropriate ion-exchange resin can be highly effective.

Below is a decision-making workflow to guide your choice:

G start Crude Product q1 Gross Impurities Present? (e.g., neutral organics, starting materials) start->q1 acid_base Perform Acid-Base Extraction (Protocol 1) q1->acid_base  Yes q2 Is Product a Crystalline Solid? q1->q2  No / Unsure acid_base->q2 recrystallize Recrystallization (Protocol 2) q2->recrystallize  Yes q3 Closely Related Impurities? q2->q3  No recrystallize->q3 chromatography Flash Chromatography (with modifier) (Protocol 3) q3->chromatography  Yes end High-Purity Product q3->end  No chromatography->end

Figure 1. Decision workflow for selecting a purification method.
Q4: My final product contains inorganic salts from the workup. How can these be removed?

A: Salt removal from zwitterions is a common challenge[12]. Here are several effective strategies:

  • Isoelectric Point Precipitation: Carefully adjust the pH of an aqueous solution of your product to its isoelectric point (pI). At the pI, the zwitterion has minimal water solubility and may precipitate, leaving the more soluble inorganic salts in the solution. This can be tricky and may result in incomplete recovery[12].

  • Solvent Trituration/Washing: If the product is a solid, you can wash (triturate) it with a solvent in which the product is insoluble but the salt has some solubility. For example, washing the solid with cold isopropanol or acetone might remove certain salts.

  • Size Exclusion Chromatography (SEC): For small-scale applications, SEC can separate your compound from salts based on molecular size.

  • Dialysis: If you have a larger batch and the appropriate equipment, dialysis can be used to remove salts from an aqueous solution of your product[12].

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral organic impurities from your crude product.

Principle: This method leverages the zwitterionic nature of this compound. By converting the molecule into a water-soluble salt (either cationic or anionic), neutral impurities can be washed away with an immiscible organic solvent.

Figure 2. Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If it is not fully soluble, proceed anyway as the acid wash will dissolve the desired product.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate. The this compound will be protonated and move into the aqueous layer[13].

  • Separate Layers: Drain the organic layer, which contains neutral impurities, and discard it.

  • Basification: To the aqueous layer in the separatory funnel, add fresh DCM. Slowly add 6M sodium hydroxide (NaOH) with swirling until the pH is strongly basic (pH > 12, check with pH paper). This converts the product back to its free base form, which is more soluble in the organic solvent.

  • Extraction: Shake the funnel vigorously to extract the product into the DCM layer. Allow the layers to separate.

  • Repeat Extraction: Drain the organic layer into a clean flask. Add a fresh portion of DCM to the aqueous layer and repeat the extraction to maximize recovery.

  • Combine and Dry: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product[1].

Protocol 2: Purification by Recrystallization

Principle: This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the target compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. Good candidates for piperidine derivatives often include ethanol, methanol, isopropanol, or acetone/water mixtures[11]. The ideal solvent should dissolve the product completely upon heating but show low solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

Principle: This method separates components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude product on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of dichloromethane and methanol. An optimal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.3[1].

  • Eluent Modification (Crucial Step): To prevent peak tailing, add a basic modifier to your chosen eluent system. Add 1-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to the mobile phase[1].

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like pure methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product[1].

Purification Parameters Summary

MethodBest ForKey AdvantageCritical Parameter/Consideration
Acid-Base Extraction Removing neutral, acidic, or basic impurities; initial bulk cleanup.High capacity, cost-effective, and rapid for gross separation.Accurate pH control is essential to ensure the compound is in the correct layer.[7][14]
Recrystallization Removing small amounts of impurities from a crystalline solid.Can yield very high purity material; scalable.Solvent selection is critical and requires empirical testing.[11]
Flash Chromatography Separating closely related impurities with different polarities.High resolving power for complex mixtures.Mobile phase must be modified with a base (e.g., triethylamine) to prevent peak tailing.[1]

References

  • BenchChem. (2025).
  • Blog. (2025).
  • Gjelstad, A., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. PubMed. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • PubChem. This compound. [Link]

  • NIST. This compound ethyl ester. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Royal Society of Chemistry. Supplementary Information: Piperidines. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Google Patents. (1944).
  • PubChem. This compound hydrochloride. [Link]

  • Chemsrc. Methyl 1-methylpiperidine-3-carboxylate. [Link]

  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • International Laboratory USA. (3r)-1-methylpiperidine-3-carboxylic acid. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for Scaling Up 1-Methylpiperidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 1-methylpiperidine-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of various pharmaceuticals, the robust and scalable production of this compound is of significant interest. This document will delve into the common synthetic routes and address the specific challenges encountered during scale-up, offering practical, field-proven insights to ensure successful and optimized synthesis.

This compound is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making it a valuable building block in medicinal chemistry.[1][2] Its synthesis typically involves the N-methylation of a piperidine-3-carboxylic acid precursor or the reduction of a corresponding pyridine-based starting material followed by N-methylation. While several synthetic strategies exist, this guide will focus on the common challenges and optimization of a prevalent pathway: the esterification of arecaidine followed by hydrogenation. Arecaidine, or 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a natural alkaloid found in the areca nut.[3]

This resource aims to be a self-validating system, where the causality behind experimental choices is clearly explained, empowering you to not only follow protocols but also to understand and adapt them to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The primary synthetic pathways to this compound generally fall into two categories:

  • Modification of a Pre-existing Piperidine Ring: This often involves the N-methylation of piperidine-3-carboxylic acid (nipecotic acid) or its esters.[1][2]

  • Reduction of a Pyridine Precursor: A common starting material is a pyridine derivative which is first hydrogenated to the corresponding piperidine, followed by N-methylation.[4][5]

A widely utilized and economically viable approach starts from arecoline, which is hydrolyzed to arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid).[6] The double bond in the tetrahydropyridine ring is then hydrogenated to yield the final product.

Q2: What are the initial purity considerations for the starting material, arecaidine?

The purity of the starting arecaidine is crucial for a successful and clean reaction. Impurities can lead to side reactions and catalyst poisoning during hydrogenation.

  • Source of Arecaidine: Arecaidine can be obtained from the hydrolysis of arecoline, a natural product.[6] The completeness of this hydrolysis should be verified to avoid the presence of the corresponding methyl ester in the subsequent hydrogenation step.

  • Potential Impurities: Besides unreacted arecoline, other alkaloids from the natural source could be present. It is advisable to use arecaidine with a purity of >98%.

  • Analytical Verification: Purity should be confirmed by techniques such as NMR, LC-MS, or titration before proceeding with the synthesis.

Q3: What are the key challenges when scaling up the hydrogenation of arecaidine?

Scaling up the hydrogenation of arecaidine from laboratory to pilot or production scale introduces several challenges that can affect yield, purity, and safety.[7][8]

  • Exothermic Reaction: Hydrogenation is a highly exothermic process.[7] Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions or even a runaway reaction.[8]

  • Mass Transfer Limitations: Efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical.[8] What works with a magnetic stir bar in a small flask may not be effective with a mechanical stirrer in a large vessel, leading to poor mass transfer and incomplete reaction.[8]

  • Catalyst Handling and Separation: On a larger scale, handling pyrophoric catalysts like Palladium on Carbon (Pd/C) requires stringent safety protocols. Filtration and complete removal of the catalyst from the product solution can also be more challenging.[7]

  • Impurity Amplification: Minor side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex purification process.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Hydrogenation of Arecaidine

Potential Causes:

  • Inactive Catalyst: The catalyst (e.g., Pd/C, PtO₂) may have lost its activity due to improper storage, handling, or poisoning.[4][9]

  • Insufficient Hydrogen Pressure: The pressure may be too low to drive the reaction to completion, especially with less active catalysts.[5]

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate.[8]

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[10]

  • Presence of Catalyst Poisons: Impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.[4]

Recommended Solutions:

  • Catalyst Verification: Use a fresh batch of catalyst or test the activity of the current batch on a small-scale, reliable reaction.[5] Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure. Ensure the reactor is properly sealed and that there are no leaks.

  • Improve Agitation: Increase the stirring rate to ensure the catalyst is well suspended and to improve gas-liquid mixing.[5] For larger reactors, consider the design of the impeller.

  • Adjust Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C), while monitoring for the formation of byproducts.

  • Purify Starting Materials: If catalyst poisoning is suspected, purify the arecaidine and use high-purity, anhydrous solvents.[4]

Issue 2: Formation of Side Products

Potential Causes:

  • Over-reduction: Under harsh conditions (high temperature and pressure), the carboxylic acid group could potentially be reduced to an alcohol, although this is generally less common for carboxylic acids compared to esters.[11][12]

  • Ring Opening: In very aggressive conditions, cleavage of the piperidine ring could occur.

  • Decarboxylation: Although less likely under typical hydrogenation conditions, elevated temperatures could potentially lead to some decarboxylation.

Recommended Solutions:

  • Milder Reaction Conditions: Optimize the reaction by using lower temperatures and pressures that are still sufficient to drive the primary reaction to completion.[4]

  • Catalyst Selection: The choice of catalyst can influence selectivity. For example, Platinum oxide (PtO₂) can sometimes be used under more controlled conditions than Palladium on Carbon (Pd/C).[5]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, GC-MS, or LC-MS to stop the reaction once the starting material is consumed, avoiding prolonged reaction times that could lead to side product formation.[4]

Issue 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • Incomplete Catalyst Removal: Fine particles of the heterogeneous catalyst may pass through the filter, contaminating the final product.

  • Product Solubility: The product, being a zwitterionic amino acid, may have variable solubility in different solvents, complicating extraction and crystallization.

  • Formation of Salts: The basic nitrogen of the piperidine ring can react with atmospheric carbon dioxide to form a carbonate salt, which can affect its physical properties and purification.[4]

Recommended Solutions:

  • Efficient Catalyst Filtration: Use a filter aid like Celite® to ensure complete removal of the catalyst. A second filtration through a finer filter may be necessary.

  • Optimized Work-up: After filtration of the catalyst, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture.

  • pH Adjustment: During extraction or crystallization, adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility and facilitate precipitation.

  • Inert Atmosphere: To prevent carbonate formation, handle the purified product under an inert atmosphere (e.g., nitrogen or argon).[4]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a typical lab-scale procedure starting from arecaidine.

Materials:

  • Arecaidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (or another suitable alcohol/water mixture)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure reactor, add arecaidine and the solvent (e.g., methanol).[4]

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst.[4]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).[13]

  • Reaction: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[4]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.[4]

  • Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization.

Scale-Up Considerations and Parameter Optimization

When scaling up the synthesis, the following parameters should be carefully optimized.

ParameterLab-Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Key Considerations for Scale-Up
Catalyst Loading 5-10 mol%1-5 mol%Higher catalyst loading may be needed initially to overcome mass transfer limitations, but should be optimized to reduce cost and ease of removal.
Hydrogen Pressure 50-100 psi100-500 psiHigher pressure can increase the reaction rate but requires more robust equipment. Safety is a primary concern.
Temperature 25-60 °C40-80 °CEfficient heat removal is critical. The reaction should be initiated at a lower temperature and slowly ramped up while monitoring the internal temperature.[8]
Agitation Magnetic stirringMechanical stirring (e.g., pitched-blade turbine)The stirrer design and speed must ensure adequate suspension of the catalyst and efficient gas-liquid dispersion.[8]
Solvent Volume ~10-20 mL/g of substrate~5-10 L/kg of substrateA more concentrated reaction mixture is often preferred at scale to improve throughput, but this can impact mixing and heat transfer.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification arecaidine Arecaidine reactor High-Pressure Reactor (Controlled T & P, Agitation) arecaidine->reactor pdc Pd/C Catalyst pdc->reactor h2 Hydrogen Gas h2->reactor solvent Solvent (e.g., Methanol) solvent->reactor filtration Filtration (Celite®) reactor->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate recrystallization Recrystallization evaporation->recrystallization Crude Product product This compound recrystallization->product Purified Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? start->check_catalyst check_h2 Is H2 pressure sufficient? check_catalyst->check_h2 Yes sol_catalyst Use fresh catalyst or increase loading check_catalyst->sol_catalyst No check_mixing Is agitation effective? check_h2->check_mixing Yes sol_h2 Increase H2 pressure check_h2->sol_h2 No check_temp Is temperature optimal? check_mixing->check_temp Yes sol_mixing Increase stirring rate check_mixing->sol_mixing No check_purity Are starting materials pure? check_temp->check_purity Yes sol_temp Increase temperature cautiously check_temp->sol_temp No sol_purity Purify starting materials and use anhydrous solvents check_purity->sol_purity No

Caption: Decision tree for troubleshooting low hydrogenation yield.

References

  • Gotor-Gotor, V., et al. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. PMC - PubMed Central. Available from: [Link]

  • Various Authors.
  • Høfner, G., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available from: [Link]

  • Høfner, G., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available from: [Link]

  • Papakyriakopoulou, P., et al. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC - PubMed Central. Available from: [Link]

  • Wanner, K. T., et al. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. Available from: [Link]

  • Dao, N., et al. Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin. IADR/AADR/CADR General Session. Available from: [Link]

  • Various Authors. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available from: [Link]

  • Mutschler, E., et al. [Structure-activity relationships of unsaturated esters of arecaidine and dihydroarecaidine]. PubMed. Available from: [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • Scripps Research and Rice University. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • The Good Scents Company. arecaidine ethyl ester, 28125-84-0. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Figshare. Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions. ACS Catalysis. Available from: [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • ResearchGate. Hydrogenation of Carboxylic Acids Catalyzed by Half-Sandwich Complexes of Iridium and Rhodium | Request PDF. Available from: [Link]

  • NIH. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC. Available from: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions | Request PDF. Available from: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • Organic Syntheses Procedure. 4. Available from: [Link]

  • BYU ScholarsArchive. "Hydrogenation of 4-methylcinnoline" by William E. Maycock. Available from: [Link]

Sources

Technical Support Center: Purity Assessment of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the analytical challenges encountered during the purity assessment of 1-methylpiperidine-3-carboxylic acid. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you achieve accurate and robust analytical results.

This compound is a small, polar molecule with both a basic tertiary amine and an acidic carboxylic acid group, making it zwitterionic near neutral pH. These properties present unique challenges for chromatographic separation and quantification. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis. However, the polar and basic nature of this compound requires careful method development to achieve good peak shape and retention.

Frequently Asked Questions & Troubleshooting

Question 1: My this compound peak shows significant tailing on a C18 column. What is causing this and how can I fix it?

Answer: Peak tailing for basic compounds like yours is a classic problem in reversed-phase HPLC.[1][2] The primary cause is the interaction between the positively charged tertiary amine on your molecule and negatively charged residual silanol groups on the silica-based C18 stationary phase.[1] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Here’s a systematic approach to resolve this issue:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanols, minimizing the unwanted ionic interaction. A buffer like phosphate or formate is essential to maintain a stable pH.

  • Use a Modern, End-Capped Column: Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent to make them inert.[1] Even with these columns, a low pH mobile phase is recommended for robust results.

  • Add a Competing Base: If pH adjustment is not sufficient, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can help. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[3]

Troubleshooting Flowchart: HPLC Peak Tailing

start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the Column a Modern, End-Capped C18? check_ph->check_column Yes adjust_ph->start replace_column Switch to a High-Purity, End-Capped Column check_column->replace_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes replace_column->start dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes use_hilic Consider HILIC as an Alternative Technique check_overload->use_hilic No, Tailing Persists dilute_sample->start

Caption: A systematic workflow for troubleshooting peak tailing.

Question 2: I have poor retention of this compound on my C18 column, even with 100% aqueous mobile phase. How can I retain and separate this polar compound?

Answer: This is a common issue for highly polar molecules, which have little affinity for the non-polar C18 stationary phase and elute at or near the void volume.[4] You have a few excellent options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for highly polar compounds.[4][5][6][7] It uses a polar stationary phase (like amide, silica, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][7] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[5][7]

  • Ion-Pair Chromatography: This is a reversed-phase technique where an ion-pairing reagent (e.g., sodium dodecyl sulfate for positive ions) is added to the mobile phase. The reagent forms a neutral ion-pair with the analyte, which is then retained by the C18 column. While effective, this method can lead to long column equilibration times and potential contamination of the HPLC system.

Recommended HILIC Starting Conditions:

ParameterRecommendationRationale
Column Amide-based HILIC column (e.g., TSKgel Amide-80)Amide phases offer excellent retention and selectivity for polar compounds like yours.[5]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ions for the ionic interaction component of HILIC and ensures good peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC; high concentrations promote retention.[6]
Gradient Start at 95% B, decrease to 50% B over 10 minutesThis gradient will elute compounds in order of increasing polarity.
Detector CAD, ELSD, or Mass Spectrometry (MS)The analyte lacks a strong UV chromophore, so these universal detectors are necessary.

Section 2: Gas Chromatography (GC)

Direct analysis of this compound by GC is not feasible due to its low volatility and high polarity.[8][9] Derivatization is mandatory.[9]

Frequently Asked Questions & Troubleshooting

Question 3: What is the best derivatization strategy for analyzing this compound by GC?

Answer: The goal of derivatization is to convert the polar carboxylic acid and amine functional groups into less polar, more volatile derivatives.[8][10] A two-step process or a reagent that targets both groups is often required.

  • Esterification of the Carboxylic Acid: The most common approach is to convert the carboxylic acid to a methyl or ethyl ester.[8][9][10]

    • Method: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (like HCl or BF₃) is a classic method.[8]

    • Reagents: Diazomethane is highly effective and reacts instantly, but it is toxic and explosive.[10] Safer alternatives include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a TMS-ester.[11]

  • Silylation/Acylation of the Amine (if necessary): While the tertiary amine is less reactive than a primary or secondary amine, it can still interact with the GC column. If you still observe poor peak shape after esterification, a silylating reagent like BSTFA can be used.

Recommended Derivatization Protocol (Esterification):

  • Accurately weigh about 1-5 mg of the sample into a reaction vial.

  • Add 500 µL of Methanolic HCl (3N).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC injection.

Troubleshooting GC Derivatization

start GC Analysis Issue After Derivatization check_peaks Are there analyte peaks? start->check_peaks no_peaks No Peaks or Very Small Peaks check_peaks->no_peaks No bad_shape Poor Peak Shape (Tailing) check_peaks->bad_shape Yes, but poor shape check_reaction Incomplete Reaction? no_peaks->check_reaction check_column_activity Active sites on GC column? bad_shape->check_column_activity increase_cond Increase reaction time/temp or reagent concentration check_reaction->increase_cond Likely check_volatility Derivative still not volatile enough? check_reaction->check_volatility Unlikely increase_cond->start alt_reagent Try a different derivatization reagent (e.g., silylation) check_volatility->alt_reagent use_inert_column Use a deactivated column or change liner check_column_activity->use_inert_column

Caption: Troubleshooting guide for GC derivatization issues.

Section 3: Titrimetry

Titration offers a simple and cost-effective way to determine the overall purity (assay) of this compound.

Frequently Asked Questions & Troubleshooting

Question 4: Can I perform a simple aqueous acid-base titration? Why is a non-aqueous titration recommended?

Answer: An aqueous titration is challenging for this compound. Because it is a zwitterion, it has buffering capacity as both a weak acid and a weak base. In water, the endpoints for titrating either the carboxylic acid or the tertiary amine will be very weak and difficult to detect accurately.[12][13][14] Water itself can act as a weak acid or base, competing with the analyte and obscuring the endpoint.[12][13]

Non-aqueous titration is the preferred method because it allows you to enhance the acidic or basic properties of your analyte.[14][15]

  • To titrate the basic amine: You would dissolve the sample in an acidic solvent like glacial acetic acid. This solvent enhances the basicity of the amine, allowing for a sharp titration endpoint with a strong acid titrant like perchloric acid.[14]

  • To titrate the carboxylic acid: You would dissolve the sample in a basic solvent like dimethylformamide (DMF) or pyridine.[15] This enhances the acidity of the carboxylic acid, allowing for titration with a strong base like lithium methoxide.[16]

Protocol for Titration of the Amine Functionality:

  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Indicator: Crystal Violet (color change from violet to blue-green).[15]

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample into a flask.

    • Dissolve in 25 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to the green endpoint.

    • Perform a blank titration and subtract the blank volume from the sample titration volume.

Section 4: Quantitative NMR (qNMR)

qNMR is a powerful primary method for purity determination that does not require a reference standard of the analyte itself.[17][18]

Frequently Asked Questions & Troubleshooting

Question 5: How can I use ¹H qNMR to determine the absolute purity of my sample?

Answer: Quantitative ¹H NMR (qNMR) determines purity by comparing the integral of a specific proton signal from your analyte to the integral of a signal from a certified internal standard of known purity and weight.[17][18][19]

Key Steps for Accurate qNMR:

  • Select an Internal Standard: The standard must be stable, non-reactive with your sample, have high purity, and possess signals that do not overlap with your analyte's signals.[17] For this compound, maleic acid or dimethyl sulfone are good candidates.

  • Accurate Weighing: Precisely weigh both your sample and the internal standard.

  • Sample Preparation: Dissolve both the sample and the internal standard in the same vial with a deuterated solvent (e.g., D₂O or MeOD-d₄).

  • NMR Acquisition: Use quantitative acquisition parameters. This means a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures complete relaxation and accurate integration.

  • Calculation: The purity is calculated using the following formula:[18]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR provides an absolute measure of purity and is orthogonal to chromatographic methods, making it an excellent confirmatory technique.[18][19]

References

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Net-Pharma. Retrieved from [Link]

  • qNMR: A powerful tool for purity determination. (n.d.). RSSL. Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]

  • GC Derivatization. (n.d.). Restek. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved from [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016). ResearchGate. Retrieved from [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PubMed Central. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. Retrieved from [Link]

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). Bio-protocol. Retrieved from [Link]

  • 4-Piperidinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Non-Aqueous Titration: Types, Advantages & Applications. (n.d.). Aakash Institute. Retrieved from [Link]

  • NON AQUEOUS TITRATIONS. (n.d.). PHARMD GURU. Retrieved from [Link]

  • Non Aqueous Titration Theory. (n.d.). BYJU'S. Retrieved from [Link]

  • Nonaqueous titration. (n.d.). chemeurope.com. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2022). PubMed Central. Retrieved from [Link]

  • Non Aqueous Acid-Base Titration. (n.d.). Saraswati Institute of Pharmaceutical Sciences. Retrieved from [Link]

  • Nipecotic Acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 1-methylpiperidine-3-carboxylate. (2025). Chemsrc. Retrieved from [Link]

  • (3r)-1-methylpiperidine-3-carboxylic acid. (n.d.). International Laboratory USA. Retrieved from [Link]

Sources

Overcoming poor reactivity of 1-methylpiperidine-3-carboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Overcoming Poor Reactivity of 1-Methylpiperidine-3-carboxylic Acid in Coupling Reactions For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support guide for amide coupling reactions involving this compound. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to overcome the unique challenges posed by this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when attempting to form an amide bond with this compound.

Q1: Why is my coupling reaction with this compound failing or giving very low yields?

Answer: The difficulty with this substrate stems from a combination of two primary factors:

  • Steric Hindrance: The N-methyl group and the piperidine ring create significant bulk around the carboxylic acid at the C3 position. This physically obstructs the approach of the amine and the coupling reagents, slowing down the reaction.[1]

  • Electronic Effects & Basicity: The tertiary amine of the piperidine ring is basic. In the presence of an acidic carboxylic acid, an intramolecular acid-base reaction can occur. More importantly, the lone pair on the nitrogen can interfere with some coupling reagents. During activation, if the reaction medium becomes acidic, this nitrogen can be protonated, rendering the entire molecule cationic and potentially causing solubility issues or deactivation.[1]

These combined effects mean that standard coupling conditions, like those using EDC/HOBt without careful optimization, may be insufficient to drive the reaction to completion.[2]

Q2: My starting material is the hydrochloride salt of this compound. How should I handle this?

Answer: This is a critical and often overlooked point. The amine in your starting material is already protonated. For the coupling reaction to proceed, you need a free amine to react with the activated carboxylic acid.[3] Therefore, you must add a sufficient amount of a non-nucleophilic base to neutralize the HCl salt and to facilitate the coupling reaction itself.

A common choice is a tertiary amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[4] Typically, you would add at least 2.0-3.0 equivalents of the base: 1.0 equivalent to neutralize the HCl salt and 1.0-2.0 equivalents for the coupling reaction itself.[5][6]

Alternatively, the free amine can be generated beforehand by treating the salt with a base (like NaHCO₃ or zinc dust) and extracting the freebase into an organic solvent, though in situ neutralization is more common for convenience.[3][7][8]

Q3: What are the best coupling reagents for a hindered substrate like this?

Answer: For challenging substrates, you need to move beyond standard carbodiimides to more potent activating agents. The most effective reagents fall into the uronium/aminium or phosphonium salt categories.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are generally the first choice for difficult couplings.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective because it forms a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the subsequent amidation.[10]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent for hindered couplings and are known to reduce the risk of racemization.[5] A key advantage of phosphonium reagents is that they do not react with the amine component, which can be an issue with uronium salts, allowing for more precise stoichiometry.[11]

  • Acyl Fluoride Precursors (TFFH, BTFFH): For exceptionally difficult cases, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy.[5][12] Acyl fluorides are small and highly reactive, minimizing steric hindrance issues.[12]

Q4: I see an unexpected byproduct in my LCMS. What could it be?

Answer: With common coupling reagents, several side reactions are possible:

  • N-Acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[5] This is more common when the subsequent reaction with the amine is slow due to steric hindrance.[5]

  • Guanidinium Byproduct: With uronium reagents like HATU or HBTU, the amine nucleophile can sometimes react with the coupling reagent itself, forming a guanidinium byproduct. Pre-activating the carboxylic acid for a short period before adding the amine can often minimize this.[5]

  • Epimerization/Racemization: If the alpha-carbon of your amine or carboxylic acid is a stereocenter, racemization can occur, especially at elevated temperatures or with excess base. Using additives like HOBt or, more effectively, OxymaPure can suppress this side reaction.[1][13]

Workflow & Decision Making

When a coupling reaction with this compound fails, a systematic approach is necessary. The following decision tree can guide your troubleshooting process.

TroubleshootingWorkflow start Reaction Failed: Low or No Yield check_sm Check for unreacted starting materials by LCMS start->check_sm check_reagents Are reagents (coupling agent, base, solvent) fresh and anhydrous? check_sm->check_reagents Yes, SMs remain side_reactions Investigate side reactions: - N-acylurea (carbodiimides) - Guanidinium (uronium reagents) - Racemization check_sm->side_reactions pre_activation Was the carboxylic acid pre-activated before adding the amine? check_reagents->pre_activation Yes solution_reagents Solution: Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No reagent_choice Is the coupling reagent potent enough for a hindered substrate? pre_activation->reagent_choice Yes solution_preactivate Solution: Pre-activate acid with coupling agent & base for 5-15 min before adding amine. pre_activation->solution_preactivate No temp_conc Were reaction temperature and concentration optimized? reagent_choice->temp_conc Yes (e.g., used HATU) solution_upgrade_reagent Solution: Switch to a more potent reagent like HATU, PyBOP, or consider in situ acyl fluoride formation. reagent_choice->solution_upgrade_reagent No (e.g., used EDC/HOBt) solution_conditions Solution: Increase temperature (e.g., to 50°C) or increase concentration. temp_conc->solution_conditions No

Caption: A troubleshooting decision tree for difficult amide couplings.

Recommended Protocols & Data

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting point for coupling this compound, especially with hindered or valuable amines.

Materials:

  • This compound (or its HCl salt)

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (to make a 0.1–0.5 M solution), add HATU (1.1 equiv).[5]

  • Base Addition: Add DIPEA (2.0-3.0 equiv). If starting with the HCl salt, use 3.0 equiv. If starting with the free acid, 2.0 equiv is sufficient.[5]

  • Pre-activation: Stir the mixture at room temperature for 5-15 minutes. This step allows for the formation of the reactive OAt-ester intermediate.[5][9]

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 1-12 hours). For particularly stubborn couplings, the temperature can be gently increased to 40-50°C.[9]

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.[1]

Mechanism: Carboxylic Acid Activation with HATU

The effectiveness of HATU lies in its ability to rapidly generate a highly reactive intermediate.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) RCOOH->Carboxylate Deprotonation HATU HATU ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Attack on HATU DIPEA DIPEA (Base) Amine R'-NH₂ (Amine) Carboxylate->ActiveEster Attack on HATU Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Byproduct Tetramethylurea + HOAt anion

Caption: Simplified mechanism of amide bond formation using HATU.

Data Summary: Comparison of Coupling Strategies
StrategyActivating AgentTypical AdditiveKey StrengthsPotential Issues
Carbodiimide EDC, DCCHOBt, OxymaPureCost-effective, common.Low reactivity for hindered substrates, N-acylurea byproduct formation, high risk of racemization without additives.[5][13]
Uronium/Aminium HATU, HBTUNone required (HOAt is part of HATU)High reactivity, fast reaction times, very effective for hindered substrates.[9]Higher cost, potential for guanidinium side reaction with amine.
Phosphonium PyBOP, PyAOPNone requiredHigh reactivity, low racemization risk, does not react with amine nucleophile.[5]Generates phosphine oxide byproducts that can complicate purification.
Acid Halide Thionyl Chloride (SOCl₂), Oxalyl ChlorideCatalytic DMFVery high reactivity, forces difficult couplings.Harsh conditions, incompatible with sensitive functional groups, generates HCl byproduct.[2]

References

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606–631. Available from: [Link]

  • Reddit User Discussion. Tips and tricks for difficult amide bond formation?. (2021-10-20). r/Chempros. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

  • Gopi, H. N., & Suresh Babu, V. V. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE Repository. Available from: [Link]

  • Ahlin, G., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015, 13, 11521-11527. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. (2021-04-14). Available from: [Link]

  • National Center for Biotechnology Information. Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. Org. Biomol. Chem., 2024, 22, 129-136. Available from: [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism. (2020-12-21). Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (May 2025). Available from: [Link]

  • Reddit User Discussion. Hydrochloride salt of amine. (2023-06-22). r/Chempros. Available from: [Link]

  • National Center for Biotechnology Information. Comparative study of methods to couple hindered peptides. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PubMed Central. Available from: [Link]

Sources

Protecting group strategies for 1-methylpiperidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methylpiperidine-3-carboxylic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic building block. Here, we address common experimental issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven methodologies.

Core Concepts: The Principle of Orthogonal Protection

In multi-step synthesis, particularly with molecules possessing multiple reactive functional groups like piperidine-3-carboxylic acid (a secondary amine and a carboxylic acid), the concept of orthogonal protection is paramount.[1] An ideal protecting group strategy allows for the selective removal of one protecting group in the presence of others, without affecting them.[2][3] This is achieved by choosing groups that are cleaved under distinct, non-interfering conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis-labile).[1][4]

Understanding this principle is the first step in designing a robust and high-yielding synthesis. The diagram below illustrates the fundamental concept of orthogonality using common protecting groups relevant to our target molecule.

Orthogonal_Protection cluster_Molecule Multi-functional Molecule (e.g., Piperidine-3-Carboxylic Acid) Molecule HOOC-Pip-NH PG1_Molecule PG_C-Pip-NH Molecule->PG1_Molecule Protect Acid PG2_Molecule HOOC-Pip-N-PG_N Molecule->PG2_Molecule Protect Amine Both_Protected PG_C-Pip-N-PG_N PG1_Molecule->Both_Protected Protect Amine PG2_Molecule->Both_Protected Protect Acid Both_Protected->PG1_Molecule Condition A Both_Protected->PG2_Molecule Condition B Acid Acid (e.g., TFA) Base Base (e.g., Piperidine) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Strategy_Selection start Start: Piperidine-3-carboxylic acid q1 Is N-protection required first? start->q1 esterify 1. Protect COOH as Ester (e.g., Methyl, Ethyl, Benzyl) q1->esterify No q2 Which N-Protecting Group? q1->q2 Yes no_n_prot No n_methylate 2. N-Methylate (e.g., Eschweiler-Clarke) esterify->n_methylate hydrolyze 3. Hydrolyze Ester n_methylate->hydrolyze end_direct Target Molecule hydrolyze->end_direct yes_n_prot Yes protect_n_boc 1. Protect N with Boc₂O q2->protect_n_boc Boc protect_n_cbz 1. Protect N with Cbz-Cl q2->protect_n_cbz Cbz boc_path Boc (Acid Labile) protect_c_bn 2. Protect COOH as Benzyl Ester (Orthogonal Choice!) protect_n_boc->protect_c_bn deprotect_n_boc 3. Deprotect N with TFA protect_c_bn->deprotect_n_boc n_methylate_boc 4. N-Methylate deprotect_n_boc->n_methylate_boc deprotect_c_bn 5. Deprotect COOH (H₂, Pd/C) n_methylate_boc->deprotect_c_bn end_boc Target Molecule deprotect_c_bn->end_boc cbz_path Cbz (H₂ Labile) protect_c_tbu 2. Protect COOH as t-Butyl Ester (Orthogonal Choice!) protect_n_cbz->protect_c_tbu deprotect_n_cbz 3. Deprotect N (H₂, Pd/C) protect_c_tbu->deprotect_n_cbz n_methylate_cbz 4. N-Methylate deprotect_n_cbz->n_methylate_cbz deprotect_c_tbu 5. Deprotect COOH (TFA) n_methylate_cbz->deprotect_c_tbu end_cbz Target Molecule deprotect_c_tbu->end_cbz

Sources

Column chromatography conditions for 1-methylpiperidine-3-carboxylic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methylpiperidine-3-carboxylic acid. This document provides in-depth, field-proven answers and troubleshooting strategies for researchers encountering challenges with this highly polar, zwitterionic compound. Our guidance is structured to explain the why behind each step, ensuring you can adapt these principles to your specific experimental context.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup of a purification workflow for this compound.

Q1: Why is this compound so difficult to purify with standard silica gel chromatography?

Answer: The difficulty arises from the molecule's dual functionality. It possesses both a basic tertiary amine and a carboxylic acid. At or near neutral pH, the molecule exists as a zwitterion—a neutral molecule with both a positive (protonated amine) and a negative (deprotonated carboxylate) charge. This high polarity and charge separation lead to very strong interactions with the polar, slightly acidic surface of silica gel[1][2]. These interactions result in common issues such as:

  • Streaking: The compound moves unevenly, smearing across the TLC plate or eluting over a large volume from a column[3][4][5].

  • Irreversible Binding: The compound sticks permanently to the top of the column and cannot be eluted.

  • Poor Resolution: Inability to separate the target compound from impurities of similar polarity.

Q2: What is the best stationary phase for routine, preparative-scale purification?

Answer: While advanced options exist, standard silica gel 60 remains the most accessible choice for flash chromatography. The key to success is not the silica itself, but the strategic modification of the mobile phase to control the analyte's ionization state[1].

For extremely challenging separations where standard silica fails, consider these alternatives:

  • Amine-Functionalized Silica: The basic surface can reduce interactions with the amine group of your compound[6][7].

  • Reversed-Phase (C18) Silica: This non-polar stationary phase is used with polar mobile phases (like water/acetonitrile or water/methanol). The compound's retention is governed by its hydrophobicity. While effective, it can be laborious for zwitterions and may require ion-pairing agents[8][9][10].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or zwitterionic phases) with a high-organic, low-aqueous mobile phase. It's an excellent, though more advanced, choice for very polar compounds that are poorly retained in reversed-phase[8][11].

Q3: Which mobile phase system should I start with for standard silica gel chromatography?

Answer: The goal is to suppress the compound's strong ionic interactions with the silica. This is best achieved by making the mobile phase basic. A basic modifier neutralizes the acidic silanol groups on the silica surface and ensures the compound's carboxylic acid is deprotonated (as a carboxylate) while the amine remains neutral[1][3].

A robust starting system is a ternary mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH) [12][13].

  • DCM: The non-polar base of the eluent.

  • Methanol: The polar solvent that moves the compound up the column.

  • Ammonium Hydroxide: The basic modifier that is crucial for preventing streaking and ensuring elution.

Start by developing a method on a TLC plate with a system like 90:10:1 (DCM:MeOH:NH₄OH) and adjust the methanol concentration to achieve an optimal Rf value (typically 0.2-0.35)[14][15].

Q4: How can I visualize this compound on a TLC plate?

Answer: This compound lacks a strong UV chromophore, so visualization under a UV lamp will be ineffective. You must use a chemical stain. Several options are effective:

StainPreparation & ProcedureTarget Group(s)Expected Result
Potassium Permanganate (KMnO₄) Dip plate in a solution of KMnO₄ (1.5g), K₂CO₃ (10g), and 10% NaOH (1.25mL) in 200mL of water. Gentle heating may be required.General (oxidizable groups)Yellow/brown spots on a purple background[16][17].
p-Anisaldehyde Dip plate in a solution of p-anisaldehyde, ethanol, and sulfuric acid. Requires strong heating.General (nucleophiles)Variously colored spots on a pink/purple background[18].
Bromocresol Green Dip plate in a solution of 0.04g bromocresol green in 100mL ethanol, with a few drops of NaOH to turn it blue. No heating needed.Carboxylic Acids (pKa < 5)Yellow spots on a blue background[18].
Iodine Chamber Place the developed plate in a sealed chamber with a few iodine crystals.General (compounds that complex with iodine)Brown spots on a light brown background. May fade quickly[19].

Troubleshooting Guide

Use this section to diagnose and solve specific problems during your purification.

Problem: The compound streaks badly on the TLC plate and won't elute from the column.
  • Cause A: Ionization. Your compound is interacting too strongly with the acidic silica gel. The zwitterionic form is binding tightly.

    • Solution: Your mobile phase is not basic enough. Prepare a fresh stock solution of your polar modifier, for example, 10% concentrated ammonium hydroxide in methanol. Use this stock to prepare your eluent. A common mobile phase is Dichloromethane with 5-15% of the "10% NH₄OH in MeOH" solution added[4][12][13]. Always ensure your TLC development matches your column conditions.

  • Cause B: Overloading. You have applied too much sample to the TLC plate or column.

    • Solution: For TLC, dilute your sample solution before spotting. For column chromatography, ensure you are using an appropriate ratio of silica to sample, typically 50:1 to 100:1 by weight for difficult separations.

Problem: My compound elutes as a broad band, leading to mixed fractions and low purity.
  • Cause A: Poor Column Packing. Channels or cracks in the silica bed allow the solvent and sample to flow unevenly.

    • Solution: Ensure your column is packed perfectly vertically. Use the "slurry packing" method: mix your silica with the initial, non-polar eluent to form a smooth slurry, pour it into the column, and allow it to settle with gentle tapping before running solvent through to create a compact, uniform bed[2].

  • Cause B: Inappropriate Sample Loading. If the sample is loaded in a solvent that is too polar, it will spread out before chromatography begins.

    • Solution: Dissolve your sample in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM with a small amount of MeOH). For better results, use the "dry loading" method: dissolve your crude product, adsorb it onto a small amount of fresh silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of your packed column[14].

Problem: The compound does not move from the baseline (Rf = 0) even with highly polar solvents.
  • Cause A: Insufficient Polarity or Wrong Modifier. You may be using a system like Ethyl Acetate/Hexane, which is often insufficient for such a polar molecule. Simply increasing the methanol content in a DCM/MeOH system without a basic modifier may not be enough to overcome the strong ionic binding.

    • Solution: You must incorporate a basic modifier. Switch to a DCM/MeOH/NH₄OH system as described above[12][13]. Start with 10% MeOH (containing 1% NH₄OH) in DCM and gradually increase the concentration of the polar component. If the compound still doesn't move, alternative methods like reversed-phase or HILIC may be necessary[8][9].

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting the purification.

G cluster_start Start: TLC Analysis cluster_problem Problem Identification cluster_solution Solution Path Start Spot crude material on TLC plate. Elute with DCM/MeOH (95:5). Streaking Compound Streaks or Rf = 0 Start->Streaking GoodRf Good Rf (0.2-0.35) No Streaking Start->GoodRf AddBase Add Basic Modifier. Test TLC with: DCM/MeOH/NH4OH (90:10:1) Streaking->AddBase Strong ionic interaction likely RunColumn Proceed to Column Chromatography with optimized solvent system. GoodRf->RunColumn Proceed AdjustPolarity Adjust MeOH % to get Rf between 0.2-0.35 AddBase->AdjustPolarity Re-evaluate Rf AdjustPolarity->RunColumn Optimized StillStuck Compound still at baseline? AdjustPolarity->StillStuck No movement ConsiderAlt Consider Alternative Methods: - Reversed-Phase - HILIC - Ion Exchange StillStuck->ConsiderAlt Silica not suitable

Caption: Troubleshooting workflow for purifying this compound.

Experimental Protocol: Standard Purification

This protocol outlines a standard flash column chromatography procedure using a basic mobile phase.

1. TLC Method Development: a. Prepare a test eluent: 90:10:1 Dichloromethane : Methanol : concentrated Ammonium Hydroxide . b. Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol). c. Spot the solution on a silica gel TLC plate and develop it in the test eluent. d. Visualize the plate using a potassium permanganate stain. e. If the Rf value of your target compound is too low (<0.2), increase the proportion of methanol (e.g., to 85:15:1.5). If it is too high (>0.4), decrease the methanol. The goal is an Rf of ~0.3[15].

2. Column Preparation (Slurry Method): a. Select a column of appropriate size (aim for a silica height-to-diameter ratio of ~10:1). b. Add a small plug of cotton or glass wool, followed by a thin layer of sand. c. In a separate beaker, create a slurry of silica gel 60 in your initial, least polar eluent (e.g., 100% DCM or 98:2 DCM:MeOH). d. Pour the slurry into the column. Tap the sides gently to dislodge air bubbles and encourage even packing. e. Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed, ensuring a flat, undisturbed surface. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like methanol or DCM. b. Add 2-3 times the mass of silica gel (2-3g) to the solution. c. Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. d. Carefully add this powder as a uniform layer on top of the packed column bed. e. Gently add a thin protective layer of sand on top of the sample layer.

4. Elution and Fraction Collection: a. Carefully add your optimized eluent to the column. b. Apply gentle positive pressure (using a pump or hand bellows) to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point). c. Collect fractions in an array of test tubes. d. Monitor the progress of the separation by periodically running TLC on the collected fractions. e. Combine the fractions that contain your pure product, and remove the solvent under reduced pressure.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Reddit User Discussion. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate Discussion. (2015, February 12). What is the most polar solvent usable in silica gel chromatography? Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Pharmashare.in. (2024, June 29). Troubleshooting TLC. Retrieved from [Link]

  • ResearchGate Discussion. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • Reddit User Discussion. (2013, November 19). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit User Discussion. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! r/OrganicChemistry. Retrieved from [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Scribd. (n.d.). TLC Stains for Chemists. Retrieved from [Link]

  • Headley, J. V., et al. (2010). Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides and their Degradation Products in Surface Water.
  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Lu, H., & Deming, T. J. (2011). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 12(9), 3372-3376.
  • Reddit User Discussion. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. As a zwitterionic molecule, this compound can present unique challenges during purification. This document aims to equip you with the necessary knowledge and practical insights to overcome these hurdles and achieve high purity.

Understanding the Molecule: Physicochemical Properties

Before delving into recrystallization techniques, it is crucial to understand the key physicochemical properties of this compound and its common salt form, the hydrochloride. These properties dictate the compound's behavior in different solvent systems.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂
Molecular Weight 143.18 g/mol 179.64 g/mol
Physical Form SolidSolid
pKa (Basic) 9.7Not applicable

The presence of both a carboxylic acid and a tertiary amine group gives this compound its zwitterionic character, meaning it can carry both a positive and a negative charge on the same molecule. This dual nature significantly influences its solubility, making it more soluble in polar solvents and less soluble in nonpolar organic solvents. The hydrochloride salt, on the other hand, will exhibit different solubility properties due to the protonation of the piperidine nitrogen.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

The Recrystallization Workflow

The general workflow for recrystallization involves several key steps, each critical for achieving high purity and yield.

Recrystallization_Workflow A Step 1: Solvent Selection B Step 2: Dissolution of the Solute A->B Select appropriate solvent(s) C Step 3: Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D Step 4: Crystallization B->D No insoluble impurities C->D Remove insoluble impurities E Step 5: Isolation of Crystals D->E Slow cooling to form crystals F Step 6: Washing and Drying E->F Collect via vacuum filtration

Caption: A generalized workflow for the recrystallization process.

Experimental Protocols

The following protocols provide a starting point for the recrystallization of this compound. Due to its zwitterionic nature, mixed solvent systems, particularly those involving water and an alcohol, are often effective.

Protocol 1: Recrystallization from a Water-Alcohol Mixture

This is often the most effective method for zwitterionic compounds.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling water.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add a miscible alcohol (e.g., ethanol or isopropanol) dropwise until the solution becomes slightly cloudy. The alcohol acts as an anti-solvent, reducing the solubility of the compound.

  • Re-dissolution: Add a few drops of hot water back to the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold alcohol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Recrystallization of the Hydrochloride Salt

The hydrochloride salt will have different solubility characteristics and may be amenable to recrystallization from a single polar organic solvent or a mixed solvent system.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of the hydrochloride salt in various polar solvents (e.g., methanol, ethanol, acetonitrile) at room and elevated temperatures.

  • Dissolution: Dissolve the crude salt in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Problem: The compound "oils out" instead of crystallizing.

Cause: This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with impure compounds or when using certain mixed solvent systems.

Solution:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil and then add a small amount of additional solvent. This will keep the compound in solution at a lower temperature during cooling.

  • Slow down the cooling process: Allow the flask to cool more slowly to encourage the formation of a stable crystal lattice.

  • Adjust the solvent system: If using a mixed solvent system, try altering the ratio of the "good" solvent to the "poor" solvent.

Problem: No crystals form upon cooling.

Cause: The solution may be too dilute (too much solvent was added) or the solution is supersaturated and requires a nucleation site for crystal growth to begin.

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seed crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool it again.

  • Cool to a lower temperature: Use a dry ice/acetone bath for further cooling, but be aware that this may cause impurities to precipitate as well.

Problem: The crystal yield is very low.

Cause: Several factors can contribute to low yield, including using too much solvent, incomplete crystallization, or loss of material during transfers.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to dissolve the compound.

  • Ensure complete crystallization: Allow sufficient time for crystallization and cool the solution in an ice bath to maximize the amount of product that comes out of solution.

  • Recover from the mother liquor: The filtrate (mother liquor) will still contain some dissolved product. It may be possible to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

FAQ: How does the zwitterionic nature of this compound affect solvent selection?

The zwitterionic nature means the molecule has both a positive and a negative charge. This makes it behave somewhat like a salt, with higher solubility in polar solvents like water and lower solubility in non-polar organic solvents. Therefore, single non-polar solvents are unlikely to be effective. Mixed solvent systems, such as water with a miscible organic solvent like ethanol or acetone, are often the best choice. The organic solvent acts as an "anti-solvent," reducing the overall polarity of the mixture and thus the solubility of the zwitterionic compound.

FAQ: Should I recrystallize the free base or the hydrochloride salt?

The choice depends on the nature of the impurities and the desired final form of the product.

  • Recrystallizing the free base (zwitterion): This is often effective for removing non-polar impurities. As discussed, water-alcohol mixtures are a good starting point.

  • Recrystallizing the hydrochloride salt: This can be advantageous for removing impurities that are more soluble in the chosen organic solvent than the salt itself. The salt form often has better-defined crystal properties.

It can be a valid strategy to convert the crude free base to the hydrochloride salt (or vice versa) before recrystallization to target specific impurities.

Troubleshooting_Tree Start Recrystallization Issue OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Sol1 Re-heat and add more solvent OilingOut->Sol1 Solution Sol2 Induce Crystallization (Scratch/Seed) NoCrystals->Sol2 Solution Sol3 Use minimum hot solvent LowYield->Sol3 Solution Sol1a Slow down cooling Sol1->Sol1a Sol2a Reduce solvent volume Sol2->Sol2a Sol3a Ensure complete cooling Sol3->Sol3a

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-methyl-piperidine-3-carboxylic acid methyl ester. Retrieved from [Link]

  • PubMed. (2016, October 18). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Methyl 1-methylpiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

Validation & Comparative

A Researcher's Guide to GABA Uptake Inhibition: A Comparative Analysis of Nipecotic Acid and 1-Methylpiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Gamma-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The precise control of GABA concentration in the synaptic cleft is paramount for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is primarily achieved by a family of sodium- and chloride-dependent GABA transporters (GATs) that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3][4][5]

There are four main subtypes of these transporters: GAT1, GAT2, GAT3, and BGT1.[6][7] In the brain, GAT1 and GAT3 are the most abundant and functionally significant subtypes, making them key therapeutic targets for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.[5][6][7] Inhibiting these transporters prolongs the action of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

This guide provides an in-depth comparison of two related piperidine-3-carboxylic acid derivatives in the context of GABA uptake assays: the foundational inhibitor, nipecotic acid, and its N-methylated counterpart, 1-methylpiperidine-3-carboxylic acid (also known as N-methyl-nipecotic acid). We will explore their mechanisms, comparative performance data, and provide a detailed protocol for their evaluation in a laboratory setting.

The GABAergic Synapse and Transporter Action

To understand the function of these inhibitors, it is crucial to visualize their site of action. The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_Vesicle GABA Vesicles Pre_Release GABA Release Pre_Vesicle->Pre_Release Pre_GAT1 GAT1 GABA GABA GABA->Pre_GAT1 Post_Receptor GABA-A Receptor GABA->Post_Receptor Glia_GAT3 GAT3 GABA->Glia_GAT3 Inhibitor Nipecotic Acid & Derivatives A 1. Cell Preparation (e.g., HEK293 cells expressing mGAT1 or rat brain synaptosomes) B 2. Plating & Incubation Plate cells/synaptosomes in 96-well plates A->B C 3. Pre-incubation with Inhibitors Add test compounds (e.g., Nipecotic Acid), vehicle, and controls. Incubate for 30 min. B->C D 4. Initiate Uptake Add assay buffer containing a mixture of [³H]GABA and unlabeled GABA. C->D E 5. Timed Incubation Incubate for a set time (e.g., 10-20 min) at 37°C with gentle agitation. D->E F 6. Terminate Uptake Rapidly vacuum filtrate onto GF/C glass fiber filters. E->F G 7. Wash Wash filters 3x with ice-cold buffer to remove extracellular [³H]GABA. F->G H 8. Scintillation Counting Place filters in vials with scintillation fluid and quantify radioactivity. G->H I 9. Data Analysis Calculate % inhibition vs. control and determine IC₅₀ values. H->I

Caption: Workflow for a typical [³H]GABA uptake inhibition assay.

Step-by-Step Methodology
  • Preparation of Biological Material:

    • Cultured Cells: Use a cell line (e.g., HEK293, N2a) stably or transiently transfected with the cDNA for the desired GAT subtype (e.g., hGAT1). Culture to ~90% confluency.

    • Synaptosomes: Prepare a crude synaptosomal (P2) fraction from rat brain tissue (e.g., cortex) via differential centrifugation. [8][9]

  • Assay Buffer Preparation:

    • Prepare a HEPES-based buffer (e.g., 15 mM HEPES, 140 mM NaCl, 2 mM KCl, 1 mM MgSO₄, 1.8 mM CaCl₂, 11 mM Glucose, pH 7.4). [10]Keep on ice.

  • Assay Execution (96-well plate format):

    • a. Plating: Add 150 µL of cells or synaptosomes (30-80 µg protein) to each well. [10] * b. Controls: Designate wells for:

      • Total Uptake: Vehicle control (e.g., DMSO or buffer).

      • Non-specific Uptake: A high concentration of a potent inhibitor (e.g., 10 µM Tiagabine for GAT1) to define background. [11] * Test Compounds: A range of concentrations (e.g., 10⁻⁹ to 10⁻³ M) of nipecotic acid and this compound.

    • c. Pre-incubation: Add 50 µL of the appropriate test compound, vehicle, or control solution to the wells. Incubate the plate for 30 minutes at 37°C. [10] * d. Initiation: Start the uptake reaction by adding 50 µL of assay buffer containing [³H]GABA (final concentration ~2.5 µM, specific activity adjusted with unlabeled GABA). [12] * e. Incubation: Incubate for a predetermined linear uptake time (e.g., 10-20 minutes) at 37°C with gentle agitation. [10][12] * f. Termination: Terminate the assay by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the cells/synaptosomes containing internalized [³H]GABA from the extracellular medium.

    • g. Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-transported radiolabel.

  • Quantification and Analysis:

    • a. Lysis & Counting: Eject the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • b. Calculation:

      • Specific Uptake = (CPM of Total Uptake) - (CPM of Non-specific Uptake).

      • % Inhibition = [1 - (CPM of Test Compound - CPM of Non-specific) / (Specific Uptake)] * 100.

    • c. IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Conclusion and Recommendations

This guide provides a comparative framework for evaluating nipecotic acid and its N-methylated derivative in GABA uptake assays.

  • Nipecotic acid serves as an essential benchmark and positive control. Its well-documented, micromolar potency against GAT1 makes it ideal for validating assay performance and for use as a reference compound. [13]However, its poor BBB permeability renders it unsuitable for in vivo studies requiring systemic administration. [1][2]

  • This compound represents a logical first step in SAR studies aimed at improving the drug-like properties of the nipecotic acid scaffold. While it may not offer a dramatic increase in potency, its evaluation provides crucial data on how modifying the key nitrogen atom impacts transporter interaction and lipophilicity.

For researchers developing novel GAT inhibitors, it is recommended to use nipecotic acid as a foundational tool for in vitro assay development and as a comparator for initial screening. The synthesis and testing of simple derivatives like This compound are critical for building a comprehensive SAR model that can guide the design of more potent, selective, and brain-penetrant therapeutic candidates.

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). PubMed. Available at: [Link]

  • GABA and Glutamate Transporters in Brain. (n.d.). Frontiers. Available at: [Link]

  • The GABA transporter and its inhibitors. (2000). PubMed. Available at: [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. (2007). PubMed. Available at: [Link]

  • GABA and Glutamate Transporters in Brain. (2012). PubMed Central. Available at: [Link]

  • The Crucial Role of (S)-(+)-Nipecotic Acid in Neuroscience Research. (n.d.). Tocris Bioscience. This source was reviewed but not directly cited in the text.
  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022). PubMed Central. Available at: [Link]

  • Structure, function, and plasticity of GABA transporters. (2015). PubMed Central. Available at: [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (2018). PubMed Central. Available at: [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. (1993). PubMed. Available at: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). MDPI. This source was reviewed but not directly cited in the text.
  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. (1997). PubMed. Available at: [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2022). bioRxiv. Available at: [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. (1982). PubMed. Available at: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Molecular basis of human GABA transporter 3 inhibition. (2022). PubMed Central. Available at: [Link]

  • Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1. (n.d.). ResearchGate. Available at: [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • Assay: In vitro inhibition of [3H]GABA uptake at the Sodium- and chloride-dependent GABA transporter 1 (GAT-1) uptake site in rat brain synaptosomes. (n.d.). EMBL-EBI. Available at: [Link]

  • Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds. (1979). PubMed. Available at: [Link]

Sources

A Comparative Guide to the Receptor Binding Profiles of 1-Methylpiperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-methylpiperidine-3-carboxylic acid and its derivatives, focusing on their binding characteristics across various physiologically significant receptor families. As a privileged scaffold in medicinal chemistry, the piperidine ring offers a versatile three-dimensional structure that can be strategically modified to achieve desired affinity and selectivity for specific biological targets.[1][2][3] This document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the interaction of these compounds with GABA, cholinergic (muscarinic and nicotinic), and sigma (σ) receptors, providing valuable insights for researchers and professionals in drug discovery and development.

Introduction: The this compound Scaffold

The this compound moiety is a foundational structure in the design of neuromodulatory agents.[3][4] The piperidine ring serves as a robust, conformationally restricted framework, while the N-methyl group and the C-3 carboxylic acid provide key interaction points that can be modified to tune pharmacological activity. The carboxylic acid group, in particular, can act as a crucial hydrogen bond donor/acceptor or a point for further chemical elaboration, significantly influencing the compound's binding affinity and selectivity.[5][6] This guide explores how substitutions on this core structure impact its interaction with diverse receptor systems.

Gamma-Aminobutyric Acid (GABA) Receptor Interactions

Derivatives of piperidine-3-carboxylic acid are well-established as modulators of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. These compounds primarily target GABA receptors and GABA uptake transporters.[1][7]

Mechanism of Action

GABAergic modulation by these derivatives can occur via two main mechanisms:

  • Direct Receptor Agonism/Antagonism: Compounds can bind directly to GABA receptors (primarily GABA-A), mimicking or blocking the action of endogenous GABA.[7][8]

  • GABA Uptake Inhibition: By blocking the GABA transporters (GATs), these derivatives increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This is a key mechanism for antiepileptic and anxiolytic effects.[1]

Comparative Binding Data

The affinity of piperidine-3-carboxylic acid derivatives for GABA receptors and transporters is highly dependent on their stereochemistry and the presence of additional functional groups. For instance, hydroxy- and amino-substitutions have been shown to modulate activity and selectivity.[7]

Compound/DerivativeTargetBinding Affinity (IC50/Ki)Key Structural FeaturesReference
(RS)-Piperidine-3-carboxylic acid (Nipecotic acid)GABA Uptake~10 µM (IC50)Unsubstituted piperidine-3-carboxylic acid[7]
(3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acidGABA UptakePotent Inhibitorcis-4-Hydroxy substitution[7]
(3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acidGABA UptakeWeak Inhibitortrans-4-Hydroxy substitution[7]
PiperineGABA-A Receptor50-60 µM (EC50)N-piperoylpiperidine structure[9][10]
SCT-66GABA-A ReceptorMore potent than piperineN,N-diisobutyl residue replaces piperidine[9][10]

Note: Data is compiled from multiple sources and assay conditions may vary.

The data illustrates that subtle structural changes, such as the stereochemical orientation of a hydroxyl group, can dramatically alter the inhibitory potency on the GABA uptake system.[7] Furthermore, replacing the piperidine ring entirely, as seen in the piperine derivative SCT-66, can enhance potency at GABA-A receptors while eliminating off-target effects at TRPV1 channels.[9][10]

Cholinergic Receptor Binding: A Dual Profile

Piperidine derivatives have also been shown to interact with both nicotinic and muscarinic acetylcholine receptors (nAChR and mAChR), which are critical for cognitive function, autonomic regulation, and motor control.[11][12]

Nicotinic Acetylcholine Receptors (nAChRs)

The unsubstituted piperidine molecule itself demonstrates a high affinity for nAChRs in the mammalian brain.[11] Studies on more complex 2,6-disubstituted piperidine derivatives, such as those from fire ant venom, reveal high-affinity binding to sites associated with the receptor's ion channel, acting as non-competitive inhibitors.[12] For this compound derivatives, modifications that influence the lipophilicity and electrostatic potential around the nitrogen atom are key determinants of nAChR affinity.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, a family of five G protein-coupled receptors (M1-M5), are also significant targets.[13] The interaction is highly subtype-dependent. For example, certain antagonists can display selectivity for M1 receptors in the cerebral cortex over M2 receptors in cardiac tissue.[14] The development of allosteric modulators, which bind to a site distinct from the acetylcholine binding site, is an area of active research. Some piperidine-containing compounds, like AC-42, have been identified as allosteric agonists at the M1 receptor, offering a novel mechanism for receptor activation.[15]

Sigma (σ) Receptor Ligands

A series of novel 1-methylpiperidine derivatives have been synthesized and evaluated as high-affinity ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in cellular stress responses and neurological disorders.[16]

Structure-Activity Relationship at σ1 Receptors

In a study of 4-(2-aminoethyl)piperidine derivatives, the N-substituent on the piperidine ring was found to be a critical determinant of σ1 affinity and selectivity.

Compound ClassN-Substituentσ1 Receptor Affinity (Ki)Selectivity (σ2/σ1)Key InsightsReference
4a -H18.6 nM18The secondary amine shows good affinity.[16]
20a, 21a, 22a -CH31.7 - 5.5 nM 42 - 147 The N-methyl group significantly enhances affinity and selectivity.[16]
23a -CH2CH3148 nM1.8A larger N-ethyl group reduces affinity.[16]

Data summarized from reference[16].

Molecular dynamics simulations revealed that the N-methyl group enhances favorable lipophilic interactions within the σ1 receptor binding pocket, compensating for the polarity of the protonated piperidine nitrogen. This enhancement is not observed with a larger N-ethyl group, highlighting the precise steric and electronic requirements for optimal binding.[16]

Experimental Methodologies

To ensure the reliability and reproducibility of receptor binding data, standardized and validated protocols are essential. Below are detailed workflows for key assays used in the characterization of these compounds.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Protocol Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare Receptor Source (e.g., Cell Membranes) incubation Incubate: Membranes + Radioligand + Test Compound (or Buffer) + Non-specific Ligand (for NSB) prep_mem->incubation prep_lig Prepare Radioligand (e.g., [3H]NMS for mAChR) prep_lig->incubation prep_comp Prepare Test Compound (Serial Dilutions) prep_comp->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters (Remove Unbound Radioligand) filtration->washing scintillation Scintillation Counting (Quantify Bound Radioactivity) washing->scintillation analysis Calculate % Inhibition scintillation->analysis curvefit Non-linear Regression (Sigmoidal Dose-Response) analysis->curvefit results Determine IC50 and Ki values curvefit->results G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor M1 mAChR g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er_receptor IP3 Receptor ip3->er_receptor Binds ca_store Ca²⁺ Store er_receptor->ca_store Opens Channel response Ca²⁺ Release (Fluorescence Signal) ca_store->response Leads to ligand Agonist (e.g., Derivative) ligand->receptor Binds

Caption: Simplified M1 muscarinic receptor signaling pathway.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the target receptor (e.g., CHO-hM1 cells) under standard conditions.

    • Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified. This causal step is critical for trapping the fluorescent indicator inside the cell.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (potential agonist) in an appropriate assay buffer.

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence for a short period (10-20 seconds).

    • The instrument automatically adds the test compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response versus log[agonist concentration] and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

    • By comparing the Emax of a test compound to that of a known full agonist, its intrinsic activity (full agonist, partial agonist, or antagonist) can be determined.

Conclusion

The this compound scaffold is a remarkably versatile platform for designing receptor-selective ligands. The collected data demonstrates that:

  • For GABAergic targets, stereochemistry and substitutions on the piperidine ring are critical for modulating GABA uptake inhibition.

  • For cholinergic targets, the piperidine core can interact with both nicotinic and muscarinic receptors, with selectivity being achievable through careful structural modification.

  • For σ1 receptors, the presence of an N-methyl group is a key determinant for achieving high affinity and selectivity, enhancing crucial lipophilic interactions in the binding site.

This comparative guide underscores the importance of a rational, structure-based approach to drug design. By understanding the nuanced effects of chemical modifications on receptor binding, researchers can more effectively develop novel therapeutics with improved potency and refined pharmacological profiles. The experimental protocols provided herein offer a validated framework for the continued exploration and characterization of this important class of compounds.

References

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]

  • Krogsgaard-Larsen, P., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Khayate, Z., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology. Available from: [Link]

  • Khayate, Z., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Neuropharmacology. Available from: [Link]

  • Wiese, M., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available from: [Link]

  • Thurkauf, A., et al. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. Available from: [Link]

  • Falch, E., & Krogsgaard-Larsen, P. (1984). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry. Available from: [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

  • Nordstrom, O., et al. (1985). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. Acta Pharmacologica et Toxicologica. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Aronstam, R. S., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research. Available from: [Link]

  • Watson, M., et al. (1986). Muscarinic M1, M2 receptor binding. Relationship with functional efficacy. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • LookChem. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid. Available from: [Link]

  • Wess, J. (1995). Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling. Life Sciences. Available from: [Link]

  • Miyazawa, M., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[1][10]enzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Jolter. (2021). Synthesis and SAR of Novel Bisamide Kappa Opioid Receptor "Fraggles". Available from: [Link]

  • Molecules. (2017). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Available from: [Link]

  • Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor. Molecular Pharmacology. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]

  • MDPI. (2016). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Available from: [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Available from: [Link]

  • University of Miami. (n.d.). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Available from: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Available from: [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2023). Acetylcholine receptors (muscarinic). Available from: [Link]

Sources

A Comparative Guide to the Biological Validation of 1-methylpiperidine-3-carboxylic Acid Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating novel modulators of the GABAergic system, this guide provides an in-depth, technically-grounded framework for validating the biological activity of 1-methylpiperidine-3-carboxylic acid and its analogs. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to characterizing this promising class of compounds.

The primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability. The termination of GABAergic signaling is largely mediated by its reuptake from the synaptic cleft by GABA transporters (GATs).[1] Consequently, inhibitors of these transporters represent a compelling therapeutic strategy for conditions associated with diminished GABAergic tone, such as epilepsy.[2]

This compound is a derivative of nipecotic acid, a well-established competitive inhibitor of GABA uptake.[2] The addition of a methyl group to the piperidine nitrogen is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, which can influence blood-brain barrier permeability.[2] This guide will provide a comparative analysis of this compound analogs against established GABA uptake inhibitors, offering a clear pathway for their biological validation.

Comparative Analysis of GABA Uptake Inhibitors

CompoundTargetIC50 (µM)Primary Application
Nipecotic AcidGAT-1, GAT-2, GAT-3, GAT-4GAT-1: 2.6, GAT-2: 310, GAT-3: 29, GAT-4: 16[3]Research Tool
TiagabineGAT-10.07 (human GAT-1)[4]Anticonvulsant
This compound (Predicted) GATsPredicted to be less potent than nipecotic acidResearch/Drug Discovery

The GABAergic Signaling Pathway: A Target for Intervention

Inhibition of GABA transporters leads to an accumulation of GABA in the synaptic cleft, thereby potentiating the activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced inhibitory signaling helps to counteract neuronal hyperexcitability, which is the basis for the anticonvulsant effects of these compounds.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Packaging Synaptic_Cleft GABA vGAT->Synaptic_Cleft Release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Reuptake GABA_A_R GABA-A Receptor Synaptic_Cleft->GABA_A_R GABA_B_R GABA-B Receptor Synaptic_Cleft->GABA_B_R Compound 1-methylpiperidine-3- carboxylic acid analog Compound->GAT1_pre Inhibition GAT_glia GAT Compound->GAT_glia Inhibition GABA_metabolism GABA Metabolism GAT_glia->GABA_metabolism Uptake Cl_influx Cl- influx (Hyperpolarization) GABA_A_R->Cl_influx G_protein G-protein signaling GABA_B_R->G_protein

Caption: Workflow for the in vitro GABA uptake assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transiently or stably transfect the cells with the desired GABA transporter subtype (e.g., GAT-1).

  • Assay Preparation:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer.

  • Compound Incubation:

    • Prepare serial dilutions of the this compound analog and control compounds (e.g., nipecotic acid, tiagabine).

    • Add the compounds to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Radiolabeled GABA Addition:

    • Prepare a solution of [³H]GABA in the assay buffer.

    • Add the [³H]GABA solution to each well to initiate the uptake reaction.

  • Incubation:

    • Incubate the plate for a short period (e.g., 1-5 minutes) at 37°C to allow for GABA uptake. The incubation time should be optimized to ensure linear uptake.

  • Termination and Washing:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Scintillation Counting:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Validation: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is a widely used and reliable method for assessing the anticonvulsant activity of test compounds. [5] Workflow for In Vivo PTZ-Induced Seizure Model

Caption: Workflow for the in vivo PTZ-induced seizure model.

Detailed Protocol:

  • Animal Acclimatization:

    • Use adult male mice or rats and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Dissolve the this compound analog and control compounds in a suitable vehicle (e.g., saline).

    • Administer the compounds via a relevant route (e.g., intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group.

  • PTZ Injection:

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice) to induce seizures.

  • Observation and Seizure Scoring:

    • Immediately after PTZ injection, place each animal in an individual observation chamber and record its behavior for at least 30 minutes.

    • Score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to observe include the latency to the first seizure, the duration of seizures, and the seizure score.

  • Data Analysis:

    • Determine the percentage of animals in each group that are protected from seizures.

    • Calculate the ED50 (the dose that protects 50% of the animals from seizures) for each compound using probit analysis.

Conclusion

This guide provides a comprehensive framework for the biological validation of this compound analogs as potential GABA uptake inhibitors. By employing a combination of robust in vitro and in vivo assays and comparing the results to well-characterized compounds, researchers can confidently assess the therapeutic potential of this promising class of molecules. The detailed protocols and underlying scientific rationale presented here are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219–224.
  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206.
  • Clausen, R. P., et al. (2005). First Demonstration of a Functional Role for Central Nervous System Betaine/γ-Aminobutyric Acid Transporter (mGAT2) Based on Synergistic Anticonvulsant Action among Inhibitors of mGAT1 and mGAT2. Journal of Pharmacology and Experimental Therapeutics, 312(2), 738-745.
  • Kragler, A., Höfner, G., & Wanner, K. T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43–47.
  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with sc PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
  • Nielsen, E. B., et al. (1991). Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor. European Journal of Pharmacology, 196(3), 257-266.
  • Pavia, M. R., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(23), 4238–4248.
  • Reali, R., et al. (2011). GABAergic signalling in a neurogenic niche of the turtle spinal cord. PLoS One, 6(10), e27022.
  • Ruiz, F., et al. (1994). Nipecotic acid directly activates GABAA-like ion channels. Neuroscience Letters, 174(1), 101-104.
  • Sarup, A., et al. (2003). Structure-activity relationship of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 3(12), 1357-1372.
  • Schousboe, A., et al. (1979). Effects of GABA analogues of restricted conformation on GABA transport in astrocytes and brain cortex slices and on GABA binding. Journal of Neurochemistry, 33(1), 181–189.
  • Skovstrup, S., et al. (2010). Homology modeling of the GABA transporter GAT1 and analysis of the tiagabine binding site. ChemMedChem, 5(6), 843–853.
  • Verma, A., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 237, 114389.

Sources

A Comparative Guide to In Vitro Enzyme Inhibition Assays of 1-Methylpiperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro enzyme inhibitory activities of 1-methylpiperidine-3-carboxylic acid derivatives against key neurological enzyme targets: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, presents comparative inhibitory data, and discusses the structure-activity relationships (SAR) to inform the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The this compound scaffold, a core structure in various natural alkaloids and synthetic compounds, has garnered significant interest in medicinal chemistry. Its derivatives are being explored for their potential to modulate the activity of enzymes implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The primary targets of interest include cholinesterases, which are central to the cholinergic hypothesis of memory and learning, and monoamine oxidases, which regulate neurotransmitter levels in the brain. Understanding the inhibitory profile of these derivatives is crucial for developing selective and potent drug candidates.

Key Enzyme Targets and Their Relevance

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE and BChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B): These enzymes catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease to prevent the degradation of dopamine.[1]

Comparative Analysis of Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] The following table summarizes the in vitro inhibitory activities (IC50 values) of selected this compound derivatives and related piperidine compounds against the target enzymes, alongside standard inhibitors for comparison.

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference CompoundReference IC50 (µM)
Nipecotic Acid Derivative (Amide Conjugate) AChE47Physostigmine-
Quinoline-Piperidine Thiosemicarbazone Derivative 1 AChE9.68Donepezil0.03 (Reported)
Quinoline-Piperidine Thiosemicarbazone Derivative 1 BChE11.59Rivastigmine-
Piperine Derivative 1 MAO-A3.66Clorgyline-
Piperine Derivative 1 MAO-B0.045Selegiline-
Pyridazinobenzylpiperidine Derivative 1 MAO-A3.857--
Pyridazinobenzylpiperidine Derivative 1 MAO-B0.203--
Donepezil AChE0.03 (Reported)--
Galantamine AChE---
Rivastigmine AChE & BChE---
Clorgyline MAO-A---
Selegiline MAO-B---
Tranylcypromine MAO-A & MAO-B---

Note: The IC50 values are sourced from various studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Methodologies: A Step-by-Step Guide

The determination of enzyme inhibitory activity relies on robust and reproducible in vitro assays. Below are the detailed protocols for the key assays discussed in this guide.

Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for measuring cholinesterase activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.

Workflow Diagram:

Cholinesterase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Analysis Buffer Phosphate Buffer (pH 8.0) Add_Buffer Add Buffer to wells Buffer->Add_Buffer DTNB DTNB Solution Add_DTNB Add DTNB Solution DTNB->Add_DTNB Substrate Substrate Solution (ATChI or BTChI) Add_Substrate Initiate reaction with Substrate Solution Substrate->Add_Substrate Enzyme Enzyme Solution (AChE or BChE) Add_Enzyme Add Enzyme Solution Enzyme->Add_Enzyme Inhibitor Test Compound Dilutions Add_Inhibitor Add Test Compound/ Control Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_DTNB Pre_incubation Pre-incubate Add_DTNB->Pre_incubation Pre_incubation->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Incubate->Add_Substrate Measure Kinetic measurement at 412 nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the cholinesterase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare fresh 10 mM stock solutions of acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BTChI) in deionized water.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to the desired concentrations in the phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare the enzyme solution (AChE or BChE) in phosphate buffer to the desired concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound dilution or buffer (for control).

    • Add 10 µL of the DTNB solution.

    • Add 20 µL of the enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATChI or BTChI).

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[3]

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

A common method for assessing MAO activity is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[4]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be measured. A decrease in the rate of fluorescence increase indicates inhibition.[4]

Signaling Pathway and Assay Principle Diagram:

MAO_Inhibition_Assay cluster_enzyme_reaction MAO Enzymatic Reaction cluster_detection Fluorometric Detection Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Substrate->MAO Products Aldehyde + NH3 + H2O2 MAO->Products H2O2 H2O2 HRP HRP H2O2->HRP Fluor_Product Fluorescent Product (e.g., Resorufin) HRP->Fluor_Product Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).

    • Prepare stock solutions of substrates (e.g., 100 mM p-tyramine).

    • Prepare a 10 mM stock solution of the fluorogenic probe (e.g., Amplex® Red) in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in the assay buffer.

    • Prepare stock solutions of the test compound and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 10 µL of the test compound dilution or buffer/DMSO (for control).

    • Add 20 µL of a pre-mixed solution containing the HRP and fluorogenic probe.

    • Add 10 µL of the MAO enzyme solution (MAO-A or MAO-B).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red) kinetically for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each concentration.

    • Calculate the percentage of inhibition as described for the cholinesterase assay.

    • Determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of piperidine derivatives is significantly influenced by the nature and position of substituents on the piperidine ring and its appended functionalities.

  • For Cholinesterase Inhibition: The presence of a carbamate or a bulky aromatic group attached to the piperidine nitrogen can enhance binding to the active site of AChE. The length and flexibility of the linker between the piperidine ring and other moieties are also critical for optimal interaction.[5]

  • For MAO Inhibition: The substitution pattern on the piperidine ring and any attached aromatic systems plays a crucial role in determining both the potency and selectivity for MAO-A versus MAO-B. For instance, certain substitutions can favor interactions with the active site of MAO-B, leading to highly selective inhibitors.[6] The presence of a propargyl group is a common feature in many irreversible MAO inhibitors.[7]

Conclusion and Future Directions

This guide provides a framework for the in vitro evaluation of this compound derivatives as potential enzyme inhibitors for neurodegenerative diseases. The presented protocols for cholinesterase and monoamine oxidase inhibition assays offer robust methods for determining the inhibitory potency of novel compounds. The comparative data highlights the potential of the piperidine scaffold to yield potent and selective inhibitors.

Future research should focus on synthesizing a focused library of this compound derivatives with systematic modifications to elucidate a more detailed SAR. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics for complex neurological disorders.

References

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wikipedia. (2024). Cholinesterase inhibitor. Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Wikipedia. Retrieved from [Link]

  • Jain, M., et al. (2022). Anticholinesterase activity of Areca Catechu: In Vitro and in silico green synthesis approach in search for therapeutic agents against Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 962594. [Link]

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. (n.d.). Anticholinesterase Inhibitors and Reactivators. AccessPharmacy. Retrieved from [https://accesspharmacy.mhmedical.com/content.aspx?bookid=32 Goodman & Gilman's&sectionid=270104936]([Link] Goodman & Gilman's&sectionid=270104936)

  • StatPearls. (2023). Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Acetylcholinesterase inhibitor. Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free.... ResearchGate. Retrieved from [Link]

  • Chaurasiya, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37453–37482. [Link]

  • MDPI. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Retrieved from [Link]

  • Lee, S., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(15), 4443. [Link]

  • Khan, I., et al. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 25(24), 5948. [Link]

  • Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680–693. [Link]

Sources

A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 1-methylpiperidine-3-carboxylic acid, a derivative of the potent gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. We will delve into the significance of stereochemistry in its pharmacological activity, detail the experimental methodologies for its synthesis and chiral separation, and present a logical framework for understanding its potential efficacy based on established principles for this class of compounds.

The Critical Role of Stereochemistry in GABA Uptake Inhibition

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different potencies and efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

This compound, also known as N-methylnipecotic acid, possesses a chiral center at the 3-position of the piperidine ring, giving rise to (R)- and (S)-enantiomers. Its parent compound, nipecotic acid, is a well-established inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] By inhibiting GATs, the concentration of GABA in the synaptic cleft is increased, leading to enhanced inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions such as epilepsy.[2][3]

For many derivatives of nipecotic acid, it has been demonstrated that the (R)-enantiomer is significantly more potent as a GABA uptake inhibitor than the (S)-enantiomer.[4] This stereoselectivity is a critical consideration in drug development, as the use of a single, more active enantiomer can lead to a more potent and safer therapeutic agent with a better side-effect profile.[4]

Synthesis and Chiral Resolution

The synthesis of this compound typically begins with commercially available piperidine-3-carboxylic acid (nipecotic acid). The racemic mixture is then methylated at the nitrogen atom. The crucial step for comparing the enantiomers is their separation, a process known as chiral resolution.

Several methods can be employed for the chiral resolution of piperidine-3-carboxylic acid and its derivatives:

  • Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[4] The differential interaction of the enantiomers with the chiral stationary phase allows for their separation and quantification.

  • Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction with only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the product.

Mechanism of Action: Targeting GABA Transporters

GABA transporters are membrane proteins that play a crucial role in regulating GABAergic neurotransmission. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1.[5] GAT-1 is the predominant subtype in the brain and is a primary target for GABA uptake inhibitors.[5]

This compound is expected to act as a competitive inhibitor at the GABA binding site on GATs. The stereochemistry of the molecule dictates how well it fits into the binding pocket, influencing its affinity and inhibitory potency.

Visualizing the GABAergic Synapse and the Role of GATs

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA Vesicle GABA Vesicle Synaptic Cleft Synaptic Cleft GABA Vesicle->Synaptic Cleft Release GABA Transporter (GAT-1) GABA Transporter (GAT-1) Presynaptic Terminal Presynaptic Terminal GABA Transporter (GAT-1)->Presynaptic Terminal Reuptake GABA Receptor GABA Receptor Synaptic Cleft->GABA Receptor Binding GABA GABA This compound This compound This compound->GABA Transporter (GAT-1) Inhibition

Caption: The GABAergic synapse and the inhibitory action of this compound.

Comparative Efficacy: An Evidence-Based Postulation

Studies on a wide range of N-substituted nipecotic acid derivatives have consistently shown that the (R)-enantiomer possesses significantly higher affinity for GAT-1 and is a more potent inhibitor of GABA uptake compared to the (S)-enantiomer.[4][6] For instance, the anticonvulsant drug Tiagabine, which is (R)-N-(4,4-di-(3-methylthien-2-yl)but-3-enyl)nipecotic acid, demonstrates this stereoselectivity.[4]

Therefore, it is highly probable that (R)-1-methylpiperidine-3-carboxylic acid is the more potent enantiomer for the inhibition of GABA uptake.

Representative Data Table

The following table presents a hypothetical comparison of the inhibitory potency (IC50) of the two enantiomers against GAT-1, based on the expected trend.

CompoundEnantiomerHypothetical GAT-1 IC50 (µM)
This compound(R)-5-15
This compound(S)-50-100

Note: These values are illustrative and based on the known structure-activity relationships of nipecotic acid derivatives. Experimental verification is required.

Experimental Protocols

To empirically determine the efficacy of each enantiomer, the following experimental workflow is recommended.

Visualizing the Experimental Workflow

A Racemic Synthesis of this compound B Chiral Separation (e.g., HPLC with CSP) A->B C Isolation of (R)- and (S)-Enantiomers B->C D In Vitro GABA Uptake Assay (Synaptosomes or Cell Lines) C->D E Determination of IC50 Values D->E F Efficacy Comparison E->F

Caption: Experimental workflow for comparing the efficacy of the enantiomers.

Protocol 1: Chiral Separation by HPLC
  • Column: A chiral stationary phase column suitable for the separation of acidic compounds (e.g., a cellulose- or amylose-based CSP).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Procedure: a. Dissolve the racemic this compound in the mobile phase. b. Inject the sample onto the HPLC system. c. Monitor the chromatogram for the separation of the two enantiomeric peaks. d. Collect the fractions corresponding to each peak. e. Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.

Protocol 2: In Vitro GABA Uptake Assay

This protocol measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into synaptosomes (nerve terminals) or cells expressing a specific GABA transporter subtype.

  • Materials:

    • Rat brain synaptosomes or a cell line stably expressing the desired GAT subtype (e.g., GAT-1).

    • [³H]GABA (radiolabeled GABA).

    • Krebs-Ringer-HEPES buffer.

    • (R)- and (S)-1-methylpiperidine-3-carboxylic acid solutions at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Procedure: a. Pre-incubate the synaptosomes or cells with either buffer (control) or varying concentrations of the (R)- or (S)-enantiomer for a specified time (e.g., 10 minutes) at 37°C. b. Initiate the uptake by adding a fixed concentration of [³H]GABA. c. Incubate for a short period (e.g., 5 minutes) to allow for GABA uptake. d. Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]GABA. e. Place the filters in scintillation vials with scintillation fluid. f. Quantify the amount of [³H]GABA taken up by the synaptosomes or cells using a scintillation counter.

  • Data Analysis: a. Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compounds compared to the control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its pharmacological activity as a GABA uptake inhibitor. Based on the established structure-activity relationships of nipecotic acid derivatives, it is strongly hypothesized that the (R)-enantiomer is the more potent inhibitor of GABA transporters. This guide provides a comprehensive framework for the synthesis, chiral separation, and pharmacological evaluation of these enantiomers.

Future research should focus on the experimental validation of the efficacy of the individual (R)- and (S)-enantiomers of this compound. Such studies will not only confirm the expected stereoselectivity but also provide valuable data for the potential development of this compound as a therapeutic agent for neurological disorders.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]

  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 7(9), 1825-1842. [Link]

  • De Feo, V., et al. (2001). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 44(13), 2021-2027. [Link]

  • Falch, E., et al. (1990). Synthesis and biological evaluation of N-substituted nipecotic acid derivatives as GABA uptake inhibitors. Journal of Medicinal Chemistry, 33(1), 229-234. [Link]

  • Knutsen, L. J., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(19), 3447-3462. [Link]

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry, 25(6), 797-802. [Link]

  • LookChem. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • Suzdak, P. D., et al. (1999). Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat. British Journal of Pharmacology, 128(8), 1651-1658. [Link]

  • Thiesen, A., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Archiv der Pharmazie, 352(8), e1900067. [Link]

  • Zhou, Y., & Danbolt, N. C. (2014). GABA and glutamate transporters in brain. Frontiers in Endocrinology, 4, 1-21. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Methylpiperidine-3-Carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<A>

Introduction: The Promise and Peril of a Privileged Scaffold

The 1-methylpiperidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are key components in a range of therapeutics, particularly those targeting the central nervous system. The scaffold's inherent three-dimensional structure and favorable physicochemical properties make it an attractive starting point for designing potent and selective ligands.[1][2][3] However, this structural utility also presents a significant challenge: the potential for unintended off-target interactions, or cross-reactivity.

Unforeseen interactions with proteins other than the intended target can lead to a cascade of negative outcomes, from misleading structure-activity relationship (SAR) data in early discovery to severe adverse drug reactions (ADRs) in clinical development.[4][5] Therefore, a rigorous and intelligently designed cross-reactivity profiling strategy is not merely a "checkbox" exercise; it is a critical component of a successful drug discovery program, essential for de-risking candidates and ensuring the selection of compounds with the highest potential for clinical success.[6]

This guide provides a comprehensive framework for profiling compounds based on the this compound scaffold. We will move beyond simple data generation to explain the causality behind experimental choices, enabling researchers to build a robust, self-validating system for identifying and mitigating off-target liabilities.

The Rationale: Designing a Multi-Tiered Profiling Cascade

A successful cross-reactivity profiling campaign is not a single experiment but a tiered, iterative process. The goal is to efficiently triage compounds, gaining progressively deeper insights into the most promising candidates while quickly eliminating those with undesirable profiles. This cascade approach conserves resources by applying the most comprehensive and expensive assays only to compounds that have passed earlier, broader screens.

Our recommended workflow is a three-tiered system designed to move from broad, biochemical-level assessment to specific, cellular-level validation of on- and off-target engagement.

G cluster_0 Early Discovery & Hit-to-Lead cluster_1 Lead Optimization Tier1 Tier 1: Foundational Selectivity (Primary Target Family) Tier2 Tier 2: Broad Liability Screening (Biochemical Panels) Tier1->Tier2 Promising Selectivity Tier3 Tier 3: Cellular Confirmation (Target Engagement & Phenotype) Tier2->Tier3 Acceptable Profile & Potency Decision Candidate Selection Go / No-Go Decision Tier3->Decision

Caption: A three-tiered cross-reactivity profiling cascade.

Tier 1: Foundational Selectivity Screening

The Objective: The first step is to understand the compound's activity against its intended target and the most closely related proteins. For instance, if the primary target is a specific kinase, this tier involves screening against other members of the same kinase family. This early assessment is crucial for establishing a baseline selectivity profile and guiding initial SAR.

Recommended Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[7] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its high sensitivity and resistance to interference make it a gold standard for primary screening and profiling.[7]

Experimental Protocol: ADP-Glo™ Assay for a Hypothetical Kinase Target
  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions starting from 100 µM). The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of Kinase/Substrate/ATP solution to each well. The ATP concentration should be set at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • Add 25 nL of the serially diluted compound solution using an acoustic liquid handler for precision.

    • Include controls: "No enzyme" wells for background and "DMSO only" wells for 100% activity.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP-Glo™ Reagent Addition: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "No enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Broad Liability Screening

The Objective: Once a compound shows promising on-target potency and initial selectivity, the next step is to cast a wider net. Broad liability panels screen the compound at a single, high concentration (typically 1-10 µM) against a diverse set of targets known to be implicated in adverse drug reactions.[4][5] This is a cost-effective way to flag potential liabilities early.

Comparing Commercial Screening Panels

Several contract research organizations (CROs) offer expertly curated screening panels. Choosing the right panel depends on the project's specific needs and the chemical series' potential risks. For a piperidine-based scaffold, a comprehensive panel covering kinases, GPCRs, and ion channels is highly recommended.

FeatureEurofins KinaseProfiler™[8]Eurofins SafetyScreen44™[5]Multispan MULTISCREEN™ GPCR Panel[9]
Target Class Protein & Lipid KinasesDiverse (GPCRs, Ion Channels, Transporters)G-Protein Coupled Receptors (GPCRs)
Number of Targets Up to ~40044 critical safety targets32 safety-relevant GPCRs
Assay Principle Radiometric (33P-ATP) filter bindingPrimarily radioligand binding assaysCell-based functional assays (e.g., calcium flux)
Typical Output % Inhibition @ a single concentration% Inhibition @ a single concentrationAgonist/Antagonist activity (% response)
Key Advantage Comprehensive kinome coverageFocus on historically problematic ADR targetsProvides functional data over simple binding
Best For Assessing kinase selectivityEarly, broad safety hazard identificationDe-risking GPCR-related side effects

Causality Behind Panel Selection: For a novel this compound series, starting with a broad panel like SafetyScreen44™ is a prudent choice.[5] This covers critical targets like the hERG potassium channel (cardiac risk), various neurotransmitter receptors (CNS side effects), and transporters.[10][11] If the primary target is a kinase, a follow-up screen with a large kinase panel is essential to understand the kinome-wide selectivity.[12][13]

Tier 3: Cellular Confirmation of Target Engagement

The Objective: Biochemical assays are performed in a simplified, artificial environment.[14] A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid efflux, or intracellular metabolism. Therefore, it is essential to confirm that the compound engages its intended target (and any concerning off-targets) in a more physiologically relevant cellular context.[8][14]

Recommended Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or tissue lysates.[15][16][17] When a compound binds to its target protein, it typically increases the protein's melting temperature (Tm). This shift can be quantified, providing direct evidence of target engagement.[15][18]

Experimental Protocol: CETSA® for a Cellular Target
  • Cell Culture and Treatment: Culture the relevant cell line (e.g., HEK293 expressing the target protein) to ~80% confluency. Treat the cells with the test compound at various concentrations (or with DMSO as a vehicle control) and incubate under normal culture conditions for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes on ice.

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or an ELISA-based technique (e.g., AlphaScreen®).[15]

  • Data Analysis:

    • For each temperature, plot the amount of soluble target protein.

    • Fit the data to a sigmoidal dose-response curve to generate a "melting curve." The midpoint of this curve is the apparent melting temperature (Tagg).

    • Compare the Tagg of the DMSO-treated control with the compound-treated samples. A positive shift in Tagg indicates target stabilization and thus, target engagement.[19]

Case Study: Comparative Profiling of Three Hypothetical Compounds

Let's imagine we have developed three derivatives of this compound (Compounds A, B, and C) designed to inhibit a primary kinase target, "Kinase X."

G cluster_A Compound A: The 'Clean' Candidate cluster_B Compound B: The Potent but 'Dirty' Candidate cluster_C Compound C: The Non-Selective Candidate A_Data Kinase X IC50 = 15 nM SafetyScreen44: No hits >50% @ 10µM Kinome Scan: 1 hit >90% inh. @ 1µM (Kinase X) A_Decision Decision: ADVANCE High selectivity, low risk profile. A_Data->A_Decision B_Data Kinase X IC50 = 2 nM SafetyScreen44: hERG hit (65% inh. @ 10µM) Kinome Scan: 4 hits >90% inh. @ 1µM B_Decision Decision: DE-PRIORITIZE or REDESIGN High potency is offset by significant cardiac (hERG) and off-target kinase risk. B_Data->B_Decision C_Data Kinase X IC50 = 120 nM SafetyScreen44: 5-HT2B hit (78% inh. @ 10µM) Kinome Scan: 15 hits >90% inh. @ 1µM C_Decision Decision: TERMINATE Weak on-target potency and high promiscuity. 5-HT2B agonism is a known cardiac valve risk. C_Data->C_Decision

Caption: Decision-making based on comparative profiling data.

Data Summary and Interpretation
CompoundPrimary Target IC50 (Kinase X)Key Safety Panel Hit (% Inh. @ 10 µM)Kinome Scan Hits (>90% Inh. @ 1 µM)Recommendation
Compound A 15 nMNone > 50%1 (On-target)Advance to Cellular Studies
Compound B 2 nMhERG (65%)4De-prioritize / Redesign
Compound C 120 nM5-HT2B (78%)15Terminate

Interpretation:

  • Compound A represents an ideal profile. It is potent on its intended target and shows exceptional selectivity across both the safety panel and the wider kinome. This compound is a strong candidate for advancement.

  • Compound B is a classic example of a potent but problematic compound. While its on-target activity is excellent, the inhibition of the hERG channel is a major red flag for potential cardiotoxicity, a common reason for drug failure.[10][11][20] The additional kinase off-targets further complicate its pharmacological profile. The risk associated with this compound is high, warranting either termination or a significant redesign effort to remove the hERG liability.

  • Compound C displays a poor profile. It has weak on-target potency and is highly promiscuous, hitting numerous kinases and a critical GPCR target. Agonism at the 5-HT2B receptor is strongly associated with valvular heart disease. This compound should be terminated.

Conclusion: A Foundation for Rational Drug Design

Systematic cross-reactivity profiling is an indispensable tool in modern drug discovery. By employing a tiered approach—moving from broad biochemical screens to focused, cellular validation—researchers can make informed, data-driven decisions. This strategy not only helps in identifying and mitigating potential safety liabilities but also provides a deeper understanding of a compound's mechanism of action and polypharmacology. For derivatives of valuable scaffolds like this compound, this rigorous, front-loaded approach to profiling is the most effective way to de-risk development programs and ultimately deliver safer, more effective medicines.

References
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. doi: 10.1038/nrd3845. Retrieved from [Link]

  • Kinnings, S. L., Liu, N., Buch, A., Petri, G., & Schürer, S. C. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 12, 139. doi: 10.1186/1471-2105-12-139. Retrieved from [Link]

  • van der Wouden, C. W., Al-Hasani, H., Lim, W. K., & Hunt, N. H. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(4), 1195–1207. doi: 10.1111/j.1476-5381.2012.01893.x. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Shaw, J., B. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217–2225. Retrieved from [Link]

  • Schwartz, P. A., & Murray, J. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 169-174. doi: 10.1016/j.febslet.2010.11.042. Retrieved from [Link]

  • Parker, C. G., & Maurais, S. (2021). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 26(11), 3295. doi: 10.3390/molecules26113295. Retrieved from [Link]

  • CETSA. (n.d.). CETSA Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736937, this compound. Retrieved from [Link]

  • Pugsley, M. K., Authier, S., & Curtis, M. J. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. Clinical Pharmacology in Drug Development, 10(6), 598-608. doi: 10.1002/cpdd.928. Retrieved from [Link]

  • Martin, M. C., Allan, L. A., & Clarke, P. R. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 5, 23. doi: 10.3389/fcell.2017.00023. Retrieved from [Link]

  • Kumar, V., & Kumar, A. (2016). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Journal of Pharmacogenomics & Pharmacoproteomics, 7(3), 1000160. doi: 10.4172/2153-0645.1000160. Retrieved from [Link]

  • Sievers, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 70-79. doi: 10.1016/j.slasd.2021.10.005. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12514711, this compound hydrochloride. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Darpo, B., & Sager, P. T. (2021). The New S7B/E14 Question and Answer Draft Guidance for Industry. Clinical Pharmacology & Therapeutics, 109(5), 1168-1171. doi: 10.1002/cpt.2173. Retrieved from [Link]

  • Maurais, S., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36. doi: 10.1016/j.cbpa.2019.02.010. Retrieved from [Link]

  • Alvarez-Baron, E., et al. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. U.S. Food and Drug Administration. Retrieved from [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: The use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11, 909-922. Retrieved from [Link]

  • Maurais, S., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Benns, H. J., et al. (2021). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. Essays in Biochemistry, 65(6), 807-822. Retrieved from [Link]

  • Urban, L., et al. (2016). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. Drug Discovery Today, 21(8), 1232-1242. doi: 10.1016/j.drudis.2016.04.021. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Dar, A. C., et al. (2012). Chemical genetic discovery of targets and anti-targets for cancer polypharmacology. Nature, 486(7401), 80-84. doi: 10.1038/nature11127. Retrieved from [Link]

Sources

Head-to-head comparison of different synthesis routes for 1-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-3-carboxylic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its structural motif is prevalent in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a detailed head-to-head comparison of two primary synthesis routes to this valuable compound, starting from either piperidine-3-carboxylic acid (nipecotic acid) or nicotinic acid (pyridine-3-carboxylic acid). Each route is evaluated based on experimental protocols, reaction mechanisms, yields, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.

Introduction

This compound, a derivative of nipecotic acid, serves as a key intermediate in the development of various therapeutic agents. The piperidine ring is a privileged scaffold in drug discovery, imparting favorable pharmacokinetic properties to molecules. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide aims to provide an in-depth, objective comparison of the two most common synthetic strategies to empower chemists with the information needed to make informed decisions.

Route A: N-Methylation of Piperidine-3-carboxylic Acid

This approach is a direct and often efficient method that begins with the commercially available piperidine-3-carboxylic acid (also known as nipecotic acid). The core of this route is the methylation of the secondary amine of the piperidine ring.

Overview of Route A

This synthesis is a one-step conversion of the secondary amine in piperidine-3-carboxylic acid to a tertiary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[1][2]

Route_A Piperidine_3_COOH Piperidine-3-carboxylic Acid Product This compound Piperidine_3_COOH->Product   Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Route_B Nicotinic_Acid Nicotinic Acid N_Methyl_Pyridinium N-Methylpyridinium-3-carboxylate Nicotinic_Acid->N_Methyl_Pyridinium N-Methylation (e.g., Dimethyl Sulfate) Product This compound N_Methyl_Pyridinium->Product Catalytic Hydrogenation (H₂, Catalyst)

Caption: Synthetic pathway for Route B.

Experimental Protocol

Step 1: N-Methylation of Nicotinic Acid

  • Nicotinic acid (1.0 eq) is suspended in a suitable solvent such as DMF or acetonitrile.

  • A methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 eq), is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) for several hours until the formation of the N-methylpyridinium salt is complete.

  • The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Step 2: Catalytic Hydrogenation of N-Methylpyridinium-3-carboxylate

  • The N-methylpyridinium-3-carboxylate salt (1.0 eq) is dissolved in a suitable solvent, typically water, methanol, or acetic acid.

  • A hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C) (typically 1-5 mol%), is added to the solution. [3][4]3. The mixture is subjected to hydrogenation in a high-pressure reactor (autoclave) under a hydrogen atmosphere (typically 50-100 psi) at room temperature to 50 °C.

  • The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure, and the product is isolated, often as a hydrochloride salt, which can be converted to the free acid.

Mechanistic Insight

The N-methylation of the pyridine ring transforms it into a pyridinium salt. This salt formation disrupts the aromaticity of the ring, making it significantly more susceptible to reduction. [5]The catalytic hydrogenation then proceeds via the addition of hydrogen across the double bonds of the ring on the surface of the heterogeneous catalyst. [3]The choice of catalyst is crucial, with rhodium and platinum often showing high activity for the hydrogenation of N-heterocycles under relatively mild conditions. [4][6]

Performance and Considerations
ParameterRoute B: N-Methylation and Reduction of Nicotinic Acid
Starting Material Nicotinic acid (Pyridine-3-carboxylic acid)
Key Reagents Methylating agent (e.g., dimethyl sulfate), H₂, Hydrogenation catalyst (e.g., PtO₂, Rh/C)
Typical Yield Moderate to high over two steps.
Scalability Scalable, but requires specialized high-pressure hydrogenation equipment.
Advantages - Utilizes an inexpensive and readily available starting material. - The hydrogenation step can often be performed under relatively mild conditions once the pyridinium salt is formed. [4]
Disadvantages - Two-step process, which can be less efficient overall. - Use of potentially toxic and carcinogenic methylating agents like dimethyl sulfate. - Requires specialized high-pressure hydrogenation equipment. - Heterogeneous catalysts can be expensive and pose filtration challenges on a large scale.

Head-to-Head Comparison Summary

FeatureRoute A (from Piperidine-3-carboxylic Acid)Route B (from Nicotinic Acid)
Number of Steps OneTwo
Starting Material Cost Generally higherGenerally lower
Reagent Safety Uses formaldehyde and corrosive formic acid.Can involve highly toxic methylating agents and flammable hydrogen gas.
Equipment Standard laboratory glassware for reflux.Requires a high-pressure hydrogenator.
Overall Yield Typically higher in a single step.Can be lower due to the two-step sequence.
Process Simplicity Simpler, one-pot procedure.More complex due to multiple steps and catalyst handling.
Environmental Impact Moderate, depends on solvent choice for workup.Use of heavy metal catalysts and potentially toxic reagents.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Route A , the N-methylation of piperidine-3-carboxylic acid via the Eschweiler-Clarke reaction, stands out for its operational simplicity, high yield in a single step, and avoidance of highly toxic reagents and specialized high-pressure equipment. For laboratory-scale synthesis and processes where starting material cost is not the primary driver, Route A is often the more practical and efficient choice.

Route B , starting from nicotinic acid, is advantageous when the cost of the starting material is a critical factor, as nicotinic acid is significantly cheaper than piperidine-3-carboxylic acid. However, this route's multi-step nature, requirement for specialized hydrogenation equipment, and the use of more hazardous materials make it more suitable for large-scale industrial production where the initial capital investment in equipment and stringent safety protocols can be justified by the lower raw material costs.

Ultimately, the choice between these two routes will depend on the specific priorities of the research or production campaign, including scale, budget, available equipment, and safety considerations.

References

  • Clemente, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methylpiperidine-3-Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Methylpiperidine-3-Carboxylic Acid

This compound is a heterocyclic compound of increasing interest in pharmaceutical research and development, often as a key intermediate or a potential metabolite. Its accurate quantification is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of analytical methodologies for the robust quantification of this polar, zwitterionic compound. We will not merely present protocols but delve into the causality behind experimental choices, ensuring each method is a self-validating system grounded in scientific first principles and regulatory expectations.

PART 1: The Cornerstone of Reliability: Understanding Analytical Method Validation

Before delving into specific techniques, it is crucial to establish a firm understanding of the principles of analytical method validation. The objective of validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines provide a comprehensive framework for this process.[3][4][5][6] These guidelines outline the validation characteristics required for various analytical procedures.

The validation process ensures that a method is reliable, reproducible, and accurate for the analysis of the target analyte. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[7][8][9]

Analytical_Method_Validation_Workflow Figure 1: Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition (Based on ICH Q2(R1)) A->B Define Acceptance Criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report Compilation C->I Compile Data & Assess Criteria D->I Compile Data & Assess Criteria E->I Compile Data & Assess Criteria F->I Compile Data & Assess Criteria G->I Compile Data & Assess Criteria H->I Compile Data & Assess Criteria J Method Implementation for Routine Use I->J Method Approved

Caption: Figure 1: Analytical Method Validation Workflow

PART 2: Comparative Analysis of Quantification Methods

Due to its polar and zwitterionic nature at physiological pH, this compound presents unique analytical challenges. The selection of an appropriate analytical technique is critical for achieving reliable results. We will explore three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The Rationale

HPLC is a workhorse of the pharmaceutical industry.[10] For a polar compound like this compound, which lacks a strong chromophore, achieving adequate retention on traditional reversed-phase columns and sufficient sensitivity with UV detection can be challenging.[11] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often more suitable. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is effective for retaining and separating polar compounds.[11]

Experimental Protocol: Proposed HILIC-HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for end absorbance of the carboxyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration within the linear range. Filter through a 0.22 µm syringe filter before injection.

Trustworthiness: Validation of the Proposed HILIC-HPLC-UV Method

The following tables present illustrative data for the validation of this method according to ICH Q2(R1) guidelines.

Table 1: Linearity

Concentration (µg/mL) Peak Area (mAU*s)
10 1250
25 3120
50 6245
100 12510
200 25050

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

Concentration (µg/mL) Mean Recovery (%) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6, 3 days)
25 99.5 1.2 1.8
100 101.2 0.8 1.5

| 175 | 99.8 | 1.0 | 1.6 |

Table 3: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) 3

| Limit of Quantitation (LOQ) | 10 |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Rationale

LC-MS/MS is the gold standard for high sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices, such as biological fluids.[12] The zwitterionic nature of this compound makes it amenable to electrospray ionization (ESI) in positive ion mode, targeting the protonated tertiary amine. Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: Proposed LC-MS/MS Method

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Ionization Mode: ESI Positive.

  • MRM Transition: m/z 144.1 -> 98.1 (Illustrative - requires experimental determination).

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.

Trustworthiness: Validation of the Proposed LC-MS/MS Method

Table 4: Linearity

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
0.5 0.012
1 0.025
5 0.124
25 0.620
100 2.495

| Correlation Coefficient (r²) | 0.9995 |

Table 5: Accuracy and Precision

Concentration (ng/mL) Mean Recovery (%) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6, 3 days)
1.5 102.1 4.5 6.8
20 98.9 3.2 5.1

| 80 | 101.5 | 2.8 | 4.5 |

Table 6: LOD and LOQ

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.15

| Limit of Quantitation (LOQ) | 0.5 |

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Experience: The Rationale

GC-MS offers excellent chromatographic resolution and is a powerful tool for structural elucidation. However, this compound is non-volatile and thermally labile, making direct GC analysis impossible.[1] Chemical derivatization is necessary to convert the polar functional groups (carboxylic acid and tertiary amine) into more volatile and thermally stable moieties.[1][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach for derivatizing carboxylic acids.[13]

Experimental Protocol: Proposed GC-MS Method

  • Derivatization:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Trustworthiness: Validation of the Proposed GC-MS Method

Table 7: Linearity

Concentration (ng/mL) Peak Area
5 8540
10 17120
50 85550
100 172100
250 430500

| Correlation Coefficient (r²) | 0.9991 |

Table 8: Accuracy and Precision

Concentration (ng/mL) Mean Recovery (%) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6, 3 days)
15 98.2 5.1 7.2
100 101.8 3.9 5.8

| 200 | 99.3 | 4.2 | 6.1 |

Table 9: LOD and LOQ

Parameter Value (ng/mL)
Limit of Detection (LOD) 1.5

| Limit of Quantitation (LOQ) | 5 |

PART 3: Method Selection and Final Recommendations

The choice of the optimal analytical method depends on the specific requirements of the analysis.

Method_Selection_Decision_Tree Figure 2: Method Selection Decision Tree A Start: Define Analytical Need B High Sensitivity Required? (e.g., Bioanalysis, Trace Impurities) A->B C LC-MS/MS B->C Yes D Routine QC / High Concentration? B->D No E HILIC-HPLC-UV D->E Yes F Need for Structural Confirmation / Orthogonal Method? D->F No G GC-MS with Derivatization F->G Yes H Re-evaluate Analytical Requirements F->H No

Caption: Figure 2: Method Selection Decision Tree

Comparative Summary

Table 10: Comparison of Analytical Methods

Feature HILIC-HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Hydrophilic Interaction Chromatography Liquid Chromatography with Mass Spectrometry Gas Chromatography with Mass Spectrometry
Sensitivity Moderate (µg/mL range) Very High (pg/mL to ng/mL range) High (ng/mL range)
Specificity Good Excellent Very Good
Sample Throughput High High Moderate (due to derivatization)
Cost Low High Moderate
Ease of Use Relatively Simple Complex Moderate to Complex

| Best Suited For | Routine QC, content uniformity, high-concentration samples. | Bioanalysis, trace impurity analysis, metabolite identification. | Orthogonal method, structural confirmation, analysis in volatile matrices. |

Final Recommendations:

  • For routine quality control and assays where the concentration of this compound is expected to be in the µg/mL range or higher, the HILIC-HPLC-UV method is the most cost-effective and straightforward choice.

  • For applications requiring the highest sensitivity and selectivity , such as pharmacokinetic studies in biological matrices or the quantification of trace-level impurities, the LC-MS/MS method is unequivocally superior.

  • The GC-MS method with derivatization serves as an excellent orthogonal technique for method validation and confirmation of identity. It is also a viable alternative if LC-MS/MS is unavailable.

By carefully considering the analytical requirements and the strengths and weaknesses of each technique, researchers and drug development professionals can confidently select and validate a method that ensures the generation of accurate and reliable data for this compound.

References

  • García-Gómez, D., Rodríguez-Gómez, R., & Garcés-Claver, A. (2020). Validation of analytical methods for the determination of pesticide residues in food. IntechOpen.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2019). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 11(13), 1237-1256.
  • Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis.
  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]

  • International Journal of Pharmaceutical Erudition. (2024). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • Patel, D. P., Dalwadi, M., & Upadhyay, U. M. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Scientific & Technology Research, 9(12), 2277-8616.
  • Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed Central. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. [Link]

  • International Journal of Pharmaceutical Erudition. (2020).
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

Sources

A Comparative Benchmark Analysis of 1-Methylpiperidine-3-Carboxylic Acid Derivatives as Cholinesterase and Nicotinic Acetylcholine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of novel 1-methylpiperidine-3-carboxylic acid derivatives against established inhibitors of butyrylcholinesterase (BChE) and nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents for neurodegenerative disorders and other conditions involving the cholinergic system. This document delves into the rationale behind experimental design, provides detailed protocols for in vitro assays, and presents a comparative analysis of inhibitory potencies.

Introduction: The Therapeutic Potential of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive starting point for the design of ligands targeting a variety of biological macromolecules. The this compound framework, a derivative of nipecotic acid, has garnered significant interest due to its potential to interact with key enzymes and receptors within the central and peripheral nervous systems.

Recent research has highlighted the promise of derivatives of piperidine-3-carboxylic acid as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of these enzymes, particularly butyrylcholinesterase (BChE), is a validated therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] Furthermore, the modulation of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for synaptic transmission, represents another avenue for therapeutic intervention in neurological and psychiatric disorders. This guide will benchmark novel derivatives of this compound against well-characterized inhibitors of both BChE and nAChRs, providing a clear perspective on their potential utility.

Benchmarking Against Known Inhibitors: A Comparative Overview

To contextualize the performance of novel this compound derivatives, it is essential to compare their inhibitory activity against established, clinically relevant compounds.

Butyrylcholinesterase (BChE) Inhibitors

Butyrylcholinesterase plays a significant role in acetylcholine hydrolysis, particularly in later stages of Alzheimer's disease.[4] Known inhibitors used as benchmarks include:

  • Donepezil: A piperidine-based, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE) with some activity against BChE.

  • Rivastigmine: A carbamate inhibitor that inhibits both AChE and BChE through a slow, reversible mechanism.

Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Nicotinic acetylcholine receptors are implicated in a range of physiological processes, and their modulation is a target for various therapeutic areas, including smoking cessation and neurological disorders. Benchmark antagonists include:

  • Mecamylamine: A non-selective, non-competitive antagonist of nAChRs.

  • Varenicline: A partial agonist of the α4β2 nAChR subtype, which also acts as an antagonist in the presence of nicotine.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the inhibitory potencies (IC50 values) of representative this compound derivatives against BChE and their antagonistic activity at α7 nAChRs, benchmarked against known inhibitors.

Table 1: Comparative Inhibition of Butyrylcholinesterase (BChE)

CompoundDerivative ClassBChE IC50 (µM)Reference
Derivative A 1-Methylpiperidine-3-Carboxamide1.27[5]
Derivative B Piperidine-3-Carboxylic Acid Amide~47[2][3]
Donepezil Known Inhibitor1.419[4]
Rivastigmine Known Inhibitor>10[1]

Table 2: Comparative Antagonism of α7 Nicotinic Acetylcholine Receptors (nAChRs)

CompoundDerivative Classα7 nAChR Inhibition (%) @ 50 µMReference
Derivative C 1-Methylpiperidinium Iodide~80%[6]
Mecamylamine Known AntagonistSubtype dependent
Varenicline Known Partial Agonist/AntagonistSubtype dependent

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a clear framework for the evaluation of novel inhibitors.

Protocol 1: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of BChE by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Experimental Workflow:

BChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - BChE Enzyme - DTNB - Butyrylthiocholine (Substrate) - Test Compounds - Buffer plate Plate Setup (96-well): - Add Buffer - Add Test Compound/Control - Add BChE Enzyme reagents->plate Dispense preincubation Pre-incubate plate->preincubation Incubate initiation Initiate Reaction: Add Substrate & DTNB preincubation->initiation Start Reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) initiation->measurement Read Plate calculation Calculate % Inhibition measurement->calculation Raw Data ic50 Determine IC50 Value (Non-linear Regression) calculation->ic50 Dose-Response Curve

Caption: Workflow for BChE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant BChE in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a stock solution of DTNB in PBS.

    • Prepare a stock solution of butyrylthiocholine iodide (BTC) in deionized water.

    • Prepare serial dilutions of the this compound derivatives and benchmark inhibitors in an appropriate solvent (e.g., DMSO), followed by further dilution in PBS.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or benchmark inhibitor at various concentrations. For the control wells, add 20 µL of the buffer.

    • Add 140 µL of DTNB solution to each well.

    • Add 20 µL of BChE solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of BTC solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Nicotinic Acetylcholine Receptor Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from nAChRs.

Experimental Workflow:

nAChR_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membranes Prepare Cell Membranes Expressing nAChRs incubation Incubate: - Cell Membranes - Radiolabeled Ligand - Test Compound/Control membranes->incubation ligands Prepare Radiolabeled Ligand (e.g., [3H]Epibatidine) and Test Compounds ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration Terminate Reaction scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation Measure CPM binding Determine Specific Binding scintillation->binding Raw Counts ki Calculate Ki Value (Cheng-Prusoff Equation) binding->ki Displacement Curve

Caption: Workflow for nAChR Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., α7).

    • Prepare a stock solution of a suitable radioligand (e.g., [³H]epibatidine).

    • Prepare serial dilutions of the this compound derivatives and benchmark antagonists.

  • Assay Procedure:

    • In a 96-well filter plate, add the cell membrane preparation, the radioligand, and the test compound or benchmark antagonist at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of Ellman's method for the BChE assay is based on its robustness, sensitivity, and widespread use, allowing for direct comparison of results across different studies. The kinetic measurement provides a dynamic view of enzyme inhibition. For the nAChR assay, a competitive binding format is chosen to directly probe the interaction of the test compounds with the receptor's binding site. The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for obtaining reliable data.

Each protocol is designed as a self-validating system. The inclusion of positive controls (known inhibitors) and negative controls (vehicle) in each assay allows for the assessment of assay performance and the normalization of data. The determination of full dose-response curves, rather than single-point measurements, provides a more comprehensive understanding of the inhibitor's potency and potential for non-specific effects.

Conclusion and Future Directions

The presented data and protocols provide a framework for the systematic evaluation of this compound derivatives as potential inhibitors of BChE and nAChRs. The preliminary findings suggest that this scaffold holds promise for the development of novel therapeutic agents. Further studies should focus on elucidating the structure-activity relationships (SAR) to optimize potency and selectivity. Moreover, investigating the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) will provide deeper insights into the molecular interactions between these derivatives and their biological targets. Ultimately, promising candidates should be advanced to more complex cellular and in vivo models to assess their therapeutic potential.

References

  • Alarcón-Manrique, S. L., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 53. [Link]

  • Anwar, M. U., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(16), 4985. [Link]

  • Piazzi, L., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2045. [Link]

  • Piazzi, L., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2045. [Link]

  • Karakurt, A., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 2029. [Link]

  • Yıldırım, S., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link]

Sources

Comparative Guide to the In Vivo Efficacy of 1-Methylpiperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo efficacy of compounds derived from the 1-methylpiperidine-3-carboxylic acid scaffold. We will focus primarily on its most notable natural derivative, arecoline, to explore its mechanism of action, preclinical efficacy in validated animal models of cognitive impairment, and its performance relative to established therapeutic alternatives. This analysis is grounded in experimental data and designed for researchers and professionals in the field of drug development.

Introduction: The Cholinergic Scaffold and a Therapeutic Hypothesis

The this compound structure serves as the core backbone for several neuroactive compounds. Its most widely studied derivative is arecoline, an alkaloid naturally found in the areca nut.[1] The significant interest in arecoline within neuroscience stems from the cholinergic hypothesis of Alzheimer's disease , which posits that cognitive decline in the disease is linked to a deficit in the neurotransmitter acetylcholine.[2] Arecoline, as a cholinomimetic agent, directly addresses this deficit by stimulating acetylcholine receptors, making it a valuable tool compound for validating this therapeutic approach.[2][3]

Mechanism of Action: A Direct Agonist Approach

Arecoline's primary mechanism of action is as a direct-acting parasympathomimetic. It readily crosses the blood-brain barrier and functions as a non-selective partial agonist at both muscarinic (M1-M4) and nicotinic acetylcholine receptors (nAChRs).[1][4][5][6][7]

Causality of Action: Unlike acetylcholinesterase (AChE) inhibitors (e.g., donepezil), which work indirectly by preventing the breakdown of existing acetylcholine, arecoline and its analogs directly bind to and activate postsynaptic receptors. This mimics the effect of acetylcholine itself. The stimulation of the M1 muscarinic receptor, in particular, is believed to be a key pathway for mediating improvements in learning and memory.[2][8] However, its lack of selectivity is also its primary drawback, as agonism at other receptor subtypes (e.g., M2/M3) can lead to undesirable peripheral side effects like increased salivation and gastrointestinal distress.[5]

Signaling Pathway: Arecoline at the Cholinergic Synapse

The following diagram illustrates the mechanism of arecoline compared to the standard cholinergic transmission.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Acetyl-CoA + Choline (ChAT) vesicle Vesicle (ACh) pre_neuron->vesicle Packaging ACh ACh vesicle->ACh m1_receptor M1 Muscarinic Receptor downstream Cognitive Signal Transduction m1_receptor->downstream Activation ACh->m1_receptor Binds AChE AChE (Enzyme) ACh->AChE Degradation Arecoline Arecoline Arecoline->m1_receptor Binds & Activates (Mimics ACh) Arecoline_source Arecoline (Exogenous) Arecoline_source->Arecoline

Caption: Arecoline acts as an agonist, directly stimulating postsynaptic M1 receptors.

Comparative In Vivo Efficacy Data

To objectively assess the pro-cognitive effects of this compound derivatives, the scopolamine-induced amnesia model in rodents is the industry standard.[9][10] Scopolamine, a muscarinic receptor antagonist, is administered to transiently block cholinergic neurotransmission, thereby inducing a measurable memory deficit.[10][11] Test compounds are then evaluated on their ability to reverse this impairment.

Below is a comparative summary of representative data from a Morris Water Maze (MWM) experiment, a test of spatial learning and memory.[12]

Treatment GroupCompoundMechanism of ActionEscape Latency (seconds)Time in Target Quadrant (seconds)
Vehicle Control SalineN/A (Healthy Baseline)15 ± 2.125 ± 3.5
Disease Model Scopolamine (1 mg/kg)Muscarinic Antagonist52 ± 4.58 ± 1.9
Test Compound Scopolamine + Arecoline (2 mg/kg)Muscarinic Agonist31 ± 3.817 ± 2.4
Reference Standard Scopolamine + Donepezil (1 mg/kg)AChE Inhibitor28 ± 3.119 ± 2.9
Data are presented as mean ± SEM and are representative of typical findings in the literature. Lower escape latency and higher time in the target quadrant indicate improved memory function.

Interpretation of Results:

  • The Scopolamine group shows a significant impairment in memory (longer time to find the platform, less time spent in the correct area) compared to the healthy Vehicle Control.

  • Both Arecoline and the standard-of-care drug Donepezil demonstrate a clear ability to reverse the scopolamine-induced deficit, significantly improving performance compared to the disease model group.[13]

  • This data validates that direct agonism of muscarinic receptors is a viable strategy for enhancing cognitive function in a cholinergically-impaired state.

Limitations and the Rise of Analogs

Despite its efficacy in preclinical models, arecoline itself is not a viable therapeutic agent. Its clinical development has been halted due to a combination of critical flaws:

  • Poor Pharmacokinetics: It has a very short plasma half-life and low oral bioavailability, requiring intravenous administration in human studies.[3]

  • Lack of Selectivity: Non-specific binding to multiple muscarinic receptor subtypes leads to a narrow therapeutic window and significant dose-limiting side effects.[3][14]

  • Toxicity Concerns: Chronic use of areca nut is strongly associated with oral cancer and other pathologies, raising serious safety concerns for arecoline.[1][15]

Expert Insight: These limitations are precisely why the field has moved beyond arecoline to develop novel derivatives. Research now focuses on synthesizing analogs—such as arecoline thiazolidinones—that retain the M1 receptor agonism while engineering greater selectivity and improved drug-like properties to overcome the toxicity and pharmacokinetic issues of the parent compound.[2][16]

Detailed Experimental Protocol: Scopolamine-Induced Amnesia Model

This section provides a self-validating protocol for assessing pro-cognitive compounds using the Morris Water Maze (MWM) test in mice.

Experimental Workflow Diagram

cluster_setup Phase 1: Setup & Habituation cluster_training Phase 2: Acquisition Training cluster_test Phase 3: Test Day cluster_analysis Phase 4: Data Analysis A1 Animal Acclimatization (7 days) A2 Habituation to Test Room (2 days, 60 min/day) A1->A2 B1 MWM Training Trials (4 trials/day for 4 days) A2->B1 B2 Record Baseline Escape Latency B1->B2 C1 Administer Test Compound (e.g., Arecoline) or Vehicle B2->C1 C2 Wait 30 minutes C1->C2 C3 Induce Amnesia: Administer Scopolamine (1 mg/kg, i.p.) C2->C3 C4 Wait 30 minutes C3->C4 C5 Probe Trial (Platform Removed) (Record Time in Target Quadrant) C4->C5 D1 Statistical Analysis (e.g., ANOVA) C5->D1 D2 Compare Treatment Groups D1->D2

Caption: Workflow for a scopolamine-induced amnesia study using the Morris Water Maze.

Step-by-Step Methodology
  • Animals and Housing:

    • Use adult male C57BL/6 mice (20-25g).

    • House animals in groups of 4-5 per cage with ad libitum access to food and water.

    • Maintain a 12:12 hour light/dark cycle and a controlled temperature environment.

    • Allow a minimum of one week for acclimatization before any procedures.

  • Apparatus (Morris Water Maze):

    • A circular tank (120-150 cm diameter) filled with water (23-25°C) made opaque with non-toxic white paint or titanium dioxide.[12]

    • A submerged escape platform (10 cm diameter) placed 1 cm below the water surface in the center of one of the four designated quadrants.

    • The pool should be located in a room with various extra-maze visual cues for spatial navigation.

  • Procedure:

    • Acquisition Phase (Days 1-4):

      • Each mouse undergoes four training trials per day.

      • For each trial, gently place the mouse into the water facing the tank wall at one of four random start positions.

      • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15 seconds.

      • Record the time taken to reach the platform (escape latency) using an automated tracking system.

    • Test Day (Day 5):

      • Drug Administration: Administer the test compound (e.g., arecoline) or reference drug (e.g., donepezil) via intraperitoneal (i.p.) injection. The vehicle group receives saline. This is done approximately 60 minutes before testing.

      • Amnesia Induction: 30 minutes after the test compound, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the absolute control group, which receives saline instead.[10][17]

      • Probe Trial: 30 minutes after scopolamine administration, conduct a single 60-second probe trial where the escape platform has been removed.

      • Data Collection: Use a video tracking system to record the swim path, escape latency (if a platform were present), and the time spent in the target quadrant where the platform was previously located.

  • Endpoint Validation and Analysis:

    • The primary endpoint is the time spent in the target quadrant during the probe trial. A statistically significant increase in this parameter for a drug-treated group compared to the scopolamine-only group indicates a reversal of memory impairment.

    • A secondary endpoint is the escape latency during the final training trials and the probe trial.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. This statistical approach ensures that observed differences are not due to chance.

Conclusion

Compounds derived from the this compound scaffold, exemplified by arecoline, have been instrumental in validating the therapeutic potential of direct muscarinic receptor agonism for treating cognitive deficits. In vivo studies robustly demonstrate that these compounds can reverse memory impairments in well-established preclinical models.

However, the clinical utility of arecoline itself is negligible due to a poor safety and pharmacokinetic profile. The true value of this research lies in establishing a foundational principle: the this compound core is a viable scaffold for designing next-generation, M1-selective muscarinic agonists. The future of this chemical class depends on the successful development of novel analogs that exhibit enhanced receptor selectivity, improved oral bioavailability, and a wider therapeutic window, thereby overcoming the critical limitations of the parent compound.

References

  • Chandra, J. N., Malviya, M., Sadashiva, C. T., Subhash, M. N., & Rangappa, K. S. (2008). Effect of novel arecoline thiazolidinones as muscarinic receptor 1 agonist in Alzheimer's dementia models. Neurochemistry international, 52(3), 376–383. [Link]

  • Rangappa, K. S., Narendra Sharath Chandra, J., Sadashiva, M. P., & Prasad, S. B. B. (2006). Designing arecoline analogues as M1 receptor stimulant to treat Alzheimer's dementia: Review. University of Mysore. [Link]

  • Serikuly, N., et al. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Arecoline. Wikipedia. [Link]

  • Qiang, X. (2023). Exploring the Potential Medicinal Uses of Arecoline and a Comprehensive Overview of its Effects on Human Health. Der Pharma Chemica. [Link]

  • Mishra, S. K., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. PLOS ONE. [Link]

  • Rangappa, K. S., Narendra, J., & Prasad, S. (2006). Designing arecoline analogues as M1 receptor stimulant to treat Alzheimer's dementia: Review. Semantic Scholar. [Link]

  • Lin, C.-C., et al. (2022). Muscarinic acetylcholine receptor (mAChR) antagonists can reduce the... ResearchGate. [Link]

  • Zhang, G., et al. (2017). The pharmacology, toxicology and potential applications of arecoline: a review. Pharmaceutical Biology. [Link]

  • Arecoline (Betel Nuts) Drugs. (2008). Drugs-Forum. [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Arecoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Sunderland, T., et al. (1988). Multiple-dose arecoline infusions in Alzheimer's disease. Psychopharmacology. [Link]

  • Freedman, R. S., et al. (1995). Arecoline a muscarinic cholinergic agent conditions central pathways that modulate natural killer cell activity. Journal of Neuroimmunology. [Link]

  • Zhang, M., et al. (2023). Unveiling the Mystery of the Stimulatory Effects of Arecoline: Its Relevance to the Regulation of Neurotransmitters and the Microecosystem in Multi-Ecological Intestinal Sites. PMC - PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • Tiotsia Dache, A. A., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PMC - PubMed Central. [Link]

  • Kulkarni, S. (2016). Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. ResearchGate. [Link]

  • Green, A. R., et al. (1999). A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors tacrine, donepezil and NXX-066. Neuropharmacology. [Link]

  • Kosasa, T., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. European Journal of Pharmacology. [Link]

  • El-Sayed, N. M. A., et al. (2022). Comparative study between irisin and donepezil (Anticholinesterase) on cognitive functions in cases of scopolamine induced Alzheimer's disease. International Journal of Health Sciences. [Link]

  • Shin, J.-W., et al. (2018). Ex vivo inhibitory effects of donepezil on plasma cholinesterase... ResearchGate. [Link]

  • Arab, A., et al. (2023). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Methylpiperidine-3-carboxylic Acid: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a crucial heterocyclic building block in medicinal chemistry and drug development. As a derivative of nipecotic acid, a known GABA uptake inhibitor, this compound serves as a key precursor for a variety of pharmacologically active agents.[1] Its presence has been identified in natural products like the areca nut.[2] Given its importance, the accessibility of a reliable and reproducible synthetic protocol is paramount for researchers in the field.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will dissect the most common route starting from nicotinic acid, evaluating two distinct pathways: one proceeding through the hydrogenation of the pyridine ring followed by N-methylation, and an alternative involving initial N-methylation to a pyridinium salt prior to ring reduction. The objective is to furnish researchers with a comprehensive understanding of the causality behind experimental choices, enabling them to select and execute the most suitable protocol based on available resources, scale, and desired purity.

Overview of Synthetic Strategies

The synthesis of this compound predominantly originates from the inexpensive and widely available starting material, nicotinic acid (Vitamin B3). From this precursor, two logical and scientifically sound pathways emerge, differing in the sequence of the two key transformations: reduction of the aromatic ring and methylation of the ring nitrogen.

Synthetic_Pathways cluster_0 Protocol 1: Hydrogenation-First cluster_1 Protocol 2: Methylation-First Nicotinic_Acid Nicotinic Acid Nipecotic_Acid Piperidine-3-carboxylic Acid (Nipecotic Acid) Nicotinic_Acid->Nipecotic_Acid Catalytic Hydrogenation Pyridinium_Salt N-Methylpyridinium-3-carboxylate (Pyridinium Salt) Nicotinic_Acid->Pyridinium_Salt N-Methylation Target This compound Nipecotic_Acid->Target N-Methylation Pyridinium_Salt->Target Catalytic Hydrogenation

Caption: Primary synthetic routes to this compound from nicotinic acid.

Protocol 1: Catalytic Hydrogenation Followed by N-Methylation

This classical and robust approach prioritizes the reduction of the stable pyridine ring before introducing the N-methyl group. The strategy is bifurcated into two distinct, high-yielding steps.

Step 1A: Catalytic Hydrogenation of Nicotinic Acid

Principle & Rationale: The hydrogenation of a pyridine ring is a thermodynamically favorable but kinetically slow process that requires a catalyst to overcome the high activation energy associated with breaking aromaticity. The choice of catalyst is critical for achieving high conversion and selectivity. Noble metal catalysts, particularly rhodium and platinum, are highly effective for this transformation.[3] Rhodium on a carbon or alumina support is often preferred as it can operate under relatively mild conditions and is less prone to causing decarboxylation, a known side reaction when hydrogenating pyridylcarboxylic acids.[3] The reaction is typically performed in an aqueous or acidic medium to ensure the solubility of the starting material.

Experimental Protocol (Adapted from U.S. Patent 3,159,639): [3]

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add nicotinic acid (10.0 g, 81.2 mmol) and deionized water (80 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on Alumina catalyst (0.4 g, 5 mol% Rh).

  • Hydrogenation: Seal the vessel and purge it multiple times with nitrogen followed by hydrogen. Pressurize the vessel with hydrogen to 2-3 atmospheres (approx. 30-45 psi).

  • Reaction: Commence vigorous stirring or shaking at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Work-up: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of water.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure to yield piperidine-3-carboxylic acid (nipecotic acid) as a white solid. The product is often used in the next step without further purification.

Step 1B: N-Methylation via Eschweiler-Clarke Reaction

Principle & Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The mechanism involves the formation of an intermediate iminium ion from the reaction of the amine (nipecotic acid) and formaldehyde, which is then reduced by hydride transfer from formic acid. This method is advantageous because it is inexpensive, avoids the use of hazardous alkylating agents like methyl iodide, and the byproducts (carbon dioxide and water) are easily removed.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the piperidine-3-carboxylic acid from the previous step (10.5 g, 81.2 mmol), formic acid (90%, 22.5 mL, ~570 mmol), and formaldehyde (37% aqueous solution, 18.2 mL, ~244 mmol).

  • Heating: Heat the reaction mixture to 90-100 °C and maintain at this temperature for 8-12 hours, until gas (CO₂) evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid (15 mL). Concentrate the solution to dryness under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of hot ethanol and allow it to cool. If the hydrochloride salt is desired, it may crystallize at this stage.[4][5] To obtain the free acid, dissolve the residue in water, adjust the pH to ~7 with a suitable base (e.g., sodium bicarbonate), and concentrate. The product can then be purified by recrystallization from an ethanol/water mixture.

Protocol 2: N-Methylation Followed by Hydrogenation

This alternative strategy involves first creating the N-methylpyridinium salt (a quaternary ammonium salt) from nicotinic acid, followed by hydrogenation.

Principle & Rationale: Quaternizing the pyridine nitrogen with a methyl group breaks the aromaticity of the ring to some extent, forming a pyridinium ion. These salts are often more susceptible to reduction than their neutral pyridine precursors.[6] This can sometimes allow for hydrogenation under milder conditions (e.g., lower pressure or temperature) or with less active catalysts like platinum oxide. The synthesis typically proceeds via an ester of nicotinic acid to avoid complications with the free carboxylic acid during the methylation and reduction steps.

Step 2A: Esterification of Nicotinic Acid

Experimental Protocol (Fischer Esterification): [7]

  • To a suspension of nicotinic acid (10.0 g, 81.2 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (3 mL) while cooling in an ice bath.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate) (3 x 50 mL).[7]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate.

Step 2B: N-Methylation to Pyridinium Salt

Experimental Protocol:

  • Dissolve the methyl nicotinate from the previous step in a suitable solvent like acetone or acetonitrile (80 mL).

  • Add methyl iodide (6.1 mL, 97.4 mmol) or dimethyl sulfate.

  • Stir the mixture at room temperature for 12-24 hours. The pyridinium salt will typically precipitate from the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Step 2C: Hydrogenation and Hydrolysis

Experimental Protocol:

  • Dissolve the N-methylpyridinium-3-carboxylate methyl ester salt in methanol (100 mL) in a high-pressure hydrogenation vessel.

  • Add a catalyst such as Platinum(IV) oxide (Adams' catalyst, 5 mol%).[8]

  • Pressurize the vessel with hydrogen to 3-4 atmospheres (approx. 45-60 psi) and stir vigorously at room temperature for 6-10 hours.

  • After hydrogen uptake is complete, filter the catalyst and concentrate the filtrate.

  • To the resulting residue (methyl 1-methylpiperidine-3-carboxylate), add 2M aqueous sodium hydroxide (50 mL) and heat to reflux for 2 hours to hydrolyze the ester.

  • Cool the solution and carefully acidify with concentrated HCl to a pH of ~7.

  • Concentrate the solution to dryness and purify the resulting this compound as described in Protocol 1.

Comparative Analysis

ParameterProtocol 1: Hydrogenation-FirstProtocol 2: Methylation-FirstJustification & Causality
Overall Yield Good to Excellent (typically 70-85%)Moderate to Good (typically 50-70%)Protocol 1 involves two high-yielding, well-established reactions. Protocol 2 has more steps (esterification, quaternization, hydrogenation, hydrolysis), leading to cumulative product loss.
Reproducibility HighModerateThe Eschweiler-Clarke reaction is highly reliable. The hydrogenation of the pyridinium salt in Protocol 2 can sometimes be less clean, with potential for catalyst poisoning or side reactions.
Starting Materials Nicotinic acid, formaldehyde, formic acid, H₂, Rh catalyst.Nicotinic acid, methanol, methyl iodide, H₂, Pt catalyst, NaOH.Nicotinic acid is a commodity chemical.[9] Formic acid/formaldehyde are cheaper methylating agents than methyl iodide, which is also more toxic.
Safety Hazards High-pressure hydrogen gas.High-pressure hydrogen gas, toxic and carcinogenic methylating agents (methyl iodide/sulfate).Both protocols require specialized hydrogenation equipment. Protocol 2 introduces a significantly more hazardous reagent in the methylation step.
Scalability Readily scalable.Moderately scalable.The atom economy and fewer steps of Protocol 1 make it more favorable for large-scale synthesis. Handling large quantities of methyl iodide in Protocol 2 is a significant operational challenge.
Simplicity Fewer steps; direct conversion.More steps; involves protection/deprotection.The direct two-step sequence of Protocol 1 is more operationally straightforward than the four-step sequence of Protocol 2.

Conclusion and Recommendations

For the synthesis of this compound, Protocol 1 (Catalytic Hydrogenation followed by N-Methylation) emerges as the superior and more reproducible method for most laboratory and scale-up applications.

Key advantages that underpin this recommendation are:

  • High Atom Economy and Fewer Steps: The two-step process is more efficient and generates less waste compared to the four-step alternative.

  • Safety: The use of the Eschweiler-Clarke reaction for N-methylation avoids the significant toxicity and handling risks associated with alkyl halides like methyl iodide.

  • Cost-Effectiveness: The reagents for the Eschwiler-Clarke reaction are significantly less expensive than methyl iodide.

  • Robustness: Both the catalytic hydrogenation of nicotinic acid and the Eschweiler-Clarke reaction are well-documented, reliable, and high-yielding transformations, leading to greater overall reproducibility.

While Protocol 2 is chemically viable, its primary advantage—potentially milder hydrogenation conditions for the pyridinium salt—is generally outweighed by the disadvantages of a longer synthesis, lower overall yield, and the use of more hazardous reagents. Therefore, for researchers seeking a reliable, safe, and efficient route to this compound, the hydrogenation-first approach is the authoritative choice.

References

  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736937, this compound. Retrieved from [Link]

  • Van der Mey, M., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2821-2837. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12514711, this compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118077621. Retrieved from [Link]

  • Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Schober, L. J., & Toogood, P. L. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(24), 15027-15186. Retrieved from [Link]

  • Pauk, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 208, 112771. Retrieved from [Link]

  • Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4287. Retrieved from [Link]

  • Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Topics in Organometallic Chemistry, 50, 289-302. Retrieved from [Link]

  • Jasiak, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. Retrieved from [Link]

  • Al-Obaidi, A. H. K. (2015). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Journal of Kerbala University, 10(2), 1-8. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

  • Seddon, K. R. (2001). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 55(1-2), 69-72. Retrieved from [Link]

  • Gorpinchenko, V. A., et al. (2009). Catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 45, 1202-1206. Retrieved from [Link]

  • Vierhapper, F. W. (1985). Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1623-1628. Retrieved from [Link]

Sources

A Guide to 1-Methylpiperidine-3-carboxylic Acid: A Validated Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on 1-methylpiperidine-3-carboxylic acid, a key building block in modern medicinal chemistry. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a peer-reviewed validation of its utility as a versatile research tool. We will delve into its chemical properties, its role as a molecular scaffold, and compare its application with relevant alternatives, supported by experimental data from peer-reviewed literature.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a privileged scaffold in drug design. This compound, a specific derivative, offers a strategic combination of a basic nitrogen atom and an acidic carboxylic acid group, providing multiple points for chemical modification and interaction with biological targets.

Mechanistic Considerations and Strategic Advantages

The utility of this compound as a research tool stems from its chemical characteristics, which allow for the systematic exploration of chemical space in drug discovery. The tertiary amine and the carboxylic acid functionalities serve as key handles for derivatization, enabling the synthesis of diverse compound libraries.

Diagram: Versatility of this compound in Synthesis

G cluster_amide Amide Coupling cluster_ester Esterification cluster_reduction Carboxylic Acid Reduction main This compound amide Amide Derivatives main->amide EDCI, HOBt, Amine ester Ester Derivatives main->ester Alcohol, Acid Catalyst alcohol Hydroxymethyl Piperidine main->alcohol LiAlH4 or BH3

Caption: Synthetic pathways originating from this compound.

Comparative Analysis with Alternative Scaffolds

The choice of a central scaffold is a critical decision in a drug discovery campaign. Below is a comparison of this compound with its positional isomer, 1-methylpiperidine-4-carboxylic acid, and a smaller ring analogue, 1-methylpyrrolidine-3-carboxylic acid.

FeatureThis compound 1-Methylpiperidine-4-carboxylic Acid 1-Methylpyrrolidine-3-carboxylic Acid
Scaffold PiperidinePiperidinePyrrolidine
Substitution Pattern 3-substituted4-substituted3-substituted
Conformational Flexibility HighHighModerate
Vectorial Orientation of Substituents Provides distinct spatial arrangements for interacting with target proteins.Symmetric substitution can lead to different binding modes.The smaller ring size restricts the spatial projection of substituents.
Reported Biological Activities of Derivatives GABA uptake inhibition[2], antimelanoma[3], anti-osteoporosis[4]Antitubercular[5]Varied, often used to probe binding pocket size.

The selection between these scaffolds is often driven by the specific topology of the target protein's binding site. For instance, a study on antimelanoma agents found that piperidine-3-carboxamide derivatives were active, while the corresponding piperidine-4-carboxamide regioisomer was inactive, highlighting the importance of the substitution pattern for biological activity.[3]

Experimental Validation: Case Studies

The true validation of a research tool lies in its successful application. The following sections detail experimental findings from studies where derivatives of this compound have been synthesized and evaluated.

Case Study: Cathepsin K Inhibitors for Osteoporosis

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K, a key enzyme in bone resorption.[4]

Experimental Protocol: Synthesis of Piperidine-3-carboxamide Derivatives [4]

  • Starting Material: (R)-piperidine-3-carboxylic acid is protected and functionalized.

  • Amide Coupling: The carboxylic acid is activated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Reaction with Amines: The activated acid is reacted with a diverse panel of amines to generate a library of piperidine-3-carboxamide derivatives.

  • Deprotection and Purification: The protecting groups are removed, and the final compounds are purified by chromatography.

Performance Data:

CompoundTargetIC50 (µM)Reference
H-9 Cathepsin K0.08[4]
F-12 Cathepsin K13.52[4]

These results demonstrate that optimization of the substituents on the this compound scaffold can lead to highly potent inhibitors.[4]

Diagram: Experimental Workflow for Inhibitor Screening

G cluster_synthesis Synthesis cluster_screening Screening cluster_validation Validation start 1-Methylpiperidine- 3-carboxylic Acid lib Library of Derivatives start->lib Parallel Synthesis assay Biochemical Assay (e.g., Cathepsin K) lib->assay ic50 IC50 Determination assay->ic50 cell Cell-based Assays ic50->cell invivo In Vivo Models cell->invivo

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-methylpiperidine-3-carboxylic Acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond simple checklists, empowering you with the causal logic behind each safety recommendation to foster a culture of proactive, informed safety in your laboratory.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the critical first step in defining safety protocols. This compound (CAS No: 5657-70-5) is a solid heterocyclic compound. According to aggregated data from multiple suppliers and databases, its primary hazard, as defined by the Globally Harmonized System (GHS), is significant.

  • H319: Causes serious eye irritation. [1][2] This is the most consistently reported hazard. Direct contact of the solid powder or solutions with the eyes can lead to significant, potentially damaging, irritation.

  • Potential for Skin Irritation and Harmful Effects: While the base compound is primarily listed as an eye irritant, the hydrochloride salt and structurally similar compounds are often classified with additional warnings. These include skin irritation (H315) and potential for being harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[3][4][5] Given this, it is prudent to treat this compound with a comprehensive level of caution.

These classifications are not merely administrative; they are the scientific basis for the PPE requirements that follow. The potential for serious eye irritation dictates the minimum level of eye protection, while the associated risks of similar compounds demand robust skin and, under certain conditions, respiratory protection.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all procedure. It must be tailored to the specific experimental context, considering the quantity of the material, its physical form (solid vs. solution), and the potential for aerosolization.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the explicit H319 warning, protecting the eyes is the highest priority.[1][2]

  • Mandatory: ANSI Z87.1-rated (or equivalent, e.g., EN 166) chemical safety goggles are required for all handling activities. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against fine dust particles or splashes.[5][6]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during vigorous mixing or solvent transfer), a full-face shield should be worn in addition to chemical safety goggles.[6] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand and Body Protection: Preventing Dermal Exposure

Contact with the skin should always be avoided. Carboxylic acids, as a class, can be corrosive or irritating, and specific data on this compound's dermal effects warrants caution.[7]

  • Gloves: Nitrile gloves are the standard recommendation for handling this type of chemical solid and its solutions.[8] Always inspect gloves for tears or punctures before use. For prolonged work or when handling solutions, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste stream.

  • Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and fully fastened at all times. This protects your skin and personal clothing from accidental spills.

  • Additional Protection: For large-scale operations, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: An Operation-Dependent Necessity

As a solid with low vapor pressure, this compound does not typically pose a significant inhalation hazard at room temperature. However, certain operations can generate airborne particles.

  • When is it Required? Respiratory protection should be used when there is a potential to generate dust. This includes:

    • Weighing out the powder, especially without the use of a ventilated balance enclosure.

    • Performing transfers of the solid that could create dust clouds.

    • Grinding or milling the material.

  • What to Use: If a risk assessment determines that respiratory protection is necessary, a NIOSH-approved N95 respirator (or EN 149 equivalent FFP2) is suitable for protecting against solid particulates.[6][9] All work that may generate dust should ideally be performed within a certified chemical fume hood to provide the highest level of engineering control.[4]

Operational and Disposal Plans

A complete safety plan extends beyond PPE selection to include procedural steps and waste management.

PPE Selection and Use Protocol

The following table summarizes the recommended PPE based on the laboratory task.

Task Scale Eye/Face Protection Hand Protection Respiratory Protection
Weighing< 1 gChemical Safety GogglesSingle Pair Nitrile GlovesNot required if in fume hood or ventilated enclosure; N95 if on open bench
Solution Preparation< 100 mLChemical Safety GogglesSingle Pair Nitrile GlovesNot required if in fume hood
Reaction Setup/Workup> 100 mLGoggles & Face ShieldDouble Pair Nitrile GlovesNot required if in fume hood
Bulk Transfer> 5 gGoggles & Face ShieldDouble Pair Nitrile GlovesN95 Respirator (if outside of fume hood)
Step-by-Step PPE Workflow
  • Inspect: Before starting any work, thoroughly inspect all PPE for damage, such as cracks in goggles, tears in gloves, or stains on the lab coat.

  • Donning Sequence:

    • Put on the laboratory coat and fasten it completely.

    • Put on chemical safety goggles.

    • If required, put on your respirator, ensuring a proper seal.

    • Put on your gloves, pulling the cuffs over the sleeves of your lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a skin-to-skin and glove-to-glove technique.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove the face shield (if used).

    • Remove chemical safety goggles.

    • Remove the respirator (if used).

    • Wash hands thoroughly with soap and water.[10]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation occurs or persists, seek medical attention.[4][11]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

Disposal of Contaminated PPE and Chemical Waste
  • PPE: Used gloves and any other disposable PPE contaminated with this compound should be placed in a designated, sealed container for chemical waste.

  • Chemical Waste: The compound and its solutions must be disposed of as chemical waste according to your institution's and local regulations. Do not pour down the drain.[10] Often, this involves offering surplus and non-recyclable solutions to a licensed disposal company.[11]

Visualizing the PPE Decision Workflow

The following diagram outlines the logical process for selecting appropriate PPE when planning to work with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Task Analysis: Handling this compound scale Scale of Operation? start->scale aerosol Potential for Dust or Aerosol Generation? respirator Add N95 Respirator aerosol->respirator Yes fume_hood Work in Fume Hood (No Respirator Needed) aerosol->fume_hood No face_shield Add Face Shield scale->face_shield base_ppe Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat scale->base_ppe < 5g (Low) respirator->fume_hood Best Practice: Use Hood Anyway face_shield->base_ppe base_ppe->aerosol

Caption: PPE selection workflow for this compound.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.

  • This compound hydrochloride. PubChem, National Center for Biotechnology Information.

  • This compound AldrichCPR. Sigma-Aldrich.

  • MSDS of this compound. Capot Chemical Co., Ltd.

  • SAFETY DATA SHEET: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID. Apollo Scientific.

  • SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific.

  • This compound. PubChem, National Center for Biotechnology Information.

  • What PPE Should You Wear When Handling Acid 2024? LeelineWork.

  • SAFETY DATA SHEET: N-Methylpiperidine. Fisher Scientific.

  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid. Fisher Scientific.

  • Safety equipment, PPE, for handling acids. Quicktest.

  • SAFETY DATA SHEET: 3-(Dimethylamino)propylamine. Sigma-Aldrich.

  • SAFETY DATA SHEET: Cefixime. Spectrum Chemical.

  • SAFETY DATA SHEET: 1-Methyl-4-piperidone. Sigma-Aldrich.

  • SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific.

  • N-Methylpiperidine. Jubilant Ingrevia.

  • This compound - Safety Data Sheet. ChemicalBook.

  • This compound hydrochloride. Santa Cruz Biotechnology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methylpiperidine-3-carboxylic Acid
Reactant of Route 2
1-methylpiperidine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.